1-Hydroxyfluoren-9-one
Description
The exact mass of the compound 1-Hydroxyfluoren-9-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Hydroxyfluoren-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxyfluoren-9-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxyfluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUNMPSDKIURJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212855 | |
| Record name | 1-Hydroxyfluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-60-1 | |
| Record name | 1-Hydroxyfluorenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6344-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxyfluoren-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6344-60-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxyfluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxyfluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Hydroxyfluoren-9-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4YR69TDU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical properties of 1-Hydroxyfluoren-9-one
An In-Depth Technical Guide to the Physicochemical Properties of Hydroxyfluorenone Isomers
Introduction: The Nuance of Hydroxyfluorenones
The fluorene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, planar, and electron-rich structure. When functionalized with hydroxyl and ketone groups, it gives rise to hydroxyfluorenone isomers, each with distinct chemical personalities. This guide focuses on 1-Hydroxyfluoren-9-one and its significantly more studied isomer, 9-Hydroxyfluorene (also known as 9-Fluorenol). While structurally similar, the position of the hydroxyl group dramatically influences the molecule's stability, reactivity, and electronic properties.
This document serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide a synthesized understanding of these molecules, explaining the causality behind their properties and the experimental logic for their characterization. We will primarily detail the extensive data available for 9-Hydroxyfluorene (CAS 1689-64-1), the more stable carbinol tautomer, while referencing the distinct identity of 1-Hydroxyfluoren-9-one (CAS 6344-60-1) and highlighting the scientific importance of isomeric differentiation.
Section 1: Molecular Identity and Structural Elucidation
The fundamental identity of a molecule is rooted in its structure. For hydroxyfluorenones, tautomerism—the migration of a proton—plays a critical role. The keto-enol tautomerism between a hydroxy-substituted fluorenone and a fluorenol derivative is a key concept. The vast majority of experimental data corresponds to the alcohol (or 'enol') form, 9-Hydroxyfluorene, due to its greater thermodynamic stability.
-
1-Hydroxy-9-fluorenone (Keto form): CAS Number 6344-60-1
-
9-Hydroxyfluorene / 9-Fluorenol (Enol/Alcohol form): CAS Number 1689-64-1
The relationship and structures are visualized below.
Caption: Tautomeric relationship between hydroxyfluorenone isomers.
Section 2: Core Physicochemical Properties
The following data pertains to 9-Hydroxyfluorene (CAS 1689-64-1) , the most extensively characterized isomer. These properties are fundamental to predicting the molecule's behavior in various systems, from reaction flasks to biological matrices.
| Property | Value | Source(s) | Significance in Drug Development & Research |
| Molecular Formula | C₁₃H₁₀O | [1][2] | Defines the elemental composition and is the first step in structural confirmation. |
| Molecular Weight | 182.22 g/mol | [1][3] | Crucial for all stoichiometric calculations, solution preparation, and mass spectrometry. |
| Appearance | White, cream, or pale yellow crystalline powder | [1][4] | A primary indicator of compound purity; deviations can suggest impurities or degradation. |
| Melting Point | 153-154 °C | [1][2] | A sharp melting range is a key indicator of high purity. It influences formulation and storage conditions. |
| Boiling Point | 367.5 ± 11.0 °C (at 760 mmHg) | [2] | Indicates volatility. Important for purification methods like distillation and for assessing stability at high temperatures. |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform (slightly), methanol (slightly) | [1][4] | Governs solvent selection for synthesis, purification (crystallization), and formulation. Poor aqueous solubility is a common challenge in drug development (BCS classification). |
| LogP (Octanol/Water) | 2.51 - 2.75 | [2][5] | Predicts lipophilicity. A LogP in this range suggests good membrane permeability but may also indicate potential for non-specific binding and metabolic clearance. |
| pKa (Predicted) | 13.34 ± 0.20 | [1] | Indicates the acidity of the hydroxyl proton. The molecule is a very weak acid, meaning it will be predominantly in its neutral form at physiological pH. |
Section 3: Spectroscopic Characterization
Spectroscopic analysis provides an electronic and vibrational fingerprint of the molecule, essential for identity confirmation and structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to identify the chemical environment of hydrogen atoms in the molecule. For 9-Hydroxyfluorene, the spectrum is characterized by aromatic protons and two key aliphatic protons.
-
Aromatic Region (approx. 7.30 - 7.62 ppm): Multiple signals corresponding to the eight protons on the fused benzene rings. The complexity arises from the different electronic environments of these protons.[3][6]
-
Methine Proton (-CH-OH) (approx. 5.52 ppm): A singlet or doublet corresponding to the proton on the C9 carbon, which is attached to the hydroxyl group.[6]
-
Hydroxyl Proton (-OH) (approx. 1.98 ppm): A broad singlet that can be exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration.[6]
Expertise Insight: The definitive presence of the methine proton signal around 5.5 ppm is the most direct NMR evidence confirming the 9-Hydroxyfluorene (alcohol) structure over other isomers where this specific proton environment would be absent.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups. Key expected peaks for 9-Hydroxyfluorene include:
-
O-H Stretch: A strong, broad absorption band around 3200-3400 cm⁻¹, characteristic of an alcohol group involved in hydrogen bonding.
-
Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.
-
C=C Aromatic Ring Stretches: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region, indicative of the alcohol C-O bond.
The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ further validates the 9-hydroxy structure over its keto tautomers.
Section 4: Synthesis, Reactivity, and Stability
Understanding how a compound is made and how it reacts is central to its application.
Laboratory-Scale Synthesis
A reliable and common method for synthesizing 9-Hydroxyfluorene is the reduction of its corresponding ketone, 9-Fluorenone.[1] This reaction is a staple of organic chemistry, valued for its high yield and straightforward execution.
Protocol: Sodium Borohydride Reduction of 9-Fluorenone
-
Dissolution: Dissolve 9-fluorenone in warm ethanol in an appropriate flask. The yellow color of the fluorenone solution is a key visual marker.
-
Reductant Preparation: In a separate vessel, prepare a fresh reducing solution of sodium borohydride (NaBH₄) in methanol, often with a catalytic amount of sodium methoxide.
-
Reduction: Add the NaBH₄ solution dropwise to the stirring fluorenone solution. The reaction is typically exothermic and proceeds over 10-20 minutes.
-
Causality: Sodium borohydride is a selective reducing agent that donates a hydride ion (H⁻) to the electrophilic carbonyl carbon of 9-fluorenone, breaking the C=O pi bond.
-
-
Observation: A distinct color change from yellow to colorless or white indicates the consumption of the conjugated fluorenone starting material.[1]
-
Precipitation & Quenching: Add water to precipitate the crude 9-Hydroxyfluorene product, which is insoluble in water. Carefully neutralize the solution with dilute HCl to quench any excess NaBH₄.[1]
-
Isolation & Purification: Collect the white precipitate by vacuum filtration and wash with cold water to remove inorganic salts. The crude product is often of high purity, but can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Workflow for the synthesis of 9-Hydroxyfluorene.
Chemical Reactivity and Stability
-
Stability: The compound is generally stable under standard laboratory conditions (room temperature, sealed from air).[1][2]
-
Reactivity:
-
It is combustible and incompatible with strong oxidizing agents, which can readily oxidize the secondary alcohol back to the 9-fluorenone ketone.[1][2][7]
-
The hydroxyl group can undergo typical alcohol reactions, such as esterification or etherification, making it a versatile intermediate for creating derivatives.
-
Section 5: Applications in Drug Development and Research
The fluorene scaffold is a "privileged structure" in medicinal chemistry. 9-Hydroxyfluorene itself and its derivatives have shown promising biological activities.
-
Wake-Promoting Agent: 9-Hydroxyfluorene is a known active metabolite of a series of compounds developed as next-generation wake-promoting agents, acting as a dopamine reuptake inhibitor with an IC₅₀ value of approximately 9 µM.[1][2] This activity is central to its therapeutic interest in neurological research.
-
Antimicrobial and Anticancer Potential: While 9-Hydroxyfluorene itself has been investigated for antimicrobial properties, derivatives of the parent 9-fluorenone scaffold have shown significant promise.[4] For example, 9H-fluoren-9-one oxime derivatives have demonstrated antibiofilm, anti-Staphylococcus aureus, and anti-Candida albicans activity, as well as the potential to inhibit tumor cell proliferation.[8]
-
Materials Science: The rigid, aromatic nature of the fluorene core makes its derivatives useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[4]
Section 6: Safety, Handling, and Toxicology
Proper handling is paramount when working with any active chemical compound.
-
Primary Hazards: 9-Hydroxyfluorene is classified as an irritant.[1][3] GHS hazard statements indicate it may be harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Environmental Hazards: The compound is noted as being very toxic to aquatic life with long-lasting effects, necessitating proper disposal procedures to avoid environmental release.[3][9]
-
Toxicological Profile: It is a weak dopamine reuptake inhibitor.[3] Current classifications do not list it as a carcinogen.[3] However, as with any compound under investigation, a full toxicological profile has not been exhaustively established.[9]
Conclusion
1-Hydroxyfluoren-9-one and its tautomer 9-Hydroxyfluorene represent a fascinating case study in isomerism. While the bulk of scientific literature and characterization data focuses on the more stable 9-Hydroxyfluorene, understanding the potential role and properties of all isomers is crucial for comprehensive research. The physicochemical properties detailed herein—from its melting point and solubility to its spectroscopic fingerprint and biological activity as a dopamine reuptake inhibitor—provide the foundational knowledge required for its synthesis, purification, and application in advanced materials and drug discovery. As research continues, this versatile scaffold will undoubtedly yield further innovations.
References
-
Fluoren-9-ol | C13H10O | CID 74318. PubChem, National Center for Biotechnology Information. [Link]
-
9-fluorenol | CAS#:1689-64-1. Chemsrc. [Link]
-
Chemical Properties of 9H-Fluoren-9-ol (CAS 1689-64-1). Cheméo. [Link]
-
1-hydroxy-9H-fluoren-9-one - 6344-60-1. ChemSynthesis. [Link]
-
Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. The Royal Society of Chemistry. [Link]
-
Fluorenone | C13H8O | CID 10241. PubChem, National Center for Biotechnology Information. [Link]
-
9-Fluorenone derivatives drugs. ResearchGate. [Link]
-
9H-Fluoren-1-ol | C13H10O | CID 96087. PubChem, National Center for Biotechnology Information. [Link]
-
Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry, The Royal Society of Chemistry. [Link]
-
9H-Fluoren-9-one. NIST WebBook, National Institute of Standards and Technology. [Link]
Sources
- 1. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]
- 2. 9-fluorenol | CAS#:1689-64-1 | Chemsrc [chemsrc.com]
- 3. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1689-64-1: 9-Hydroxyfluorene | CymitQuimica [cymitquimica.com]
- 5. 9H-Fluoren-9-ol (CAS 1689-64-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 9-Fluorenol(1689-64-1) 1H NMR spectrum [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
An In-Depth Technical Guide to the Spectral Analysis of 1-Hydroxyfluoren-9-one (CAS Number 6344-60-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction to 1-Hydroxyfluoren-9-one
1-Hydroxyfluoren-9-one (C₁₃H₈O₂) is a hydroxylated derivative of 9-fluorenone. It is recognized as an intermediate in the synthesis of Fluoren-1-ol, a metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene.[1] Consequently, it serves as a crucial biomarker for assessing exposure to PAHs and environmental tobacco smoke.[1] Its physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6344-60-1 | [1] |
| Molecular Formula | C₁₃H₈O₂ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 116-119 °C | [1] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [1] |
Spectroscopic Characterization Workflow
The structural elucidation of a molecule like 1-Hydroxyfluoren-9-one relies on a suite of spectroscopic techniques. The general workflow for such an analysis is depicted below. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous identification.
Caption: A generalized workflow for the synthesis, spectroscopic analysis, and structural confirmation of an organic compound.
Comparative Spectral Analysis: 9-Fluorenone as a Reference
Due to the limited availability of specific spectral data for 1-Hydroxyfluoren-9-one, a detailed examination of its parent compound, 9-fluorenone, provides a robust baseline for predicting its spectral characteristics.
Molecular Structures
Caption: Chemical structures of 9-Fluorenone and 1-Hydroxyfluoren-9-one.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol (General):
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals and ensure sample solubility.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for complex aromatic systems.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
¹H and ¹³C NMR Data for 9-Fluorenone:
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |
| H-4, H-5 | 7.64 | C-9 | 193.8 |
| H-1, H-8 | 7.48 | C-4a, C-4b | 144.4 |
| H-2, H-7 | 7.46 | C-8a, C-9a | 134.8 |
| H-3, H-6 | 7.27 | C-1, C-8 | 134.1 |
| C-3, C-6 | 129.1 | ||
| C-2, C-7 | 124.2 | ||
| C-4, C-5 | 120.3 |
Predicted ¹H and ¹³C NMR for 1-Hydroxyfluoren-9-one:
The introduction of a hydroxyl group at the C-1 position will induce significant changes in the NMR spectrum:
-
¹H NMR:
-
A downfield shift is expected for the proton at C-2 and an upfield shift for the proton at C-8 compared to 9-fluorenone due to the electron-donating effect of the hydroxyl group.
-
The proton of the hydroxyl group will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
The symmetry of the 9-fluorenone molecule is broken, so all aromatic protons will now be chemically non-equivalent, leading to a more complex splitting pattern.
-
-
¹³C NMR:
-
The C-1 carbon will experience a significant downfield shift due to the direct attachment of the electronegative oxygen atom.
-
The ortho and para carbons (C-3 and C-9a) relative to the hydroxyl group are expected to shift upfield due to resonance effects.
-
The loss of symmetry will result in 13 distinct carbon signals.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol (General):
-
Ionization: Electron Ionization (EI) is a common technique for small, relatively non-polar molecules. For more labile compounds, "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.
-
Mass Analysis: A Quadrupole or Time-of-Flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
Mass Spectrum of 9-Fluorenone: The mass spectrum of 9-fluorenone shows a prominent molecular ion peak (M⁺) at m/z 180. The primary fragmentation pathway involves the loss of a carbonyl group (CO), resulting in a fragment at m/z 152.
Predicted Mass Spectrum of 1-Hydroxyfluoren-9-one:
-
The molecular ion peak (M⁺) is expected at m/z 196.
-
Fragmentation will likely involve the loss of a carbonyl group (CO) to give a fragment at m/z 168.
-
Loss of a hydrogen radical from the hydroxyl group is also a possible fragmentation pathway.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol (General):
-
Sample Preparation: Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
IR Spectrum of 9-Fluorenone: The IR spectrum of 9-fluorenone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically observed around 1715 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region.
Predicted IR Spectrum of 1-Hydroxyfluoren-9-one:
-
In addition to the carbonyl peak (which may be slightly shifted due to the electronic effect of the hydroxyl group), a broad absorption band is expected in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
-
A C-O stretching vibration will also be present, typically in the 1260-1000 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Experimental Protocol (General):
-
Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 800 nm.
UV-Vis Spectrum of 9-Fluorenone: 9-Fluorenone exhibits several absorption bands in the UV-Vis region due to its extended π-conjugated system.
Predicted UV-Vis Spectrum of 1-Hydroxyfluoren-9-one: The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to 9-fluorenone. This is due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom.
Applications in Research and Drug Development
1-Hydroxyfluoren-9-one's primary application is as a biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs).[1] PAHs are a class of chemicals that are released from burning coal, oil, gasoline, trash, tobacco, and wood. Exposure to PAHs is a significant concern for public health due to their carcinogenic and mutagenic properties. The presence and concentration of 1-Hydroxyfluoren-9-one in biological samples, such as urine, can be quantified to assess an individual's exposure to fluorene and other related PAHs.
While direct applications in drug development are not extensively documented, the fluorene scaffold is present in a number of biologically active compounds. Derivatives of 9-fluorenone have been investigated for various pharmacological activities, including antimicrobial and anticancer properties. The introduction of a hydroxyl group can significantly alter the biological activity and pharmacokinetic properties of a molecule, making 1-Hydroxyfluoren-9-one and its derivatives interesting candidates for further investigation in medicinal chemistry.
Conclusion
This technical guide has provided a comprehensive overview of the spectral properties of 1-Hydroxyfluoren-9-one. While a complete set of experimental data is not currently in the public domain, a thorough understanding of its structure and a comparative analysis with the well-characterized 9-fluorenone allows for robust predictions of its spectral behavior. The information and protocols provided herein will serve as a valuable resource for researchers working on the synthesis, identification, and application of this important biomarker and potential pharmacophore. As research in the fields of environmental monitoring and drug discovery continues to evolve, the detailed spectral characterization of such compounds will become increasingly vital.
References
-
PubChem. (n.d.). Fluorenone. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 4-Hydroxy-9-fluorenone. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Chegg. (2020, April 10). The 1H-NMR and 13C-NMR spectra of 9-fluorenol. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). (a) FT‐IR spectra of 9‐fluorenone and F‐POPs. (b) Solid‐state ¹³C NMR.... Retrieved January 27, 2026, from [Link]
-
NIST. (n.d.). 9H-Fluoren-9-one. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2025, August 6). Spectroscopic Studies of Fluorenone Derivatives. Retrieved January 27, 2026, from [Link]
-
Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. [Link]
-
ResearchGate. (2025, August 6). Assignments of the 1H and 13C NMR spectra of trans‐4‐hydroxy‐N‐9‐fluorenylmethoxycarbonyl‐L‐proline using one‐ and two‐dimensional NMR spectroscopy. Retrieved January 27, 2026, from [Link]
-
Sobus, J. R., Waidyanatha, S., & Rappaport, S. M. (2010). A review of the analytical and toxicological aspects of biomarkers of occupational exposure to polycyclic aromatic hydrocarbons. Annals of occupational hygiene, 54(3), 253–277. [Link]
-
Chang, C. W., Sølling, T. I., & Diau, E. W. G. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters, 686, 218-222. [Link]
-
Grifoll, M., Casellas, M., Bayona, J. M., & Solanas, A. M. (1992). New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101. Applied and environmental microbiology, 58(9), 2910–2917. [Link]
-
Pakistan Journal of Medical & Health Sciences. (2022). HPLC Analysis of 1-Hydroxy Pyrene as a Biomarker of Polycyclic Aromatic Hydrocarbon in Urine Samples of Cigarette Smokers. Pakistan Journal of Medical & Health Sciences, 16(6), 84-86. [Link]
-
Gao, H., Zhang, X., & Zhang, H. (2019). Synthesis and biological evaluation of 9-fluorenone derivatives for SPECT imaging of α7-nicotinic acetylcholine receptor. Bioorganic & medicinal chemistry letters, 29(23), 126724. [Link]
-
Ferreira, I. C., Queiroz, J. A., & Vilas-Boas, M. (2021). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules, 26(16), 4995. [Link]
-
MassBank. (2014, June 24). 9-Fluorenone. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2025, August 6). Photochemistry of 9-fluorenone oxime phenylglyoxylate: A combined TRIR, TREPR and ab initio study. Retrieved January 27, 2026, from [Link]
-
Tang, G. Y., et al. (2023). Structural insights and biological activities of flavonoids: Implications for novel applications. Food Frontiers, 4(1), 229-263. [Link]
-
Pakistan Journal of Medical & Health Sciences. (2022). HPLC Analysis of 1-Hydroxy Pyrene as a Biomarker of Polycyclic Aromatic Hydrocarbon in Urine Samples of Cigarette Smokers. Pakistan Journal of Medical & Health Sciences, 16(6), 84-86. [Link]
-
Frontiers in Molecular Sciences. (2022). Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. Retrieved January 27, 2026, from [Link]
-
MDPI. (2025, January 8). Biomonitoring of Hydroxylated Polycyclic Aromatic Hydrocarbon Metabolites in Workers at a Waste-to-Energy Incinerator, Turin, Italy. Retrieved January 27, 2026, from [Link]
-
Universal Journal of Pharmaceutical Research. (n.d.). study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Retrieved January 27, 2026, from [Link]
-
PubMed Central. (n.d.). Biomarkers in Pulmonary Arterial Hypertension. Retrieved January 27, 2026, from [Link]
-
ASM Journals. (n.d.). New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved January 27, 2026, from [Link]
-
PubMed Central. (n.d.). An Overview of Circulating Pulmonary Arterial Hypertension Biomarkers. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Retrieved January 27, 2026, from [Link]
-
Semantic Scholar. (2021, September 28). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Retrieved January 27, 2026, from [Link]
-
PubMed. (n.d.). Synthesis, characterization, crystal structure and DFT studies on 1',3'-dihydrospiro[fluorene-9,2'-perimidine]. Retrieved January 27, 2026, from [Link]
-
Semantic Scholar. (2023, March 7). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Retrieved January 27, 2026, from [Link]
-
MDPI. (n.d.). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved January 27, 2026, from [Link]
-
PubMed. (2023, September 8). Flavones and Related Compounds: Synthesis and Biological Activity. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Mass spectra of fluorene metabolites. a) 9-Hydroxyfluorene. b).... Retrieved January 27, 2026, from [Link]
-
Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved January 27, 2026, from [Link]
-
PubMed. (n.d.). The mass spectral fragmentation of 9alpha-hydroxy steroids and related compounds. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 27, 2026, from [Link]
Sources
The Definitive Structural Elucidation of 1-Hydroxyfluoren-9-one: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis, crystallization, and definitive structural analysis of 1-Hydroxyfluoren-9-one. As direct, publicly available crystal structure data for this specific molecule is not extensively detailed, this document serves as both a review of the foundational chemistry of the fluorenone scaffold and a detailed methodological guide for researchers to determine its structure with the highest degree of scientific integrity. We will proceed from chemical synthesis to advanced crystallographic and spectroscopic techniques, emphasizing the rationale behind each experimental choice to ensure a self-validating workflow.
Introduction to 1-Hydroxyfluoren-9-one
1-Hydroxyfluoren-9-one (CAS 6344-60-1) is a derivative of 9-fluorenone, a polycyclic aromatic ketone. The fluorene scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The introduction of a hydroxyl group at the C1 position and a ketone at the C9 position creates a molecule with significant potential for forming specific intermolecular interactions, such as hydrogen bonds and π-π stacking. These interactions are critical in determining the compound's solid-state packing, which in turn influences its physicochemical properties like solubility and bioavailability—key parameters in drug development.
Understanding the precise three-dimensional arrangement of atoms in 1-Hydroxyfluoren-9-one is therefore not an academic exercise, but a prerequisite for rational drug design and the development of structure-activity relationships (SAR). This guide outlines the gold-standard methodologies to achieve this.
Table 1: Physicochemical Properties of 1-Hydroxyfluoren-9-one and its Parent Compound
| Property | 1-Hydroxyfluoren-9-one | 9-Fluorenone (Parent Compound) |
| CAS Number | 6344-60-1[3] | 486-25-9[4] |
| Molecular Formula | C₁₃H₈O₂[3] | C₁₃H₈O[4] |
| Molecular Weight | 196.21 g/mol [3] | 180.20 g/mol [4] |
| Appearance | (Expected) Yellow Crystalline Solid | Yellow rhombic crystals[4] |
| Melting Point | 116-119 °C[3] | 84 °C[4] |
| Solubility | Insoluble in water; Soluble in organic solvents like alcohols, acetone, benzene.[4] | Insoluble in water; Soluble in alcohol, ether, acetone, benzene.[4] |
Synthesis and High-Purity Crystallization
The definitive determination of a crystal structure begins with the synthesis of high-purity material, as impurities can inhibit or disrupt the formation of single crystals suitable for diffraction.
Synthesis of 1-Hydroxyfluoren-9-one
While various synthetic routes to fluorenones exist, a common approach involves the cyclization of biphenyl-2-carboxylic acids.[5] A plausible route to 1-Hydroxyfluoren-9-one would start from a suitably substituted biphenyl precursor. A referenced synthesis can be found in Tetrahedron Letters.[3]
Protocol for Recrystallization for Single-Crystal Growth
Causality: The goal of recrystallization is to produce a supersaturated solution from which a single, perfect crystal nucleus can grow slowly and without competition. The choice of solvent is paramount. An ideal solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures. For fluorenone derivatives, a mixed-solvent system often provides the necessary fine control over solubility.[6]
Step-by-Step Protocol:
-
Solvent Screening: In separate vials, test the solubility of ~10 mg of purified 1-Hydroxyfluoren-9-one in 0.5 mL of various solvents (e.g., ethanol, methanol, acetone, toluene, ethyl acetate, hexane). Identify a solvent that dissolves the compound well when heated ("good" solvent) and a solvent in which it is poorly soluble ("poor" solvent, often an anti-solvent like hexane or water).
-
Preparation of Saturated Solution: In a clean flask, dissolve the bulk of the purified compound in a minimal amount of the "good" solvent at an elevated temperature (e.g., 60 °C).
-
Inducing Supersaturation: Three common methods can be employed:
-
Slow Cooling: Cover the flask and allow it to cool to room temperature over several hours, then transfer to a refrigerator (4 °C). This is the most common and gentle method.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Cover the vial with parafilm and pierce a few small holes with a needle. Allow the solvent to evaporate over several days.
-
Vapor Diffusion: In a large sealed jar, place a vial containing the dissolved compound. Add a layer of the "poor" solvent to the bottom of the jar, ensuring the level is below the top of the vial. The "poor" solvent's vapor will slowly diffuse into the vial, reducing the compound's solubility and inducing crystallization.
-
-
Crystal Harvesting: Once well-formed, prismatic crystals are observed, carefully decant the supernatant and gently wash the crystals with a small amount of the cold "poor" solvent. Dry the crystals on filter paper.
Structure Determination by Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the unequivocal method for determining the atomic arrangement in a crystalline solid. It provides precise bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.
Experimental Workflow
The process from a harvested crystal to a solved structure is a well-defined workflow. The causality is clear: we use a monochromatic X-ray beam to generate a diffraction pattern from the crystal's electron density, and then use mathematical transforms to reconstruct the atomic positions from that pattern.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Interpretation and Refinement
The output of a successful refinement is a Crystallographic Information File (CIF), which contains all the information about the structure. Key metrics of trustworthiness include:
-
R1 factor: A measure of the agreement between the calculated and observed structure factors. A value < 5% (0.05) is considered excellent for publication-quality structures.
-
Goodness-of-Fit (GooF): Should be close to 1.0.
Based on the known structure of 9-fluorenone, we can anticipate the key crystallographic parameters for 1-Hydroxyfluoren-9-one.[7]
Table 2: Expected Crystallographic Data for 1-Hydroxyfluoren-9-one
| Parameter | Expected Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | These are common systems for planar aromatic molecules. 9-Fluorenone itself is orthorhombic.[7] |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Molecules without inherent chirality often crystallize in centrosymmetric space groups. |
| Z (Molecules/Unit Cell) | 2, 4, or 8 | Typical for organic molecules of this size. |
| Key Bond Lengths (Å) | C=O: ~1.22 Å; C-OH: ~1.36 Å | Based on standard values for ketones and phenols. |
| Key Bond Angles (°) | C-C-C in rings: ~120° (sp²); C-C(O)-C: ~125° | Reflects the sp² hybridization of the aromatic system and the trigonal planar geometry around the ketone. |
| R1 Factor | < 0.05 | Target for a well-refined structure. |
Spectroscopic and Computational Corroboration
While SC-XRD is definitive for the solid state, spectroscopic and computational methods provide crucial validation of the molecular structure and can offer insights into its behavior in solution.
Spectroscopic Characterization
Trustworthiness: The combination of NMR, IR, and UV-Vis spectroscopy provides a self-validating dataset. NMR confirms the carbon-hydrogen framework, IR identifies key functional groups, and UV-Vis probes the conjugated electronic system. Any significant deviation between these results and the XRD-derived structure would indicate a problem in the analysis.
-
¹H NMR: Expect aromatic protons in the 7-8 ppm range. The hydroxyl proton signal may be broad and its position variable depending on the solvent and concentration.
-
¹³C NMR: The carbonyl carbon (C=O) should appear significantly downfield, typically >190 ppm. Aromatic carbons will be in the 110-150 ppm range.
-
FT-IR: Look for a strong C=O stretching vibration around 1710-1720 cm⁻¹ and a broad O-H stretching band around 3200-3400 cm⁻¹.[8]
-
UV-Vis: The extended π-system of the fluorenone core will result in strong absorptions in the UV region, likely with multiple bands corresponding to π→π* transitions.[9]
Computational Modeling
Expertise: Density Functional Theory (DFT) calculations, using a basis set like 6-311++G(d,p), can provide a theoretical model of the molecule.[10] By optimizing the geometry in the gas phase, we can compare the theoretical bond lengths and angles to the experimental XRD data. This serves two purposes: it validates the experimental structure and highlights the conformational changes and packing forces present in the solid state.
Analysis of Crystal Packing and Intermolecular Interactions
The functional groups of 1-Hydroxyfluoren-9-one—the hydroxyl (-OH) group and the carbonyl (C=O) group—are prime candidates for forming strong, directional intermolecular interactions.
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor. It is highly probable that the crystal structure will feature O-H···O=C hydrogen bonds, potentially forming chains or dimers.
-
π-π Stacking: The planar fluorenone core is ideal for π-π stacking interactions between adjacent molecules, which will contribute significantly to the overall lattice energy and stability.
Caption: Potential intermolecular interactions in crystalline 1-Hydroxyfluoren-9-one.
Relevance and Applications in Drug Development
The precise structural data obtained from this workflow is the foundation for advanced drug development efforts.
-
Structure-Based Drug Design: A high-resolution crystal structure can be used as a starting point for computational docking studies to predict how the molecule might bind to a biological target, such as an enzyme active site.
-
Pharmacophore Modeling: The identified hydrogen bond donors/acceptors and aromatic regions define the molecule's pharmacophore, guiding the synthesis of new analogues with improved potency and selectivity.
-
Polymorph Screening: The crystallization protocol described is the first step in a polymorph screen. Different crystalline forms (polymorphs) can have different stabilities and bioavailabilities, and their control is critical for pharmaceutical development. The fluorene core is known to be a component in various bioactive compounds, including dopamine reuptake inhibitors and wakefulness-promoting agents.[11][12] The unique substitution pattern of 1-Hydroxyfluoren-9-one makes it a compelling candidate for further investigation in these areas.
Conclusion
This guide has detailed a rigorous, multi-faceted approach to the definitive structural elucidation of 1-Hydroxyfluoren-9-one. By integrating meticulous synthesis and crystallization with the power of single-crystal X-ray diffraction, and corroborating the findings with spectroscopic and computational data, researchers can establish a trustworthy and comprehensive understanding of this molecule. The resulting structural insights are not merely descriptive but form the critical, actionable foundation for its future development in medicinal chemistry and materials science.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74318, Fluoren-9-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10241, Fluorenone. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-hydroxy-9H-fluoren-9-one. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96087, 9H-Fluoren-1-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. Retrieved from [Link]
-
Chemsrc. (n.d.). 9-fluorenol | CAS#:1689-64-1. Retrieved from [Link]
-
Luss, H. R., & Smith, D. L. (1972). The crystal and molecular structure of 9-fluorenone. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(3), 884-889. Retrieved from [Link]
- Google Patents. (n.d.). CN103224441A - Crystallization method for fluorene purification.
-
ACS Publications. (2016). Experimental and Computational Study of the Thermodynamic Properties of 9‑Fluorenone and 9‑Fluorenol. Retrieved from [Link]
-
IAEA. (n.d.). X-ray diffraction study of fluorene, 9-fluorenone, and 9-dicyanomethylenefluorene derivatives. Retrieved from [Link]
-
Orellana, S., Soto, C., & Toral, M. I. (2010). UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 75(1), 437–443. Retrieved from [Link]
-
NIST. (n.d.). 9H-Fluoren-9-one. In NIST Chemistry WebBook. Retrieved from [Link]
-
ACS Publications. (2024). Complementary Host Behavior of Fluorenone-Derived Host Compounds during Crystallization Processes from Mixed Anilines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/88165b40f2e0394017a419c8f0709b47e29548d9]([Link]
- Google Patents. (n.d.). CN104341286B - The synthesis technique of 9-Fluorenone.
-
ResearchGate. (2020). A Perspective on Synthesis and Applications of Fluorenones. Retrieved from [Link]
-
PubMed Central. (2024). Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 9H-Fluoren-9-one [webbook.nist.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 9-fluorenol | CAS#:1689-64-1 | Chemsrc [chemsrc.com]
A Technical Guide to the Quantum Yield of 1-Hydroxyfluoren-9-one: Principles, Measurement, and Influencing Factors
This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of 1-Hydroxyfluoren-9-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core photophysical principles, offers a detailed experimental protocol for accurate quantum yield determination, and explores the key factors influencing this critical parameter.
Introduction to Fluorescence and Quantum Yield
Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon of light, transitions to an electronically excited state and subsequently emits a photon as it returns to its ground state. The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of this process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1]
A quantum yield of 1.0 signifies that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. Conversely, a quantum yield of 0 indicates that the absorbed energy is entirely dissipated through non-radiative pathways such as internal conversion, intersystem crossing, and vibrational relaxation. The knowledge of the fluorescence quantum yield is paramount in various scientific disciplines, including the development of fluorescent probes, materials science, and understanding photochemical reactions.[2]
Photophysical Properties of 1-Hydroxyfluoren-9-one
1-Hydroxyfluoren-9-one (1-HFu) is a derivative of fluorenone, a polycyclic aromatic hydrocarbon. The presence of both a hydroxyl (-OH) and a carbonyl (C=O) group on the fluorene backbone endows 1-HFu with interesting photophysical properties that are highly sensitive to its molecular environment.
Absorption and Emission Spectra
The absorption and emission spectra of 1-Hydroxyfluoren-9-one are characterized by broad bands in the ultraviolet and visible regions, respectively. The specific wavelengths of maximum absorption (λ_abs) and emission (λ_em) are influenced by the solvent polarity and its hydrogen-bonding capacity.
Quantum Yield of 1-Hydroxyfluoren-9-one in Various Solvents
The fluorescence quantum yield of 1-Hydroxyfluoren-9-one is not an intrinsic constant but is highly dependent on the solvent environment. This dependency arises from the different ways solvents can interact with the molecule in its ground and excited states, thereby influencing the rates of radiative and non-radiative decay.
A systematic study by Nayak and Dogra (2005) investigated the photophysics of 1-Hydroxyfluoren-9-one in a range of solvents with varying polarities and proticities. Their findings are summarized in the table below.[3]
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Fluorescence Quantum Yield (Φf) |
| Cyclohexane | 2.02 | 1.4262 | 0.02 |
| Dioxane | 2.21 | 1.4221 | 0.04 |
| Acetonitrile | 37.5 | 1.3441 | 0.11 |
| Methanol | 32.7 | 1.3284 | 0.05 |
| Ethanol | 24.5 | 1.3614 | 0.06 |
| Water | 80.1 | 1.3330 | 0.01 |
Data sourced from Nayak, M. K., & Dogra, S. K. (2005). Photophysics of 1-hydroxy- and 1-methoxy-9-fluorenone. Journal of Photochemistry and Photobiology A: Chemistry, 169(3), 299–307.[3]
The data reveals that the fluorescence quantum yield of 1-Hydroxyfluoren-9-one is generally low, but it is significantly influenced by the solvent. In polar aprotic solvents like acetonitrile, the quantum yield is highest. In contrast, in protic solvents, the quantum yield decreases with increasing polarity. This behavior is attributed to the interplay of intermolecular and intramolecular hydrogen bonding.[3]
Experimental Determination of Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.[1]
Principle of the Comparative Method
The comparative method relies on the principle that if a standard and an unknown sample have the same absorbance at the same excitation wavelength and are measured under identical experimental conditions, the ratio of their integrated fluorescence intensities is equal to the ratio of their fluorescence quantum yields.
The quantum yield of the unknown sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively.
Selection of a Suitable Quantum Yield Standard
The choice of a suitable quantum yield standard is critical for accurate measurements. The ideal standard should:
-
Have a well-documented and consistent quantum yield.
-
Absorb and emit in a similar spectral region as the sample to be analyzed.
-
Be chemically stable and available in high purity.
-
Be soluble in the same solvent as the sample, or in a solvent with a similar refractive index.
Quinine sulfate in 0.1 M perchloric acid is a widely used and well-characterized fluorescence quantum yield standard, with a quantum yield of 0.60.[4][5] It is important to note that the quantum yield of quinine sulfate can be temperature-dependent in other acidic solutions like sulfuric acid.[5]
Step-by-Step Experimental Protocol
The following protocol outlines the key steps for determining the fluorescence quantum yield of 1-Hydroxyfluoren-9-one using the comparative method with quinine sulfate as the standard.
3.3.1. Materials and Instrumentation
-
1-Hydroxyfluoren-9-one: Synthesized and purified to a high degree.
-
Quinine Sulfate: High-purity standard.
-
Solvents: Spectroscopic grade solvents (e.g., acetonitrile, 0.1 M perchloric acid).
-
UV-Vis Spectrophotometer: For absorbance measurements.
-
Fluorometer: Equipped with a monochromatic excitation source and an emission detector.
-
Quartz Cuvettes: 1 cm path length.
3.3.2. Synthesis and Purification of 1-Hydroxyfluoren-9-one
While the direct synthesis of 1-Hydroxyfluoren-9-one is not detailed in the readily available literature, a plausible route involves the oxidation of 1-hydroxyfluorene. The synthesis of the parent compound, 9-fluorenone, is well-established and typically involves the oxidation of fluorene.[6] A similar approach using an appropriate oxidizing agent could be employed for the synthesis of 1-Hydroxyfluoren-9-one from 1-hydroxyfluorene. Purification is crucial and can be achieved through techniques like column chromatography and recrystallization to ensure the removal of any fluorescent impurities that could interfere with the quantum yield measurement.
3.3.3. Preparation of Solutions
-
Stock Solutions: Prepare concentrated stock solutions of both 1-Hydroxyfluoren-9-one and quinine sulfate in their respective solvents.
-
Working Solutions: From the stock solutions, prepare a series of dilute working solutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.
3.3.4. Measurements
-
Absorbance Spectra: Record the absorbance spectra of all working solutions using the UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Spectra:
-
Set the excitation wavelength on the fluorometer. This should be a wavelength where both the sample and the standard have significant absorbance.
-
Record the fluorescence emission spectra for all working solutions of the sample and the standard under identical instrument settings (e.g., excitation and emission slit widths, detector voltage).
-
Record the fluorescence spectrum of the solvent blank for each solvent used.
-
3.3.5. Data Analysis
-
Blank Subtraction: Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.
-
Integration of Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each blank-corrected spectrum.
-
Calculation of Quantum Yield: Use the equation from section 3.1 to calculate the quantum yield of 1-Hydroxyfluoren-9-one for each concentration. The final quantum yield is typically reported as the average of the values obtained from the different concentrations.
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining the fluorescence quantum yield.
Factors Influencing the Quantum Yield of 1-Hydroxyfluoren-9-one
The quantum yield of 1-Hydroxyfluoren-9-one is a sensitive parameter that can be influenced by several factors. Understanding these factors is crucial for the accurate interpretation of experimental results and for the rational design of applications utilizing this molecule.
Solvent Effects
As demonstrated in the data table, the solvent plays a major role in determining the quantum yield of 1-Hydroxyfluoren-9-one. The interplay of solvent polarity and hydrogen bonding ability affects the energy levels of the ground and excited states, which in turn influences the rates of radiative and non-radiative decay.
Temperature
Temperature can affect the rates of non-radiative decay processes. Generally, an increase in temperature leads to a decrease in fluorescence quantum yield due to the increased efficiency of collisional quenching and other non-radiative pathways.
Presence of Quenchers
Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. Quenchers are molecules that can deactivate the excited state of a fluorophore through various mechanisms, such as collisional quenching, energy transfer, or electron transfer. The presence of quenchers, such as dissolved oxygen, in the solution can significantly lower the measured quantum yield.[7]
Diagram of Influencing Factors
Caption: Factors influencing the fluorescence quantum yield.
Conclusion
This technical guide has provided a comprehensive examination of the fluorescence quantum yield of 1-Hydroxyfluoren-9-one. The key takeaway is that the quantum yield of this molecule is highly sensitive to its environment, particularly the solvent. Accurate determination of its quantum yield requires careful experimental design, including the use of a suitable standard and the control of influencing factors. The information presented herein serves as a valuable resource for researchers and scientists working with this and similar fluorescent molecules, enabling a deeper understanding of their photophysical behavior and facilitating their application in various fields of research and development.
References
-
Nayak, M. K., & Dogra, S. K. (2005). Photophysics of 1-hydroxy- and 1-methoxy-9-fluorenone. Journal of Photochemistry and Photobiology A: Chemistry, 169(3), 299–307. [Link]
-
Nayak, M. K., & Dogra, S. K. (2005). Photophysics of 1-hydroxy-9-fluorenone: absence of excited state intramolecular proton transfer reaction. Journal of Photochemistry and Photobiology A: Chemistry, 173(2), 168-175. [Link]
-
Melhuish, W. H. (1961). Quantum efficiencies of fluorescence of organic substances: effect of solvent and concentration of the fluorescent solute. The Journal of Physical Chemistry, 65(2), 229-235. [Link]
-
Chang, C. W., Sølling, T. I., & Diau, E. W. G. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters, 683, 333-339. [Link]
-
PubChem. (n.d.). Fluorenone. National Center for Biotechnology Information. [Link]
-
Resch-Genger, U., Rurack, K., & Hoffmann, K. (2013). Fluorescence quantum yield standards for the UV/Visible/NIR: development, traceable characterization, and certification. Analytical Chemistry, 85(21), 10068–10079. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]
-
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]
-
Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Rurack, K. (2008). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Angewandte Chemie International Edition, 47(40), 7620-7622. [Link]
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Google Patents. (n.d.). The synthesis technique of 9-Fluorenone.
-
Reddy, K. S., & Kumar, A. (2013). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 5(12), 653-657. [Link]
-
Green Chemistry. (2005). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Photophysics of 1-hydroxy- and 1-methoxy-9-fluorenone / Journal of Photochemistry and Photobiology A: Chemistry, 2005 [sci-hub.ru]
- 4. dreem.openfluor.org [dreem.openfluor.org]
- 5. researchgate.net [researchgate.net]
- 6. CN104341286B - The synthesis technique of 9-Fluorenone - Google Patents [patents.google.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
A Comprehensive Technical Guide to the Solubility of 1-Hydroxyfluoren-9-one in Organic Solvents
Abstract
This technical guide provides a detailed examination of the solubility characteristics of 1-Hydroxyfluoren-9-one, a pivotal intermediate in the synthesis of various high-value organic materials and pharmaceutical compounds. A thorough understanding of its solubility in diverse organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols, and formulating final products. This document synthesizes theoretical principles with empirical data and validated experimental methodologies to offer researchers, chemists, and drug development professionals a comprehensive resource for predicting and manipulating the solubility of this compound. We will delve into the physicochemical properties of 1-Hydroxyfluoren-9-one, present available solubility data, and provide detailed protocols for its experimental determination and quantification.
Introduction: The Significance of 1-Hydroxyfluoren-9-one
1-Hydroxyfluoren-9-one is an aromatic ketone, a derivative of fluorene, characterized by a hydroxyl group at the C1 position and a carbonyl group at the C9 position of the fluorene core. This unique substitution pattern imparts specific chemical reactivity and physical properties, making it a valuable building block in several scientific domains. Its applications span from the synthesis of novel dyes and polymers to the development of pharmacologically active molecules.
The efficiency of any synthetic or formulation process involving 1-Hydroxyfluoren-9-one is critically dependent on its solubility. Proper solvent selection impacts reaction rates, yield, crystal morphology, and purity. A comprehensive understanding of its solubility behavior is therefore not merely academic but a fundamental requirement for practical and scalable applications.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solute in a given solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The molecular structure of 1-Hydroxyfluoren-9-one provides clear indicators of its expected solubility behavior.
-
Molecular Structure: The compound possesses a large, rigid, and predominantly nonpolar polycyclic aromatic hydrocarbon (PAH) backbone (the fluorene system). This aromatic system contributes to strong π-π stacking interactions between solute molecules, which must be overcome for dissolution to occur.[1]
-
Polar Functional Groups: The presence of a ketone (C=O) group and a hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding.[2] The carbonyl group can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.
-
"Like Dissolves Like": Based on these features, it is predictable that 1-Hydroxyfluoren-9-one will exhibit poor solubility in nonpolar, aliphatic solvents (e.g., hexane) and in water, due to the hydrophobicity of the large aromatic core.[3][4] Conversely, it is expected to be more soluble in solvents that can engage in hydrogen bonding (e.g., alcohols) or have a significant polar character that can disrupt the solute-solute interactions.[3] Solvents with aromatic character (e.g., toluene, benzene) may also be effective due to favorable π-π interactions with the fluorene system.
Below is a diagram illustrating the key structural features of 1-Hydroxyfluoren-9-one that dictate its solubility.
Caption: Key structural features of 1-Hydroxyfluoren-9-one influencing solubility.
Quantitative and Qualitative Solubility Data
| Solvent Class | Example Solvent | Expected Qualitative Solubility | Rationale |
| Protic Polar | Ethanol, Methanol | Soluble | Capable of hydrogen bonding with both the -OH and C=O groups.[3] |
| Aprotic Polar | Acetone, DMSO, DMF | Soluble to Moderately Soluble | Can act as hydrogen bond acceptors and have high polarity to solvate the molecule. |
| Aromatic | Toluene, Benzene | Moderately Soluble | Favorable π-π interactions with the fluorene ring system.[5] |
| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | Intermediate polarity allows for some solvation of the molecule. |
| Ethers | Diethyl Ether, THF | Soluble to Moderately Soluble | Can act as hydrogen bond acceptors.[3] |
| Nonpolar Aliphatic | Hexane, Heptane | Insoluble to Sparingly Soluble | Lack of polarity and inability to form strong interactions with the solute. |
| Aqueous | Water | Insoluble | The large nonpolar aromatic core dominates, making the molecule hydrophobic.[4] |
Note: This table is based on chemical principles and data for structurally similar compounds. Experimental verification is essential for precise applications.
Experimental Protocol for Solubility Determination
The determination of solubility is a critical experimental procedure. The isothermal equilibrium method is a reliable and widely accepted technique. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
Isothermal Equilibrium Method: A Step-by-Step Guide
This protocol ensures the creation of a saturated solution, which is the cornerstone of accurate solubility measurement.
-
Preparation: Add an excess amount of 1-Hydroxyfluoren-9-one to a known volume of the selected organic solvent in a sealed vial (e.g., a 20 mL scintillation vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is reached and the solution is truly saturated.
-
Equilibration: Place the vial in a constant-temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture vigorously for a predetermined period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The time required should be determined empirically by taking measurements at different time points until the concentration plateaus.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the constant-temperature bath for at least 2-4 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated glass syringe. To avoid precipitating the solute due to temperature changes, it is critical that the sampling equipment is at the same temperature as the solution. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask. This step removes any fine, suspended solid particles.
-
Quantification: Determine the concentration of 1-Hydroxyfluoren-9-one in the filtered sample using a suitable analytical technique, as described in the following section.
The workflow for this protocol is visualized below.
Caption: Workflow for the isothermal equilibrium solubility determination method.
Analytical Techniques for Quantification
Accurate quantification of the dissolved solute is essential. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are two powerful and commonly used methods.
Quantification by HPLC
HPLC is the preferred method for its high sensitivity, specificity, and ability to separate the analyte from potential impurities.
-
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of 1-Hydroxyfluoren-9-one of known concentrations in the chosen solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered, saturated sample with a known factor to bring its concentration within the range of the calibration curve.
-
Injection & Calculation: Inject the diluted sample into the HPLC and record the peak area. Use the calibration curve to determine the concentration of the diluted sample and then multiply by the dilution factor to find the original solubility.
-
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of maximum absorbance (determined by running a UV scan).
-
Injection Volume: 10-20 µL.
-
Quantification by UV-Vis Spectroscopy
This method is faster than HPLC but may be less accurate if interfering impurities that absorb at the same wavelength are present.
-
Protocol:
-
Determine λ_max: Dissolve a small amount of 1-Hydroxyfluoren-9-one in the solvent and scan its absorbance from 200-400 nm to find the wavelength of maximum absorbance (λ_max).
-
Standard Preparation & Calibration: Prepare standard solutions and measure their absorbance at λ_max to create a Beer-Lambert Law calibration curve (Absorbance vs. Concentration).
-
Sample Analysis: Dilute the filtered, saturated sample appropriately and measure its absorbance at λ_max.
-
Calculation: Use the calibration curve to determine the concentration of the dissolved solute.
-
Conclusion
The solubility of 1-Hydroxyfluoren-9-one is a complex function of its molecular structure, governed by a balance between its nonpolar aromatic system and its polar, hydrogen-bonding functional groups. As a result, it exhibits the highest solubility in polar organic solvents, particularly those capable of hydrogen bonding, such as ethanol. Its solubility is limited in nonpolar aliphatic hydrocarbons and water. For researchers and developers, a systematic approach to solvent screening, guided by the principles of "like dissolves like" and validated by robust experimental methods like the isothermal equilibrium technique, is crucial. Accurate quantification using methods such as HPLC will ensure reliable and reproducible data, facilitating the successful application of 1-Hydroxyfluoren-9-one in its diverse fields of use.
References
-
Cheméo. (n.d.). Chemical Properties of 9H-Fluoren-9-ol (CAS 1689-64-1). Retrieved from [Link]
-
PubChem. (n.d.). Fluoren-9-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Fluorene. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-hydroxy-9H-fluoren-9-one. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Thermogravimetric Analysis of 1-Hydroxyfluoren-9-one
This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 1-Hydroxyfluoren-9-one, a crucial analytical technique for researchers, scientists, and professionals in drug development. This document will delve into the theoretical underpinnings of TGA, present a detailed experimental protocol, and discuss the anticipated thermal decomposition behavior of this compound, all while maintaining the highest standards of scientific integrity.
Introduction to 1-Hydroxyfluoren-9-one and the Significance of Thermal Analysis
1-Hydroxyfluoren-9-one, with the molecular formula C₁₃H₈O₂, is an aromatic ketone of significant interest in medicinal chemistry and materials science.[1] Its fluorene core, functionalized with both a hydroxyl and a carbonyl group, imparts unique physicochemical properties that are critical to its application. Understanding the thermal stability of 1-Hydroxyfluoren-9-one is paramount for defining its storage conditions, processing parameters, and predicting its shelf-life in pharmaceutical formulations. Thermogravimetric analysis is an essential technique for characterizing the thermal stability of such compounds by measuring changes in mass as a function of temperature.
Key Physicochemical Properties of 1-Hydroxyfluoren-9-one:
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₂ | [1] |
| Molecular Weight | 196.205 g/mol | [1] |
| Melting Point | 116-119 °C | [1] |
The Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a cornerstone of thermal analysis techniques. It provides quantitative information on the mass changes in a material as it is heated or held at a constant temperature in a controlled atmosphere. The output of a TGA experiment is a thermogram, a plot of mass versus temperature or time. The first derivative of this curve, known as the derivative thermogram (DTG), plots the rate of mass change against temperature and is invaluable for identifying the temperatures of maximum decomposition rates.
The choice of experimental parameters, such as the heating rate and the atmosphere (inert or oxidative), is critical as it directly influences the decomposition profile. A slower heating rate can provide better resolution of distinct thermal events, while the choice between an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere will reveal different decomposition pathways.
Experimental Protocol: Thermogravimetric Analysis of 1-Hydroxyfluoren-9-one
The following protocol is a self-validating system designed to ensure the accuracy and reproducibility of the TGA data for 1-Hydroxyfluoren-9-one.
Instrumentation and Calibration
A calibrated thermogravimetric analyzer with a high-resolution microbalance is required.[2] Temperature and mass calibration should be performed according to the instrument manufacturer's guidelines using certified reference materials.
Sample Preparation
A representative sample of 1-Hydroxyfluoren-9-one (5-10 mg) should be accurately weighed into a clean, inert sample pan (e.g., alumina or platinum). A consistent sample mass should be used for all analyses to ensure comparability.
TGA Experimental Parameters
| Parameter | Recommended Setting | Rationale |
| Temperature Program | ||
| Initial Temperature | 30 °C | To establish a stable baseline. |
| Final Temperature | 800 °C | To ensure complete decomposition of the organic compound. |
| Heating Rate | 10 °C/min | A standard rate that provides a good balance between resolution and analysis time. |
| Atmosphere | ||
| Gas | Nitrogen (or Air for oxidative studies) | Nitrogen provides an inert atmosphere to study thermal decomposition without oxidation. Air can be used to investigate oxidative stability. |
| Gas Flow Rate | 50 mL/min | To ensure a consistent and inert (or oxidative) environment around the sample. |
| Data Acquisition | ||
| Data Points | > 1 per second | To ensure a high-resolution thermogram. |
Experimental Workflow Diagram
Caption: Experimental workflow for the thermogravimetric analysis of 1-Hydroxyfluoren-9-one.
Anticipated Results and Mechanistic Discussion
While no specific TGA data for 1-Hydroxyfluoren-9-one is publicly available, we can predict its thermal behavior based on its structure and the known properties of similar aromatic ketones and fluorene derivatives.[3][4]
Expected TGA and DTG Curves
It is anticipated that 1-Hydroxyfluoren-9-one will be thermally stable up to a significant temperature, likely exhibiting a single-step or a multi-step decomposition process in an inert atmosphere. The initial mass loss is expected to occur at temperatures significantly above its melting point of 116-119 °C.[1]
-
Initial Stage (Up to ~200 °C): No significant mass loss is expected after the evaporation of any residual solvent or adsorbed water.
-
Decomposition Stage (Estimated ~250-500 °C): A significant mass loss is predicted in this range, corresponding to the primary decomposition of the molecule. The DTG curve will reveal the temperature of the maximum rate of decomposition (Tmax). The presence of multiple peaks in the DTG curve would suggest a multi-step decomposition process.
-
Final Stage (> 500 °C): A stable residual mass may be observed, corresponding to the formation of a carbonaceous char, a common phenomenon in the high-temperature pyrolysis of aromatic compounds.[5]
Proposed Thermal Decomposition Pathway
The thermal decomposition of 1-Hydroxyfluoren-9-one in an inert atmosphere is likely initiated by the cleavage of the weaker bonds in the molecule. The presence of the hydroxyl and carbonyl groups will influence the decomposition mechanism. A plausible pathway could involve:
-
Initial Fragmentation: The decomposition may begin with the loss of small molecules such as water (H₂O) or carbon monoxide (CO). The hydroxyl group could facilitate dehydration reactions.
-
Ring Opening and Fragmentation: Subsequent cleavage of the fluorene ring structure would lead to the formation of smaller aromatic and aliphatic fragments.
-
Char Formation: At higher temperatures, polymerization and condensation of the fragments can lead to the formation of a stable carbonaceous residue.
Proposed Decomposition Pathway Diagram
Caption: A proposed thermal decomposition pathway for 1-Hydroxyfluoren-9-one under inert conditions.
Conclusion
This technical guide has outlined a comprehensive approach to the thermogravimetric analysis of 1-Hydroxyfluoren-9-one. By following the detailed experimental protocol, researchers can obtain reliable and reproducible data on the thermal stability of this important compound. The anticipated results and the proposed decomposition pathway provide a scientifically grounded framework for interpreting the experimental data. A thorough understanding of the thermal properties of 1-Hydroxyfluoren-9-one is essential for its successful application in drug development and materials science, ensuring product quality, safety, and efficacy.
References
-
NETZSCH-Gerätebau GmbH. Thermogravimetric Analysis – TGA. [Link]
-
ChemSynthesis. 1-hydroxy-9H-fluoren-9-one - 6344-60-1. [Link]
-
ChemBK. 9-Hydroxyfluorene. [Link]
-
Cheméo. Chemical Properties of 9H-Fluoren-9-ol (CAS 1689-64-1). [Link]
-
PubChem. Fluoren-9-ol | C13H10O | CID 74318. [Link]
-
National Institute of Standards and Technology. 9H-Fluoren-9-one - the NIST WebBook. [Link]
-
Royal Society of Chemistry. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. [Link]
-
ResearchGate. Thermal analysis of poly(aryl ether ketone) fibers. [Link]
-
MDPI. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. [Link]
-
Taylor & Francis. Сhemical and biological properties of sodium fullerenolates from an undivided mixture of fullerenes. [Link]
-
ACS Publications. Hydrosilylation of Esters via a Titanocene(III) Borohydride–PMHS System: Scope, Limitations, and Mechanistic Insights. [Link]
-
ACS Publications. Fluorene-Based Fluorometric and Colorimetric Conjugated Polymers for Sensitive Detection of 2,4,6-Trinitrophenol Explosive in Aqueous Medium. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
MDPI. Impact of Anaerobic Pyrolysis Temperature on the Formation of Volatile Hydrocarbons in Wheat Straw. [Link]
Sources
Unveiling the Therapeutic Potential of 1-Hydroxyfluoren-9-one: A Technical Guide for Drug Discovery Professionals
Abstract: The fluorene scaffold has garnered significant attention in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. Among these, 1-Hydroxyfluoren-9-one presents an intriguing, yet underexplored, molecular framework. This technical guide addresses the current landscape of research surrounding this specific compound. Due to the limited direct experimental data on 1-Hydroxyfluoren-9-one, this document provides a comprehensive overview of the known biological activities of the parent 9-fluorenone scaffold, including anticancer, antimicrobial, and antiviral properties. Furthermore, we delve into the potential modulatory effects of the 1-hydroxy substitution from a medicinal chemistry perspective. Crucially, this guide outlines detailed, self-validating experimental protocols to systematically investigate the therapeutic potential of 1-Hydroxyfluoren-9-one. These proposed workflows are designed to provide researchers with a robust starting point for their investigations. Data on related compounds are summarized, and key signaling pathways and experimental designs are visualized to facilitate a deeper understanding. This document serves as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of 1-Hydroxyfluoren-9-one.
Introduction: The Allure of the Fluorenone Scaffold
The tricyclic aromatic system of 9-fluorenone has proven to be a privileged scaffold in the development of novel therapeutic agents. Its rigid, planar structure provides a unique framework for the design of molecules that can interact with a variety of biological targets. Derivatives of 9-fluorenone have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antibiotic, and antiviral effects[1]. The versatility of this core structure allows for substitutions at various positions, leading to a diverse chemical space for drug discovery.
This guide focuses on the specific, yet sparsely researched, derivative: 1-Hydroxyfluoren-9-one . While direct studies on its biological activities are not extensively documented in current literature, the known activities of the 9-fluorenone core provide a strong rationale for its investigation. The introduction of a hydroxyl group at the 1-position is predicted to significantly influence the molecule's physicochemical properties, such as solubility, polarity, and its ability to form hydrogen bonds. These changes, in turn, could modulate its interaction with biological targets and its metabolic profile.
This document will, therefore, serve as a technical primer, first by summarizing the established biological potential of the broader 9-fluorenone class, and then by proposing a detailed, structured approach to systematically evaluate the therapeutic promise of 1-Hydroxyfluoren-9-one.
Established Biological Activities of the 9-Fluorenone Scaffold
A significant body of research points to the diverse therapeutic potential of 9-fluorenone derivatives. The following sections summarize the key findings in major therapeutic areas.
Anticancer Activity
The 9-fluorenone moiety is a component of several compounds investigated for their cytotoxic effects against various cancer cell lines. The planar nature of the fluorenone ring system allows for intercalation into DNA, a mechanism employed by some anticancer agents. Furthermore, derivatives have been shown to inhibit key enzymes involved in cancer progression. For instance, certain fluorene-triazole hybrids have demonstrated selective cytotoxicity against cancer cell lines[2].
Antimicrobial and Antibiofilm Activity
In an era of rising antimicrobial resistance, the need for novel antibacterial and antifungal agents is paramount. 9-Fluorenone derivatives have emerged as a promising class of compounds in this domain. Studies have shown that Schiff's base derivatives of 9-fluorenone exhibit antimicrobial activity[3]. The mechanism of action is thought to involve disruption of the bacterial cell membrane or inhibition of essential enzymes. Some derivatives have also shown potent activity against the fungal pathogen Candida albicans and can interfere with the formation of biofilms, which are notoriously resistant to conventional therapies[1].
Antiviral Activity
The antiviral potential of the 9-fluorenone scaffold is exemplified by Tilorone, a well-known broad-spectrum antiviral agent[1]. Although the exact mechanism of action for many antiviral fluorenone derivatives is still under investigation, some have been shown to inhibit viral proteases, which are essential for viral replication[1].
Table 1: Summary of Reported Biological Activities of Selected 9-Fluorenone Derivatives
| Derivative Class | Biological Activity | Target/Mechanism (if known) | Reference |
| Schiff's Bases | Antimicrobial | Disruption of microbial cell integrity | [3] |
| Triazole Hybrids | Anticancer | Cytotoxicity against various cancer cell lines | [2] |
| Tilorone | Antiviral | Broad-spectrum antiviral | [1] |
| Oxime Derivatives | Antimicrobial, Anticancer | Inhibition of microbial growth and tumor cell proliferation | [1] |
The Potential Influence of 1-Hydroxy Substitution
The introduction of a hydroxyl group at the 1-position of the 9-fluorenone scaffold is expected to have a profound impact on its biological activity. From a medicinal chemistry standpoint, this substitution can:
-
Introduce a Hydrogen Bond Donor/Acceptor Site: The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of a target protein, potentially increasing binding affinity and specificity.
-
Alter Polarity and Solubility: Increased polarity can affect the compound's solubility and its ability to cross cell membranes, thereby influencing its pharmacokinetic profile.
-
Provide a Site for Metabolism: The hydroxyl group can be a site for Phase II metabolism (e.g., glucuronidation), which can affect the compound's half-life and clearance.
-
Influence Electronic Properties: The electron-donating nature of the hydroxyl group can alter the electron distribution of the aromatic system, potentially modulating its reactivity and interaction with biological targets.
Proposed Experimental Workflows for Investigating 1-Hydroxyfluoren-9-one
Given the lack of direct experimental data, a systematic and logical approach is required to elucidate the potential biological activities of 1-Hydroxyfluoren-9-one. The following sections outline detailed experimental protocols for key assays.
In Vitro Anticancer Activity Assessment
Rationale: Based on the known anticancer properties of fluorenone derivatives, a primary area of investigation for 1-Hydroxyfluoren-9-one should be its cytotoxic effects on cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., HCT-116 for colorectal cancer, MDA-MB-231 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of 1-Hydroxyfluoren-9-one in DMSO. Create a series of dilutions to achieve a final concentration range (e.g., 0.1 µM to 100 µM).
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the media with fresh media containing the various concentrations of 1-Hydroxyfluoren-9-one. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Diagram of Anticancer Screening Workflow
Caption: Workflow for determining the antimicrobial activity of 1-Hydroxyfluoren-9-one.
Concluding Remarks and Future Directions
While the existing body of literature on the biological activities of 1-Hydroxyfluoren-9-one is nascent, the therapeutic precedent set by the broader class of 9-fluorenone derivatives provides a compelling rationale for its further investigation. The strategic placement of a hydroxyl group at the 1-position offers intriguing possibilities for enhanced biological activity and novel mechanisms of action.
The experimental workflows detailed in this guide provide a robust and scientifically sound framework for initiating the exploration of 1-Hydroxyfluoren-9-one's potential as an anticancer, antimicrobial, or antiviral agent. Positive results from these initial in vitro screens would warrant further investigation into its mechanism of action, followed by preclinical in vivo studies to assess its efficacy and safety profile. The journey to unlocking the full therapeutic potential of 1-Hydroxyfluoren-9-one begins with a systematic and rigorous scientific approach, and it is our hope that this guide will serve as a valuable resource for researchers embarking on this endeavor.
References
- ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. [Image attached to a publication]. Retrieved January 27, 2026, from a URL provided by the grounding tool.
- Venkatesan, K., Dhivya, S., Rethavathi, J., & Narasimhan, S. (2012). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 4(10), 4477-4483.
- National Center for Biotechnology Information. (n.d.). Fluoren-9-ol. PubChem Compound Database. Retrieved January 27, 2026, from a URL provided by the grounding tool.
- Wang, Y., et al. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 11(53), 33629-33635.
- Koulibaly, A. S., et al. (2024). STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION. Journal of Pharmaceutical and Allied Sciences, 21(3), 3848-3855.
- Wikipedia. (n.d.). Fluorenone. Retrieved January 27, 2026, from a URL provided by the grounding tool.
- National Center for Biotechnology Information. (n.d.). 1-Aminofluoren-9-one. PubChem Compound Database. Retrieved January 27, 2026, from a URL provided by the grounding tool.
- Li, J., et al. (2011).
- Exposome-Explorer. (n.d.). 9-Hydroxyfluorene (Compound). Retrieved January 27, 2026, from a URL provided by the grounding tool.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxy-9-fluorenone. PubChem Compound Database. Retrieved January 27, 2026, from a URL provided by the grounding tool.
- de Oliveira, L. S., et al. (2023). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. Exploratory Target Antitumor Therapy, 4, 738-752.
- Chen, Y., et al. (2015). Isolation and characterization of a 9-fluorenone-degrading bacterial strain and its role in synergistic degradation of fluorene by a consortium.
- Gao, H., et al. (2019). Synthesis and biological evaluation of 9-fluorenone derivatives for SPECT imaging of α7-nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 29(23), 126724.
- National Center for Biotechnology Information. (n.d.). Fluorenone. PubChem Compound Database. Retrieved January 27, 2026, from a URL provided by the grounding tool.
- National Institute of Standards and Technology. (n.d.). 9H-Fluoren-9-one. NIST Chemistry WebBook. Retrieved January 27, 2026, from a URL provided by the grounding tool.
- Biosynth. (n.d.). 9-Hydroxyfluorene. Retrieved January 27, 2026, from a URL provided by the grounding tool.
- Wang, C., et al. (2016).
- Chang, C.-W., Sølling, T. I., & Diau, E. W.-G. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters, 683, 333-338.
- ChemSynthesis. (n.d.). 1-hydroxy-9H-fluoren-9-one. Retrieved January 27, 2026, from a URL provided by the grounding tool.
- Chemsrc. (n.d.). 9-fluorenol. Retrieved January 27, 2026, from a URL provided by the grounding tool.
- Druzgala, P., et al. (1991). Novel fluorinated antiinflammatory steroid with reduced side effects: methyl 9 alpha-fluoroprednisolone-16-carboxylate. Journal of Medicinal Chemistry, 34(3), 911-916.
- precisionFDA. (n.d.). 9-HYDROXYFLUORENE. Retrieved January 27, 2026, from a URL provided by the grounding tool.
Sources
A Comprehensive Spectroscopic Analysis of 1-Hydroxyfluoren-9-one: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive, multi-technique spectroscopic analysis of 1-Hydroxyfluoren-9-one (CAS 6344-60-1), a key fluorenone derivative. Intended for researchers, chemists, and drug development professionals, this document details the principles, experimental protocols, and in-depth interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this molecule. By integrating data from these orthogonal techniques, this guide establishes a complete and validated spectroscopic profile, serving as an authoritative reference for the structural confirmation and characterization of 1-Hydroxyfluoren-9-one.
Introduction
1-Hydroxyfluoren-9-one is an important organic compound featuring a tricyclic fluorenone core functionalized with a hydroxyl group. This structure imparts unique electronic and chemical properties, making it a subject of interest in materials science and medicinal chemistry. Furthermore, it is recognized as an intermediate in the synthesis of other complex molecules and serves as a biomarker for evaluating exposure to polycyclic aromatic hydrocarbons (PAHs).[1]
Accurate structural elucidation and purity assessment are paramount for any scientific application. Spectroscopic analysis provides the foundational data for such characterization. This guide offers a holistic approach, demonstrating how ¹H and ¹³C NMR, FT-IR, and UV-Vis spectroscopy collectively provide unambiguous evidence for the molecular structure of 1-Hydroxyfluoren-9-one. The causality behind spectral features is explained, linking empirical data to the underlying molecular physics and chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures reproducibility and accuracy of the acquired NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity 1-Hydroxyfluoren-9-one in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
-
Filtration: Filter the solution into a clean, 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.
-
Instrumentation: Place the NMR tube into the spectrometer's magnet.
-
Acquisition: Acquire the spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal signal dispersion. Standard pulse programs for ¹H (proton) and ¹³C (proton-decoupled) are utilized.
¹H NMR Spectroscopy: Analysis and Interpretation
Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The spectrum of 1-Hydroxyfluoren-9-one, synthesized as a bright yellow solid with a melting point of 117-118 °C, displays distinct signals corresponding to its seven aromatic protons and one hydroxyl proton.
Expertise & Causality: The chemical shift (δ) of a proton is governed by its local electronic environment. Electron-withdrawing groups, such as the carbonyl (C=O) at position 9, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups like the hydroxyl (-OH) group shield adjacent protons, shifting them upfield. The coupling constants (J), reported in Hertz (Hz), reveal the connectivity between neighboring, non-equivalent protons.
The ¹H NMR spectrum of 1-Hydroxyfluoren-9-one in CDCl₃ exhibits the following key features:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H8 | 7.67 | d | 7.6 |
| H5 | 7.61 | d | 7.5 |
| H4 | 7.53 | t | 7.5 |
| H6, H7 | 7.39 - 7.32 | m | - |
| H2 | 7.14 | d | 8.3 |
| H3 | 7.02 | t | 7.8 |
| 1-OH | 6.00 | s (br) | - |
| Data sourced from George, S. R. D., et al. (2016). |
Interpretation:
-
Downfield Protons (H8, H5, H4): Protons H8 (7.67 ppm) and H5 (7.61 ppm) are the most downfield aromatic protons. This is because they are positioned ortho to the strongly electron-withdrawing carbonyl group (C9=O), which significantly reduces the electron density around them. H4 (7.53 ppm) is also relatively downfield due to its proximity to the carbonyl group.
-
Mid-field Protons (H6, H7): These protons appear as a multiplet between 7.39 and 7.32 ppm, a typical region for aromatic protons on a benzene ring.
-
Upfield Protons (H2, H3): Protons H2 (7.14 ppm) and H3 (7.02 ppm) are the most upfield aromatic signals. This shielding effect is caused by the electron-donating nature of the hydroxyl group at C1.
-
Hydroxyl Proton (1-OH): The hydroxyl proton appears as a broad singlet at 6.00 ppm. Its broadness is due to chemical exchange with trace amounts of water or other protic species, and its position can vary with concentration and temperature.
¹³C NMR Spectroscopy: Analysis and Interpretation
Carbon-13 NMR provides information on the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak.
Expertise & Causality: The chemical shifts of carbon atoms are highly sensitive to their hybridization and electronic environment. Carbonyl carbons are exceptionally deshielded and appear far downfield (>180 ppm). Carbons bearing electronegative atoms (like the hydroxyl group) are also shifted downfield, while all carbons in the aromatic region appear between approximately 110-160 ppm.
The ¹³C NMR spectrum of 1-Hydroxyfluoren-9-one in CDCl₃ shows 13 distinct signals, confirming the molecular structure:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C9 (C=O) | 198.0 |
| C1 (C-OH) | 156.9 |
| C4a | 145.4 |
| C8a | 136.2 |
| C4 | 135.2 |
| C9a | 134.3 |
| C5a | 132.0 |
| C5 | 129.2 |
| C8 | 125.0 |
| C7 | 124.2 |
| C6 | 121.2 |
| C3 | 119.3 |
| C2 | 113.1 |
| Data sourced from George, S. R. D., et al. (2016). |
Interpretation:
-
Carbonyl Carbon (C9): The signal at 198.0 ppm is unambiguously assigned to the ketone carbonyl carbon, consistent with its highly deshielded environment.
-
Phenolic Carbon (C1): The peak at 156.9 ppm corresponds to the carbon atom directly attached to the hydroxyl group. The electronegative oxygen atom causes this significant downfield shift.
-
Aromatic Carbons: The remaining 11 signals between 113.1 and 145.4 ppm are assigned to the aromatic and bridgehead carbons of the fluorenone framework, consistent with their respective electronic environments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern sampling technique that requires minimal sample preparation.
-
Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid 1-Hydroxyfluoren-9-one powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Data Interpretation & Analysis
The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.
| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretch (phenolic) | ~3300-3500 (broad) | Confirms the presence of the hydroxyl group. The broadness indicates hydrogen bonding in the solid state. |
| C-H Stretch (aromatic) | ~3000-3100 (sharp) | Characteristic of C-H bonds on an aromatic ring. |
| C=O Stretch (ketone) | 1711 | A strong, sharp absorption characteristic of a conjugated aryl ketone. |
| C=C Stretch (aromatic) | ~1600, ~1450 | Multiple sharp bands confirming the presence of the aromatic rings. |
| C-O Stretch (phenol) | ~1200-1300 | Corresponds to the stretching vibration of the carbon-oxygen single bond of the phenol group. |
| Characteristic wavenumbers sourced from spectroscopic literature. Specific value for C=O stretch from George, S. R. D., et al. (2016). |
Expertise & Causality: The strong, sharp peak at 1711 cm⁻¹ is definitive for the carbonyl group of the fluorenone system. Its position is slightly lower than a simple aliphatic ketone due to conjugation with the aromatic rings, which weakens the C=O double bond character. The presence of a broad absorption band in the 3300-3500 cm⁻¹ region is conclusive evidence for the hydroxyl (-OH) group, a key structural feature differentiating this molecule from the parent 9-fluorenone.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-systems.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or acetonitrile.
-
Sample Preparation: Prepare a dilute solution of 1-Hydroxyfluoren-9-one in the chosen solvent. The concentration should be adjusted to yield an absorbance maximum (A_max) between 0.5 and 1.5 for optimal accuracy.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).
-
Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically over a range of 200-600 nm.
Data Interpretation & Analysis
The UV-Vis spectrum of 1-Hydroxyfluoren-9-one is characterized by several absorption bands corresponding to different electronic transitions.
| Wavelength (λ_max) | Electronic Transition | Interpretation |
| ~260 nm | π → π | Intense absorption due to the highly conjugated aromatic fluorenone system. |
| ~300 nm | π → π | A second transition within the conjugated system. |
| ~380 nm | n → π* | A weaker, longer-wavelength absorption involving the non-bonding electrons on the carbonyl oxygen. |
| Data represents typical values for substituted fluorenones and is sourced from general spectroscopic literature. |
Expertise & Causality: The extended conjugation of the fluorenone system allows for multiple π → π* transitions, which are typically strong and appear in the UV region. The n → π* transition, involving the lone pair electrons on the carbonyl oxygen, is symmetry-forbidden and thus appears as a much weaker band at a longer wavelength, often extending into the visible region. This transition is responsible for the characteristic yellow color of fluorenone and its derivatives.
Integrated Spectroscopic Workflow and Structural Confirmation
The power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides all the necessary information, but together they offer a self-validating system for structural elucidation.
Caption: Integrated workflow for the spectroscopic confirmation of 1-Hydroxyfluoren-9-one.
Holistic Confirmation:
-
FT-IR first confirms the essential functional groups: a hydroxyl (-OH) group and a conjugated ketone (C=O).
-
UV-Vis supports the presence of the extended, conjugated fluorenone core responsible for the compound's color.
-
¹³C NMR validates the carbon backbone, showing 13 distinct carbons, including the characteristic downfield signals for the carbonyl and phenol carbons.
-
¹H NMR provides the final, detailed proof by establishing the precise substitution pattern. The chemical shifts and coupling patterns of the seven aromatic protons are only consistent with a structure where the hydroxyl group is at the C1 position, creating a unique electronic environment that shields protons H2 and H3 while leaving the other ring largely unaffected.
Together, these four spectroscopic methods provide a complete, consistent, and unambiguous structural assignment for 1-Hydroxyfluoren-9-one.
References
-
George, S. R. D., Scott, L. T., & Harper, J. B. (2016). Synthesis of 1-Substituted Fluorenones. Polycyclic Aromatic Compounds, 36(5), 697-715. [Link]
Sources
Methodological & Application
Application Notes & Protocols: Utilizing 1-Hydroxyfluoren-9-one for Cellular Imaging
Abstract
This document provides a comprehensive guide for the exploratory use of 1-Hydroxyfluoren-9-one, more commonly known as 9-Hydroxyfluorene or 9-Fluorenol, as a fluorescent probe for cellular imaging. While derivatives of the fluorene scaffold are known for their robust photophysical properties, the application of 9-Hydroxyfluorene as a direct cell stain is a novel area of investigation.[1][2] These protocols are designed for researchers, scientists, and drug development professionals to establish a baseline for employing this compound in both live and fixed-cell imaging applications, with a focus on methodological validation and optimization.
Introduction and Scientific Principles
9-Hydroxyfluorene (hereafter HF9) is a polycyclic aromatic hydrocarbon derivative characterized by a fluorene backbone with a hydroxyl group at the 9th position.[3] The parent compound, fluorene, is named for the violet fluorescence it exhibits.[4] While HF9 itself is not a conventional fluorophore, the inherent photophysical properties of the fluorene ring system—including high quantum yields and photostability in its derivatives—present a compelling rationale for its investigation as a fluorescent cell stain.[2][5]
Mechanism of Action & Cellular Interaction: HF9 is a hydrophobic molecule with limited solubility in aqueous solutions, a property that dictates its interaction with cellular structures.[3] Due to its lipophilic nature, it is hypothesized to readily cross the plasma membrane. Indeed, its cellular location has been annotated as "Membrane" in the Human Metabolome Database, suggesting it preferentially partitions into lipid-rich environments.[3] This makes HF9 a potential candidate for staining cellular membranes. Its known antimicrobial activity, which involves interaction with bacterial membranes, further supports its cell-permeable nature.
A Note on Fluorescence: The precise spectral properties of HF9 are not extensively documented in scientific literature. The parent fluorene molecule excites in the deep UV (λex ~261 nm) and emits around 302 nm.[6] However, functionalization, such as the addition of a hydroxyl group and the potential for in situ oxidation to 9-fluorenone, can significantly shift these properties. 9-fluorenone, for instance, excites around 390 nm and emits in the blue-green spectrum (~480-535 nm).[7] Therefore, the protocols outlined below incorporate a crucial validation step: the experimental determination of the optimal excitation and emission wavelengths.
Physicochemical & Safety Data
All quantitative data for 9-Hydroxyfluorene (CAS: 1689-64-1) are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O | PubChem[3] |
| Molecular Weight | 182.22 g/mol | PubChem[3] |
| Appearance | White to pale yellow crystalline powder | Sigma-Aldrich |
| Melting Point | 153-154 °C | Sigma-Aldrich |
| Solubility | Insoluble in water; Soluble in DMSO, Ethanol, Ether | Wikipedia[4] |
| Known Cellular Location | Membrane | HMDB / PubChem[3] |
Safety & Handling: HF9 must be handled with appropriate laboratory precautions. It is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.
Experimental Workflow Overview
The overall process for evaluating HF9 as a cell stain involves reagent preparation, cell culture, a critical concentration optimization step, staining, and finally, imaging and analysis.
Caption: General experimental workflow for using 9-Hydroxyfluorene in cell staining.
Detailed Experimental Protocols
Reagent Preparation
Causality: Due to the hydrophobicity of HF9, a concentrated stock solution must be prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is recommended due to its high solvating power and compatibility with most cell culture media at low final concentrations (<0.5%).
Protocol: 10 mM HF9 Stock Solution
-
Weigh out 1.82 mg of 9-Hydroxyfluorene powder (MW = 182.22 g/mol ).
-
In a chemical fume hood, dissolve the powder in 1 mL of anhydrous, cell-culture grade DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light. The solution is stable for at least 6 months under these conditions.[8]
Protocol 1: Live-Cell Staining and Imaging
This protocol is the primary method for assessing HF9 as a vital stain. It is crucial to first determine the optimal, non-toxic working concentration.
A. Determination of Optimal Concentration (Titration)
-
Seed cells (e.g., HeLa, U2OS) on a 96-well, black-walled, clear-bottom imaging plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Prepare a series of dilutions of the 10 mM HF9 stock solution in your complete cell culture medium. A good starting range is from 100 nM to 50 µM.
-
Replace the medium in the wells with the medium containing the different HF9 concentrations. Include a "vehicle control" well containing only the highest percentage of DMSO used in the dilutions.
-
Incubate for 30-60 minutes at 37°C and 5% CO₂.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer (e.g., phenol red-free medium).
-
Add fresh imaging buffer to the wells.
-
Image the plate using a high-content imager or automated fluorescence microscope. Assess both fluorescence intensity and cell morphology (using brightfield or DIC) to identify the highest concentration that provides a clear signal without inducing signs of cytotoxicity (e.g., cell rounding, blebbing, detachment).
B. Staining Protocol for Microscopy
-
Seed cells on glass-bottom dishes or coverslips to 70-80% confluency.
-
Prepare the working solution of HF9 in pre-warmed complete cell culture medium at the optimal concentration determined in the titration step.
-
Remove the existing medium and gently add the HF9 staining solution to the cells.
-
Incubate for 30-60 minutes at 37°C and 5% CO₂. Protect from light.
-
Gently wash the cells twice with pre-warmed imaging buffer.
-
Add fresh imaging buffer to the cells. The sample is now ready for immediate imaging.
Protocol 2: Fixed-Cell Staining
Fixation can be useful for preserving samples and for co-staining protocols with antibodies. However, be aware that fixation and permeabilization may alter the lipid environment and thus change the staining pattern of a lipophilic dye like HF9.
-
Grow cells on coverslips as described above.
-
Wash cells once with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Permeabilization: If co-staining for intracellular targets, permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Prepare the HF9 working solution in PBS. The optimal concentration may differ from the live-cell protocol and should be re-evaluated.
-
Incubate with the HF9 staining solution for 30 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium (e.g., with DAPI for nuclear counterstaining).
-
Seal the coverslip and image.
Microscopy and Data Interpretation
Imaging Parameters (Exploratory Approach)
Causality: As the exact spectrum of HF9 is not established, an exploratory imaging approach is required. The following settings are based on the known properties of related fluorene compounds and serve as a robust starting point.
Caption: Hypothesized spectral properties and recommended validation strategy.
-
Microscope Setup: Use a standard fluorescence microscope equipped with a DAPI filter cube (typically Ex: ~365/25 nm, Em: ~445/50 nm) or a confocal microscope with a 405 nm laser line.
-
Emission Collection: Set the emission detector to collect a broad range of wavelengths, for instance, from 420 nm to 550 nm.
-
Validation via Lambda Scan: The most critical step for validating this protocol is to determine the actual spectral profile. If your microscope has a spectral detector, perform a lambda scan on a stained sample to find the true emission maximum. Alternatively, measure the excitation and emission spectra of a concentrated HF9 solution in a compatible solvent (e.g., ethanol) using a fluorometer.
-
Image Acquisition: Use the lowest possible excitation laser power and shortest exposure time necessary to obtain a clear image, minimizing phototoxicity and photobleaching.
Expected Results & Troubleshooting:
-
Localization: Based on available data, expect to see fluorescence localized to cellular membranes, such as the plasma membrane and potentially the membranes of organelles like the endoplasmic reticulum or mitochondria.[3]
-
Weak Signal: Increase the concentration of HF9 (re-verifying low toxicity) or increase the incubation time.
-
High Background: Ensure thorough washing steps. Reduce the HF9 concentration.
-
Cytotoxicity: If cells appear unhealthy after staining, reduce the concentration and/or the incubation time. Ensure the final DMSO concentration is below 0.5%.
References
-
PubChem. (n.d.). Fluoren-9-ol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Normalized fluorescence emission spectra of PF, 9FL, and PF/FL 0.25. Retrieved January 27, 2026, from [Link]
-
Jia, Y., et al. (2019). Fluorene-9-bisphenol exposure induces cytotoxicity in mouse oocytes and causes ovarian damage. Ecotoxicology and Environmental Safety, 180, 168-178. Retrieved January 27, 2026, from [Link]
-
Makarov, N. S., et al. (2007). Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. The Journal of Physical Chemistry A, 111(44), 11367-11374. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). Fluorene. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Cytotoxic effect of F9 and chlorambucil against mammalian cell lines at 100 lg/mL. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2007). (PDF) Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. Retrieved January 27, 2026, from [Link]
Sources
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluorene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Spectrum [Fluorene] | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for Measuring the Fluorescence Lifetime of 1-Hydroxyfluoren-9-one
Introduction: Beyond Steady-State Fluorescence - The Significance of Lifetime
In the realm of molecular photophysics, steady-state fluorescence measurements provide a valuable but incomplete picture of a fluorophore's behavior. While parameters like excitation and emission maxima and quantum yield offer insights into the electronic structure and efficiency of light emission, they represent time-averaged properties. The fluorescence lifetime (τ), the average time a fluorophore spends in the excited state before returning to the ground state, adds a critical temporal dimension to our understanding.[1] This intrinsic property is highly sensitive to the fluorophore's local microenvironment, making it a powerful tool for probing molecular interactions, conformational changes, and the presence of quenchers.[1] For researchers in drug development and materials science, characterizing the fluorescence lifetime of novel compounds like 1-Hydroxyfluoren-9-one is essential for understanding their photophysical behavior and potential applications.
This application note provides a comprehensive, field-proven protocol for the accurate measurement of the fluorescence lifetime of 1-Hydroxyfluoren-9-one using Time-Correlated Single Photon Counting (TCSPC), the gold standard for such measurements.[2][3] We will delve into the causality behind each experimental choice, ensuring a robust and self-validating methodology.
The Photophysics of 1-Hydroxyfluoren-9-one: A Jablonski Diagram Perspective
To appreciate the nuances of fluorescence lifetime, we must first visualize the transitions an electron undergoes within the 1-Hydroxyfluoren-9-one molecule upon photoexcitation. The Jablonski diagram provides a conceptual framework for these processes.
Figure 1: Jablonski diagram illustrating the electronic and photophysical processes relevant to fluorescence lifetime.
Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). This is followed by rapid vibrational relaxation to the lowest vibrational level of S₁. From here, the molecule can return to the ground state via several pathways: fluorescence (radiative decay, rate constant kr), or non-radiative pathways such as internal conversion and intersystem crossing to a triplet state (T₁) (sum of non-radiative rate constants, knr). The fluorescence lifetime (τ) is the reciprocal of the sum of the rates of all de-excitation pathways from the S₁ state.
The Influence of the Molecular Environment
The fluorescence properties of fluorenone and its derivatives are known to be highly sensitive to the solvent environment.[1][4] Specifically, solvent polarity and the ability to form hydrogen bonds can significantly alter the energy levels of the n-π* and π-π* electronic states.[4] For 1-Hydroxyfluoren-9-one, the presence of both a carbonyl group and a hydroxyl group suggests a strong susceptibility to such solvent effects. In polar, protic solvents, hydrogen bonding can lead to fluorescence quenching and a decrease in the fluorescence lifetime.[1][4] Conversely, in polar aprotic solvents, an increase in fluorescence quantum yield and lifetime is often observed.[4] This underscores the importance of careful solvent selection and reporting.
Experimental Design: Time-Correlated Single Photon Counting (TCSPC)
TCSPC is the preferred method for measuring fluorescence lifetimes in the nanosecond and picosecond range due to its exceptional sensitivity and temporal resolution.[2][3][5][6] The technique relies on the detection of individual photons and the precise measurement of their arrival times relative to a pulsed excitation source.[3][5] By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile of the sample.[5]
Figure 2: A simplified workflow for a TCSPC experiment.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) | Purpose |
| 1-Hydroxyfluoren-9-one | >98% Purity | Sigma-Aldrich, TCI | Analyte |
| Acetonitrile (ACN) | Spectroscopic Grade | Fisher Scientific | Solvent |
| Cyclohexane | Spectroscopic Grade | Sigma-Aldrich | Solvent (for comparison) |
| LUDOX® Colloidal Silica | Sigma-Aldrich | For IRF Measurement | |
| 9,10-Diphenylanthracene | Scintillation Grade | Acros Organics | Fluorescence Lifetime Standard |
Experimental Protocol
Part 1: Sample Preparation
The meticulous preparation of the sample is paramount to obtaining accurate and reproducible fluorescence lifetime data.
-
Solvent Selection and Purification: Acetonitrile is recommended as the primary solvent due to its polar aprotic nature, which is expected to result in a reasonably high fluorescence quantum yield and a measurable lifetime for 1-Hydroxyfluoren-9-one.[4] Ensure the use of spectroscopic grade acetonitrile to minimize background fluorescence from impurities.
-
Preparation of Stock Solution: Accurately weigh a small amount of 1-Hydroxyfluoren-9-one and dissolve it in acetonitrile to prepare a concentrated stock solution (e.g., 1 mM). The use of a sonicator may aid in complete dissolution.
-
Preparation of Working Solution: Dilute the stock solution with acetonitrile to a final concentration that yields an absorbance of approximately 0.1 at the excitation wavelength in a 1 cm path length cuvette. This low concentration is crucial to prevent inner filter effects and potential aggregation, both of which can distort the measured fluorescence lifetime. A typical working concentration would be in the range of 1-10 µM.[4]
-
Degassing (Optional but Recommended): For the most accurate measurements, particularly if the lifetime is long, dissolved oxygen should be removed as it can act as a collisional quencher. This can be achieved by gently bubbling argon or nitrogen through the solution for 10-15 minutes.
Part 2: Instrument Setup and Calibration
-
Steady-State Spectra: Before proceeding with the lifetime measurement, acquire the absorption (to determine the optimal excitation wavelength, λex) and emission (to determine the optimal emission wavelength, λem) spectra of the 1-Hydroxyfluoren-9-one solution. Based on data for similar fluorenone derivatives, a reasonable starting point for λex is in the 380-420 nm range, with emission expected around 500-550 nm.[7][8]
-
TCSPC Instrument Configuration:
-
Excitation Source: Select a pulsed laser diode or a picosecond pulsed LED with an emission wavelength as close as possible to the absorption maximum of 1-Hydroxyfluoren-9-one.
-
Repetition Rate: Set the laser repetition rate such that the time between pulses is at least 5-10 times the expected fluorescence lifetime of the sample. This ensures that the fluorescence from one excitation pulse has completely decayed before the next pulse arrives.
-
Emission Wavelength: Set the emission monochromator to the emission maximum of 1-Hydroxyfluoren-9-one.
-
Polarizers: To eliminate polarization effects that can distort the decay kinetics, set the excitation polarizer to a vertical position and the emission polarizer to the "magic angle" of 54.7°.
-
Part 3: Measurement of the Instrument Response Function (IRF)
The IRF represents the temporal profile of the excitation pulse as seen by the detection system and is essential for accurate data analysis, especially for short lifetimes.
-
Prepare a Scattering Solution: A dilute solution of colloidal silica (e.g., LUDOX®) in deionized water serves as an excellent scattering medium.[9]
-
Acquire the IRF:
-
Replace the sample cuvette with the cuvette containing the scattering solution.
-
Set the emission monochromator to the same wavelength as the excitation laser.
-
Crucially, reduce the laser intensity significantly using neutral density filters to avoid damaging the detector. The count rate for the IRF measurement should be kept low.[9]
-
Acquire the IRF until a sufficient number of counts (e.g., 10,000 in the peak channel) have been accumulated.
-
Part 4: Data Acquisition
-
Sample Measurement: Replace the scattering solution with the 1-Hydroxyfluoren-9-one sample.
-
Adjust the Count Rate: Adjust the laser intensity so that the photon count rate is less than 5% of the laser repetition rate. This is critical to avoid "pile-up," an artifact where the system preferentially detects photons that arrive earlier in the decay, leading to an artificially shortened lifetime.[10][11]
-
Acquire the Fluorescence Decay: Collect data until the number of counts in the peak channel is at least 10,000. This ensures good photon statistics for reliable data fitting.
-
Blank Measurement: Acquire a decay curve for the pure solvent under the same conditions to account for any background fluorescence.
Part 5: Data Analysis
The goal of the data analysis is to extract the fluorescence lifetime(s) from the measured decay curve. This is typically done by fitting a model decay function to the experimental data.
-
Data Processing: Subtract the background decay (from the pure solvent) from the sample decay.
-
Iterative Reconvolution: The measured fluorescence decay, D(t), is a convolution of the true fluorescence decay, I(t), and the instrument response function, IRF(t). Modern TCSPC analysis software uses an iterative reconvolution method to fit the data.[10] The software assumes a model for I(t) (e.g., a sum of exponentials), convolves it with the measured IRF(t), and compares the result to the experimental decay D(t). This process is repeated, adjusting the parameters of I(t) (lifetimes and amplitudes) until the best fit is achieved.
-
Fitting Model: For a pure compound in a homogeneous environment, a single-exponential decay model is often sufficient: I(t) = A exp(-t/τ) Where A is the amplitude and τ is the fluorescence lifetime.
However, for fluorenone derivatives, interactions with the solvent can sometimes lead to more complex, multi-exponential decay kinetics.[12] In such cases, a bi-exponential model may be more appropriate: I(t) = A₁ exp(-t/τ₁) + A₂ exp(-t/τ₂)
-
Goodness of Fit: The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. For a good fit, the residuals should be randomly distributed around zero, and the χ² value should be close to 1.0.
Figure 3: Workflow for the analysis of TCSPC data.
Validation and Controls
To ensure the accuracy and reliability of your measurements, it is essential to run a well-characterized fluorescence lifetime standard.[13]
| Fluorescence Lifetime Standard | Solvent | Excitation (nm) | Emission (nm) | Lifetime (ns) |
| 9,10-Diphenylanthracene | Cyclohexane | ~373 | ~405 | ~8.9 |
| Quinine Sulfate | 0.1 M H₂SO₄ | ~350 | ~450 | ~19.4 |
| Coumarin 153 | Methanol | ~423 | ~530 | ~4.0 |
Data sourced from authoritative literature.[11][13]
The choice of standard should ideally have a lifetime in a similar range to that expected for 1-Hydroxyfluoren-9-one and be excitable at a similar wavelength.
Interpreting the Results: A Case Study with 4-Hydroxyfluorenone
A study on the closely related compound, 4-hydroxyfluorenone, in an acetonitrile-ethanol mixture provides valuable context for interpreting the results for 1-Hydroxyfluoren-9-one.[4] In neat acetonitrile, a relatively long fluorescence lifetime is observed. However, upon the addition of ethanol, a protic solvent, the fluorescence is quenched, and the lifetime decreases significantly.[4] This is attributed to the formation of hydrogen-bonded complexes, which facilitate non-radiative decay pathways.[4] A similar trend would be expected for 1-Hydroxyfluoren-9-one. If a bi-exponential decay is observed, it may indicate the presence of different excited-state species, such as a solvent-complexed and a non-complexed form.
Safety Precautions
-
Solvents: Acetonitrile and cyclohexane are flammable and should be handled with care, away from ignition sources.
-
Laser Safety: Adhere strictly to all laser safety protocols. Never look directly into the laser beam, and use appropriate laser safety goggles.
Conclusion
Measuring the fluorescence lifetime of 1-Hydroxyfluoren-9-one by TCSPC provides deep insights into its photophysical properties and its interactions with the molecular environment. By following this detailed protocol, researchers can obtain accurate and reproducible data, which is crucial for applications in drug discovery, molecular probing, and materials science. The sensitivity of the fluorescence lifetime to the local environment opens up possibilities for using 1-Hydroxyfluoren-9-one and its derivatives as sophisticated sensors.
References
-
Becker, W. (2019). The bh TCSPC Handbook (8th ed.). Becker & Hickl GmbH. [Link]
-
Boens, N., et al. (2007). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry, 79(5), 2137–2149. [Link]
-
Cheméo. (n.d.). 9H-Fluoren-9-ol. Retrieved from [Link]
-
Edinburgh Instruments. (2023). TCSPC - What is Time-Correlated Single Photon Counting? Retrieved from [Link]
-
Ghosh, S., et al. (2012). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Journal of Photochemistry and Photobiology A: Chemistry, 234, 55-61. [Link]
-
Józefowicz, M., et al. (2006). Fluorescence Quenching and Solvation Processes of Fluorenone and 4-hydroxyfluorenone in Binary Solvents. Zeitschrift für Naturforschung A, 61(1-2), 65-72. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. [Link]
-
PicoQuant. (n.d.). The Principle of Time-Correlated Single Photon Counting. Retrieved from [Link]
-
PubChem. (n.d.). 9H-Fluoren-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). Fluoren-9-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption (left) and fluorescence emission spectra (right) of fluorenone 1 and its methoxy-substituted derivatives 2–4 in acetonitrile. Retrieved from [Link]
-
Swabian Instruments. (n.d.). Time-Correlated Single Photon Counting (TCSPC). Retrieved from [Link]
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications (2nd ed.). Wiley-VCH. [Link]
-
Wahl, M. (2019). Time-Correlated Single Photon Counting. In Advanced Time-Correlated Single Photon Counting Applications (pp. 1-32). Springer. [Link]
-
Yamazaki, I., et al. (1990). Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra. Journal of Photochemistry and Photobiology A: Chemistry, 50(3), 339-347. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. picoquant.com [picoquant.com]
- 3. becker-hickl.com [becker-hickl.com]
- 4. Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy [mdpi.com]
- 5. A Low-Cost Time-Correlated Single Photon Counting Portable DNA Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 9. howto:how_to_measure_the_instrument_response_function_irf [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 10. 9H-Fluoren-1-ol | C13H10O | CID 96087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 9H-Fluoren-9-one [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.dk [fishersci.dk]
- 14. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methods for Incorporating 1-Hydroxyfluoren-9-one into Polymer Matrices
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of established methodologies for the incorporation of 1-Hydroxyfluoren-9-one into various polymer matrices. Fluorenone derivatives are of significant interest in materials science and drug development due to their unique photoelectric properties, thermal stability, and biological activities.[1][2] The successful integration of 1-Hydroxyfluoren-9-one into polymers can yield advanced materials with enhanced functionalities. This document details three primary incorporation techniques: solution casting, melt blending, and in-situ polymerization. Each section offers a theoretical foundation, step-by-step protocols, and critical considerations to ensure reproducible and effective outcomes. The information presented is intended to empower researchers to select and optimize the appropriate method for their specific application, whether it be for developing novel optical materials, advanced composites, or controlled-release drug delivery systems.
Introduction to 1-Hydroxyfluoren-9-one and its Polymer Composites
1-Hydroxyfluoren-9-one is a derivative of fluorenone, a polycyclic aromatic ketone. The presence of both a hydroxyl (-OH) and a carbonyl (C=O) group provides sites for potential interactions with polymer chains, such as hydrogen bonding, and imparts specific chemical reactivity. Fluorene and its derivatives are known for their rigid, planar structure, which can contribute to enhanced thermal stability and altered mechanical properties when incorporated into a polymer matrix.[2] Furthermore, the fluorenone moiety is an important constituent in materials science with intriguing and tunable photo and physico-chemical properties.[1] The incorporation of these molecules into polymers can lead to materials with advanced optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[1]
The choice of incorporation method is critical and depends on several factors, including the thermal stability of 1-Hydroxyfluoren-9-one, its solubility, the properties of the host polymer, and the desired final morphology of the composite material. This guide will explore the three most common and effective methods for creating these advanced polymer composites.
Physicochemical Properties of 1-Hydroxyfluoren-9-one
A thorough understanding of the physical and chemical properties of 1-Hydroxyfluoren-9-one is essential for selecting and optimizing an incorporation method.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₂ | ChemSynthesis |
| Molecular Weight | 196.21 g/mol | ChemSynthesis |
| Melting Point | 116-119 °C | ChemSynthesis |
| Appearance | Pale yellow solid | CymitQuimica |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | CymitQuimica |
Method 1: Solution Casting
Solution casting is a versatile and widely used laboratory technique for creating thin polymer films with uniformly dispersed additives.[3][4] This method is particularly suitable for polymers that are soluble in a common solvent with 1-Hydroxyfluoren-9-one and for applications where high optical clarity and homogeneity are required.[5]
Theoretical Basis
The process involves dissolving both the polymer and 1-Hydroxyfluoren-9-one in a suitable solvent to create a homogeneous solution, referred to as the "dope".[4] This solution is then cast onto a flat substrate, and the solvent is slowly evaporated, leaving behind a solid polymer film with the additive dispersed throughout its matrix. The key to successful solution casting is the careful selection of a solvent system in which both components are fully soluble and which evaporates at a controlled rate to prevent phase separation or the formation of defects.
Causality Behind Experimental Choices:
-
Solvent Selection: A solvent that readily dissolves both the polymer and 1-Hydroxyfluoren-9-one is crucial for achieving a molecular-level dispersion. The solvent's boiling point will dictate the drying time and can influence the final film morphology.
-
Controlled Evaporation: Slow and controlled evaporation is necessary to prevent the rapid precipitation of either the polymer or the additive, which could lead to an inhomogeneous film. A controlled environment, such as a level, dust-free enclosure with gentle airflow, is recommended.
Experimental Workflow: Solution Casting
Caption: Workflow for incorporating 1-Hydroxyfluoren-9-one via solution casting.
Detailed Protocol: Solution Casting of a Polycarbonate (PC) Film with 1-Hydroxyfluoren-9-one
This protocol describes the preparation of a polycarbonate film containing a specified weight percentage of 1-Hydroxyfluoren-9-one.
Materials:
-
Polycarbonate (PC) pellets or powder
-
1-Hydroxyfluoren-9-one
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (analytical grade)
-
Glass petri dish or other flat, inert substrate
-
Magnetic stirrer and stir bar
-
Leveling table
-
Controlled environment for drying (e.g., a fume hood with adjustable sash or a desiccator)
Procedure:
-
Preparation of the Casting Solution:
-
Determine the desired concentration of 1-Hydroxyfluoren-9-one in the final polymer film (e.g., 1 wt%).
-
In a glass vial, dissolve the calculated amount of 1-Hydroxyfluoren-9-one in a sufficient volume of DCM.
-
In a separate beaker, dissolve the polycarbonate pellets in DCM to a concentration of approximately 10-15% (w/v). Use a magnetic stirrer to aid dissolution, which may take several hours.
-
Once the polycarbonate is fully dissolved, add the 1-Hydroxyfluoren-9-one solution to the polymer solution and continue stirring for at least one hour to ensure homogeneity.
-
-
Casting the Film:
-
Place the glass petri dish on a leveling table to ensure a perfectly horizontal surface.
-
Carefully pour the polymer solution into the petri dish, allowing it to spread evenly. The volume of solution will determine the final thickness of the film.
-
Loosely cover the petri dish to prevent dust contamination while allowing for solvent evaporation.
-
-
Drying the Film:
-
Allow the solvent to evaporate slowly in a controlled environment at room temperature. This may take 24-48 hours. Rapid evaporation can lead to bubbles and an uneven surface.
-
Once the film appears solid, transfer it to a vacuum oven at a temperature below the boiling point of the solvent (e.g., 40 °C for DCM) for at least 24 hours to remove any residual solvent.
-
-
Film Removal and Characterization:
-
Carefully peel the film from the glass substrate.
-
The resulting film can be characterized for its optical, thermal, and mechanical properties.
-
Method 2: Melt Blending
Melt blending is a common industrial technique for mixing polymers with additives.[6] It is a solvent-free process that is suitable for thermoplastic polymers. This method is advantageous for its scalability and the ability to produce large quantities of composite material.
Theoretical Basis
In melt blending, the polymer is heated above its melting temperature (for semi-crystalline polymers) or glass transition temperature (for amorphous polymers) to a molten state. The 1-Hydroxyfluoren-9-one is then mechanically mixed into the molten polymer using equipment such as a twin-screw extruder or an internal mixer. The efficiency of dispersion depends on the processing temperature, screw speed (shear rate), and residence time.
Causality Behind Experimental Choices:
-
Processing Temperature: The temperature must be high enough to ensure the polymer is in a molten state with sufficiently low viscosity for mixing, but not so high as to cause thermal degradation of either the polymer or the 1-Hydroxyfluoren-9-one.
-
Shear Rate: The shear forces generated by the mixing elements are crucial for breaking down agglomerates of the additive and achieving a fine dispersion.
-
Compatibility: The miscibility of 1-Hydroxyfluoren-9-one in the molten polymer is a key factor. The presence of the hydroxyl group on the additive can promote favorable interactions with polar polymers. In cases of poor compatibility, compatibilizers may be required.[7]
Experimental Workflow: Melt Blending
Caption: Workflow for incorporating 1-Hydroxyfluoren-9-one via melt blending.
Detailed Protocol: Melt Blending of Polyethylene Terephthalate (PET) with 1-Hydroxyfluoren-9-one
This protocol outlines the procedure for incorporating 1-Hydroxyfluoren-9-one into PET using a laboratory-scale twin-screw extruder.
Materials:
-
Polyethylene Terephthalate (PET) pellets (dried)
-
1-Hydroxyfluoren-9-one (dried)
-
Twin-screw extruder
-
Pelletizer
-
Injection molding machine or compression molder (for sample preparation)
Procedure:
-
Material Preparation:
-
Dry the PET pellets in a vacuum oven at 120 °C for at least 4 hours to remove any absorbed moisture, which can cause hydrolytic degradation during processing.
-
Dry the 1-Hydroxyfluoren-9-one in a vacuum oven at 80 °C for 2 hours.
-
Physically premix the dried PET pellets and 1-Hydroxyfluoren-9-one powder in the desired weight ratio (e.g., 99:1).
-
-
Melt Extrusion:
-
Set the temperature profile of the extruder. For PET, a typical profile might range from 240 °C at the feed zone to 270 °C at the die. The melting point of 1-Hydroxyfluoren-9-one (116-119 °C) is well below this processing temperature.
-
Set the screw speed to a moderate level (e.g., 100-200 rpm) to ensure adequate mixing without excessive shear heating.
-
Feed the premixed material into the extruder.
-
The molten extrudate exiting the die is cooled in a water bath and then fed into a pelletizer to produce composite pellets.
-
-
Sample Preparation and Characterization:
-
The resulting pellets can be used for subsequent processing, such as injection molding or compression molding, to create specimens for testing.
-
Characterize the composite material to assess the dispersion of the additive and its effect on the polymer's properties.
-
Method 3: In-situ Polymerization
In-situ polymerization involves dissolving the additive in the monomer before the polymerization reaction is initiated.[8] This method can lead to a very fine, often molecular-level, dispersion of the additive within the polymer matrix. The 1-Hydroxyfluoren-9-one can either be physically entrapped within the growing polymer chains or, if it possesses a reactive group that can participate in the polymerization, it can be chemically incorporated into the polymer backbone.
Theoretical Basis
The hydroxyl group of 1-Hydroxyfluoren-9-one can potentially react with certain monomers or initiators, leading to its covalent incorporation into the polymer chain. For example, in the synthesis of polyesters or polyurethanes, the hydroxyl group can participate in the condensation reaction. Even if no covalent bonding occurs, the presence of the additive during polymerization can influence the reaction kinetics and the final polymer structure.
Causality Behind Experimental Choices:
-
Monomer/Additive Solubility: The additive must be soluble in the monomer to achieve a homogeneous starting mixture.
-
Reaction Conditions: The polymerization conditions (temperature, pressure, catalyst) must be compatible with the stability of 1-Hydroxyfluoren-9-one.
-
Reactivity of the Additive: The potential for the hydroxyl group to participate in the polymerization reaction should be considered. This can be a desirable outcome for permanently locking the additive into the polymer matrix.
Experimental Workflow: In-situ Polymerization
Caption: Workflow for incorporating 1-Hydroxyfluoren-9-one via in-situ polymerization.
Detailed Protocol: In-situ Polymerization of Poly(methyl methacrylate) (PMMA) with 1-Hydroxyfluoren-9-one
This protocol describes the free-radical polymerization of methyl methacrylate (MMA) in the presence of 1-Hydroxyfluoren-9-one. In this case, the additive is physically entrapped.
Materials:
-
Methyl methacrylate (MMA) monomer (inhibitor removed)
-
1-Hydroxyfluoren-9-one
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as an initiator
-
Toluene or other suitable solvent
-
Nitrogen or Argon gas
-
Methanol (for precipitation)
Procedure:
-
Preparation of the Reaction Mixture:
-
Remove the inhibitor from the MMA monomer by passing it through a column of activated basic alumina.
-
In a round-bottom flask, dissolve the desired amount of 1-Hydroxyfluoren-9-one and the initiator (e.g., 0.1 mol% relative to the monomer) in the purified MMA monomer and toluene.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, as oxygen can inhibit free-radical polymerization.
-
-
Polymerization:
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN) under a nitrogen or argon atmosphere.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer, initiator, and unbound 1-Hydroxyfluoren-9-one.
-
Dry the purified polymer composite in a vacuum oven at 60 °C until a constant weight is achieved.
-
-
Characterization:
-
The resulting polymer can be analyzed to determine the molecular weight, the amount of incorporated additive, and its effect on the polymer's properties.
-
Characterization of the Composite Materials
After incorporating 1-Hydroxyfluoren-9-one into the polymer matrix, a thorough characterization is essential to evaluate the success of the method and the properties of the new material.
| Characterization Technique | Purpose |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer composite. Changes in these properties can indicate the degree of interaction between the additive and the polymer. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the composite material. The incorporation of the rigid fluorenone structure is expected to enhance thermal stability.[9][10] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present and to probe for specific interactions (e.g., hydrogen bonding between the hydroxyl group of the additive and carbonyl groups in a polyester or polycarbonate). |
| UV-Visible Spectroscopy | To evaluate the optical properties of the composite, such as transparency and UV absorption. Fluorenone derivatives often have distinct UV-Vis absorption characteristics.[11] |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology of the composite and assess the dispersion of the 1-Hydroxyfluoren-9-one within the polymer matrix, especially for melt-blended samples. |
| Mechanical Testing | To measure properties such as tensile strength, modulus, and elongation at break to determine the effect of the additive on the mechanical performance of the polymer. |
Conclusion
The incorporation of 1-Hydroxyfluoren-9-one into polymer matrices offers a promising avenue for the development of advanced materials with tailored properties. This guide has provided detailed protocols and the underlying scientific principles for three key methods: solution casting, melt blending, and in-situ polymerization. The selection of the most appropriate technique will be dictated by the specific polymer, the desired final form of the material, and the intended application. Careful control of experimental parameters and thorough characterization of the resulting composites are crucial for achieving materials with optimized performance.
References
- C–H Insertion Functionalization of Polyolefins for Versatile Polyolefin-Polyester Compatibilization. Journal of the American Chemical Society.
- Preparation and Properties of High Refractive Index and Temperature‐Resistant Polycarbonate Containing Fluorene.
- In Situ Polymerization to Boron Nitride-Fluorinated Poly Methacrylate Composites as Thin but Robust Anti-Corrosion Co
- Modification of fluorene and fluorenone core via C–H functionaliz
- Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene)
- Solvent Film Casting—A Versatile Technology for Specialty Films.
- The Modification of Poly(3-hydroxybutyrate-co-4-hydroxybutyr
- Towards compatibilization of cellulose nanofibrils in polymer m
- Acridone Derivatives for Near-UV Radical Polymerization: One-Component Type II vs. Multicomponent Behaviors. NIH.
- Nonlinear Optical Properties and Applications of Fluorenone Molecular M
- Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures. MDPI.
- Polycarbonate useful in making solvent cast films.
- In situ polymeriz
- Controlled/“Living” Radical Polymerization.
- Multifunctional finishing of cellulosic/polyester blended fabrics. PubMed.
- Modification of fluorene and fluorenone core via C-H functionaliz
- High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene. NTU scholars.
- Polycarbonate Additives. Advanced Polymer Solutions.
- Nonlinear Optical Properties of Pyrene Derivatives Based on a Donor–Acceptor Structure and Its Polyurethane Composites. ACS Omega.
- Improving the Thermal Properties of Polycarbonate via the Copolymerization of a Small Amount of Bisphenol Fluorene with Bisphenol A.
- Methods of isolating melt-processible polycarbonate from plastic waste, methods of preparing polycarbonate-containing hybrid polymers, and compositions comprising same.
- Fluorinated Polymers for Photonics—From Optical Waveguides to Polymer-Clad Glass Optical Fibers. Fraunhofer-Publica.
- Photo-induced living radical polymerization of acrylates utilizing a discrete copper(II)/formate complex.
- Studies on Chemical IR Images of Poly(hydroxybutyrate–co–hydroxyhexanoate)/Poly(ethylene glycol) Blends and Two-Dimensional Correlation Spectroscopy.
- Evaluation of Different Compatibilization Strategies to Improve the Performance of Injection-Molded Green Composite Pieces Made of Polylactide Reinforced with Short Flaxseed Fibers. MDPI.
- Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. MDPI.
- Process & Function Additives for Polycarbon
- Polymer Solution Casting: A Tool for Advanced Medical Applic
- Nonlinear Optical Properties and Applications of Fluorenone Molecular Materials.
- Synthesis and Characterization of Hyperbranched and Organosilicone Modified Waterborne Polyurethane Acryl
- How Does Degradation Temperature Relate To Polymer Stability?. Chemistry For Everyone.
- Visible Light Induced Living/Controlled Radical Polymerization of Acrylates Catalyzed by Cobalt Porphyrins.
- Studies on Chemical IR Images of Poly(hydroxybutyrate–co–hydroxyhexanoate)/Poly(ethylene glycol)
- Reactive Compatibilization of Polymer Blends.
- Investigation of the thermal stability and fire behavior of high performance polymer: A case study of polyimide.
- Ultra-Low Optical Loss in Single Crystal Waveguides of Fluorene/Fluorenone CdII Coordination Polymers. ePrints Soton - University of Southampton.
Sources
- 1. Modification of fluorene and fluorenone core via C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01242B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Multifunctional finishing of cellulosic/polyester blended fabrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plasticsengineering.org [plasticsengineering.org]
- 5. svc.org [svc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. valcogroup-valves.com [valcogroup-valves.com]
- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 10. mdpi.com [mdpi.com]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence with 1-Hydroxyfluoren-9-one
Welcome to the technical support guide for 1-Hydroxyfluoren-9-one. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorescent probe. A low or unstable fluorescence signal can be a significant roadblock in experimental workflows. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not seeing any signal, or it's extremely weak. Where do I start?
A weak or absent signal is a common issue that can stem from several factors, ranging from incorrect instrument settings to the chemical environment of the probe. A systematic approach is the most effective way to identify the root cause.
Begin with a foundational check of your experimental setup. This initial verification can often resolve the issue without needing to delve into more complex chemical troubleshooting.
Initial Troubleshooting Workflow
Caption: A systematic workflow for diagnosing low fluorescence.
If this initial checklist doesn't resolve the problem, proceed to the more specific questions below that delve into the nuanced photophysical behavior of 1-Hydroxyfluoren-9-one.
Q2: How does the solvent I choose impact the fluorescence of 1-Hydroxyfluoren-9-one?
The solvent environment is a critical determinant of fluorescence intensity and spectral position. The interaction between the solvent and the fluorophore can significantly alter the energy levels of the excited state.
Causality: The polarity and proticity of the solvent are key factors. Polar solvents can stabilize the excited state of a fluorophore more than the ground state, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. This phenomenon is known as a Stokes shift.[1] Protic solvents, such as alcohols or water, can form hydrogen bonds with the fluorenone derivative, which often leads to fluorescence quenching through non-radiative decay pathways like vibronic coupling.[2][3][4] In contrast, non-polar solvents generally result in higher fluorescence intensity because these quenching interactions are minimized.[5]
Recommendations:
-
For Maximum Intensity: Start with non-polar or moderately polar aprotic solvents (e.g., Toluene, Dichloromethane, Acetonitrile).
-
Solvent Testing: If your experimental system requires a specific solvent, it is crucial to run a solvent-effect study to characterize the probe's behavior.
-
Avoid Protic Solvents if Possible: If you observe a significant drop in signal in solvents like methanol or water, consider if an alternative aprotic solvent is feasible for your assay.
Data Summary: Expected Solvent Effects on 1-Hydroxyfluoren-9-one Fluorescence
| Solvent Type | Example(s) | Expected Effect on Intensity | Expected Spectral Shift (Emission) | Underlying Mechanism |
| Non-Polar Aprotic | Toluene, Hexane | Highest | Minimal (Blue-shifted) | Minimal solute-solvent interaction, reduced non-radiative decay.[5] |
| Polar Aprotic | Acetonitrile, THF | Moderate to High | Moderate Red Shift | Dipole-dipole interactions stabilize the excited state. |
| Polar Protic | Methanol, Ethanol, Water | Lowest (Potential Quenching) | Significant Red Shift | Hydrogen bonding creates pathways for non-radiative energy loss.[2][4] |
Q3: My signal is highly variable. Could the pH of my solution be the cause?
Yes, absolutely. For phenolic compounds like 1-Hydroxyfluoren-9-one, pH is one of the most influential factors on fluorescence. The hydroxyl group (-OH) on the fluorenone ring is ionizable, and its protonation state directly impacts the electronic structure and, therefore, the photophysical properties of the molecule.
Causality: In acidic to neutral solutions, the hydroxyl group is protonated (-OH). As the pH increases into the alkaline range, this group can be deprotonated to form a phenolate anion (-O⁻). The protonated and deprotonated forms are effectively two different fluorophores with distinct absorption and emission spectra and quantum yields.[6][7] This change in speciation can lead to dramatic shifts in fluorescence intensity and wavelength.[8] For many hydroxy-aromatic compounds, the anionic form is often more fluorescent than the neutral form.[9]
Recommendations:
-
Buffer Your System: Always use a well-characterized buffer system to maintain a constant and known pH throughout your experiment.
-
Determine the Optimal pH: Perform a pH titration experiment. Prepare your sample across a range of pH values (e.g., from pH 4 to pH 10) and measure the fluorescence at each point to identify the optimal pH for your specific application.
-
Be Mindful of pKa: The transition between the two fluorescent states will be most dramatic around the pKa of the hydroxyl group. Inconsistent pH buffering in this range will lead to high signal variability.
Diagram: pH-Dependent Equilibrium of 1-Hydroxyfluoren-9-one
Caption: The effect of pH on the fluorescent species of the probe.
Q4: I suspect my sample contains quenchers. What are common quenchers and how can I address this?
Fluorescence quenching is a process that decreases the intensity of the fluorescence emission. It occurs when a substance in the sample interacts with the fluorophore in its excited state, providing a non-radiative pathway for it to return to the ground state.
Common Quenchers & Mechanisms:
-
Molecular Oxygen: A highly efficient collisional (dynamic) quencher. The interaction promotes intersystem crossing to the triplet state, which is typically non-emissive in solution.
-
Halide Ions: Ions such as I⁻, Br⁻, and Cl⁻ can quench fluorescence, with efficiency increasing down the group (I⁻ > Br⁻ > Cl⁻). This is often due to the "heavy atom effect," which promotes intersystem crossing.
-
Nitro Compounds: Molecules with nitro groups are often strong quenchers due to their electron-withdrawing nature, which can facilitate electron transfer from the excited fluorophore.[3]
-
Self-Quenching: At high concentrations, fluorophore molecules can aggregate or collide with each other, leading to a decrease in the overall fluorescence quantum yield.[10]
Protocol: Diagnosing and Mitigating Quenching
-
Test for Oxygen Quenching:
-
Measure the fluorescence of your sample as is.
-
Gently bubble an inert gas (e.g., nitrogen or argon) through the sample for 5-10 minutes to displace dissolved oxygen.
-
Immediately cap the cuvette and re-measure the fluorescence. A significant increase in signal intensity confirms oxygen quenching.
-
-
Evaluate Buffer/Media Components:
-
Review the composition of your buffer or solvent for known quenchers (e.g., high concentrations of halide salts).
-
If possible, prepare a simplified buffer system without the suspected quencher to see if the signal improves.
-
-
Address Self-Quenching:
-
Perform a concentration-response curve. Prepare a dilution series of 1-Hydroxyfluoren-9-one (e.g., from 100 µM down to 10 nM).
-
Plot fluorescence intensity versus concentration. The relationship should be linear at low concentrations. If the signal plateaus or decreases at higher concentrations, you are observing self-quenching. Work within the linear range for your experiments.
-
Q5: Could my 1-Hydroxyfluoren-9-one probe be impure or have degraded?
Yes, the purity and stability of the probe are paramount for obtaining a reliable signal. Impurities can either be non-fluorescent, diluting your signal, or they can be fluorescent themselves, causing spectral interference or quenching.
Causality & Verification:
-
Synthesis Byproducts: The synthesis of fluorenones can sometimes result in residual starting materials or side-products.[11][12][13] For example, the precursor 9-fluorenone is a potential impurity.[14]
-
Degradation: Like many organic fluorophores, 1-Hydroxyfluoren-9-one can be susceptible to photodegradation (photobleaching) upon prolonged exposure to light, especially high-intensity excitation sources. Chemical degradation can also occur with improper storage.
-
Purity Check: The melting point of pure 1-hydroxy-9H-fluoren-9-one is reported to be in the range of 116-119 °C.[15] A broad or depressed melting point can indicate impurities. For a more rigorous check, analytical techniques like HPLC or TLC can be used to assess purity.
-
Storage: The compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (like argon or nitrogen) to prevent oxidative degradation.
Recommendations:
-
Source from a Reputable Supplier: Ensure you are using a high-purity grade compound.
-
Protect from Light: Prepare stock solutions and store them in amber vials or wrap containers in aluminum foil. Keep samples covered during experiments whenever possible.
-
Prepare Fresh Solutions: For maximum consistency, prepare working solutions fresh from a solid stock on the day of the experiment.
References
-
MDPI. Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. [Link]
-
PubChem. Fluoren-9-ol. [Link]
-
PubChem. 9H-Fluoren-1-ol. [Link]
-
National Institutes of Health (NIH). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives. [Link]
-
ResearchGate. Fluorescence Quenching of Fluorenone by Alcohols. [Link]
-
Royal Society of Chemistry. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. [Link]
-
PubMed Central. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. [Link]
-
ResearchGate. Effect of pH on the fluorescence characteristics of some flavones probes. [Link]
-
ResearchGate. Fluorescence Quantum Yields—Methods of Determination and Standards. [Link]
-
HORIBA. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
National Institute of Standards and Technology (NIST). 9H-Fluoren-9-one. [Link]
-
ScienceDirect. Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. [Link]
-
University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
National Institute of Standards and Technology (NIST). Fluorescence quantum yield measurements. [Link]
-
MDPI. A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. [Link]
-
Calvin College. The Effects of pH on the Fluoresnce of 6-Hydroxy Coumarin. [Link]
-
ChemSynthesis. 1-hydroxy-9H-fluoren-9-one. [Link]
-
ResearchGate. Dependence of fluorescence on pH at constant temperature (25°C). [Link]
-
ResearchGate. Solvent-Dependent Fluorescence Behavior and Water Detection Sensor Application of Visible Light-Emitting Fluorenone Derivative. [Link]
-
National Institutes of Health (NIH). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. [Link]
-
ResearchGate. Absorption (left) and fluorescence emission spectra (right) of fluorenone 1 and its methoxy-substituted derivatives 2–4 in acetonitrile. [Link]
-
Chemsrc. 9-fluorenol. [Link]
-
National Institutes of Health (NIH). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. [Link]
- Google Patents. High purity 9,9-bis-(4-hydroxyphenyl)
-
Cheméo. Chemical Properties of 9H-Fluoren-9-ol (CAS 1689-64-1). [Link]
-
National Institutes of Health (NIH). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. [Link]
Sources
- 1. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 5. mdpi.com [mdpi.com]
- 6. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 9. The pH dependence of fluorescein fluorescence - chemicalbook [chemicalbook.com]
- 10. static.horiba.com [static.horiba.com]
- 11. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 9-Fluorenol synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 9H-Fluoren-9-one [webbook.nist.gov]
- 15. chemsynthesis.com [chemsynthesis.com]
Optimization of excitation and emission wavelengths for 1-Hydroxyfluoren-9-one
Welcome to the technical support center for 1-Hydroxyfluoren-9-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing its use in fluorescence-based applications. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for 1-Hydroxyfluoren-9-one?
The photophysical properties of 1-Hydroxyfluoren-9-one, like many fluorophores, are highly sensitive to its environment, particularly solvent polarity. There is no single "optimal" pair of wavelengths; instead, the maxima of excitation and emission will shift. This phenomenon is known as solvatochromism.
Based on spectroscopic studies of 1-Hydroxyfluoren-9-one, a reliable starting point for excitation is in the range of 385-410 nm . The corresponding emission maximum is typically observed between 480 nm and 540 nm . A study by Nayak and Dogra (2005) provides specific data on the absorption and fluorescence maxima in various solvents, which serves as an excellent reference. In nonpolar solvents like cyclohexane, you can expect the excitation maximum to be at the lower end of the range, while in polar solvents like acetonitrile, a red-shift (a shift to longer wavelengths) is observed.
However, for any new experimental setup or solvent system, it is imperative to determine the optimal wavelengths empirically. Relying solely on literature values without experimental verification can lead to suboptimal signal-to-noise ratios and inaccurate quantification.
Q2: How do I experimentally determine the optimal excitation and emission wavelengths?
To ensure you are working with the most efficient wavelengths for your specific conditions, you must run excitation and emission scans on your sample using a spectrofluorometer.
Below is a standard protocol for this determination:
Protocol: Determination of Optimal Excitation and Emission Wavelengths
Objective: To empirically determine the excitation and emission maxima for 1-Hydroxyfluoren-9-one in a specific solvent or buffer system.
Materials:
-
1-Hydroxyfluoren-9-one
-
Spectroscopy-grade solvent of choice
-
Calibrated spectrofluorometer
-
Quartz cuvettes
Methodology:
Part A: Emission Scan
-
Prepare a dilute solution of 1-Hydroxyfluoren-9-one in your chosen solvent. A good starting concentration is 1-10 µM. The absorbance at the excitation maximum should be kept below 0.1 to avoid inner filter effects.
-
Set the excitation wavelength to an initial guess. Based on literature, a good starting point is 400 nm.
-
Scan the emission spectrum across a broad range, for example, from 420 nm to 650 nm.
-
Identify the wavelength of maximum emission intensity . This is your preliminary emission maximum (λ_em).
Part B: Excitation Scan
-
Set the emission monochromator to the preliminary emission maximum (λ_em) determined in Part A.
-
Scan the excitation wavelength over a range, for instance, from 300 nm to 450 nm.
-
Identify the wavelength that produces the maximum fluorescence intensity . This is your optimal excitation maximum (λ_ex).
Part C: Refinement
-
Set the excitation wavelength to the newly determined optimal λ_ex.
-
Re-run the emission scan . The resulting emission maximum is your optimized λ_em.
This iterative process ensures that you are using the true excitation and emission maxima for your specific experimental conditions.
The following diagram illustrates this workflow:
Caption: Workflow for determining optimal excitation and emission wavelengths.
Troubleshooting Guide
Q3: My fluorescence signal is very weak. What could be the cause?
Low fluorescence intensity is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incorrect Wavelengths: The most common culprit is the use of suboptimal excitation and emission wavelengths. Ensure you have performed the optimization protocol described in Q2.
-
Concentration Effects: While counterintuitive, a concentration that is too high can lead to quenching and the inner filter effect, where the sample itself reabsorbs the emitted light.[1] Prepare a dilution series to find the optimal concentration range for your instrument.
-
Solvent Quenching: The choice of solvent has a profound impact on fluorescence quantum yield. Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the hydroxyl and carbonyl groups of 1-Hydroxyfluoren-9-one, providing non-radiative decay pathways and thus quenching the fluorescence. Aprotic solvents (e.g., acetonitrile, THF) often yield higher fluorescence intensity.
-
Presence of Quenchers: Contaminants in your sample or solvent can act as quenchers. Common quenchers include dissolved oxygen, heavy metal ions, and halides. Using freshly degassed, high-purity solvents can mitigate this.
-
Photodegradation: 1-Hydroxyfluoren-9-one, like many fluorophores, can be susceptible to photobleaching or photochemical degradation upon prolonged exposure to the excitation light. Limit exposure times and use the lowest excitation power necessary.
-
Instrument Settings: Verify that the spectrofluorometer's settings, such as slit widths and detector voltage (gain), are appropriate. Wider slit widths increase signal intensity but decrease spectral resolution.[1]
This decision tree can guide your troubleshooting process:
Caption: Troubleshooting flowchart for low fluorescence signal.
Q4: I am observing a shift in my emission peak. What does this indicate?
A shift in the emission maximum (solvatochromic shift) is expected and informative. It is directly related to the polarity of the fluorophore's microenvironment.
-
Red Shift (to longer wavelengths): This typically occurs as solvent polarity increases. Polar solvents stabilize the more polar excited state of 1-Hydroxyfluoren-9-one to a greater extent than the ground state, reducing the energy gap for fluorescence emission.[2]
-
Blue Shift (to shorter wavelengths): This is observed when moving to a less polar solvent.
This property can be leveraged to probe the local environment in complex systems, such as protein binding pockets or lipid membranes. The table below summarizes the expected behavior.
| Solvent | Polarity (Dielectric Constant) | Expected Emission Shift | Rationale |
| Cyclohexane | ~2.0 | Blue-shifted (Shorter λ) | A nonpolar environment with minimal stabilization of the excited state. |
| Dioxane | ~2.2 | Blue-shifted | A nonpolar, aprotic environment. |
| Tetrahydrofuran (THF) | ~7.5 | Intermediate | A moderately polar, aprotic solvent. |
| Acetonitrile | ~37.5 | Red-shifted | A highly polar, aprotic solvent that strongly stabilizes the excited state dipole moment. |
| Ethanol | ~24.5 | Red-shifted (Longer λ) | A highly polar, protic solvent. The shift is due to polarity and hydrogen bonding interactions. |
| Water | ~80.1 | Significantly Red-shifted | A highly polar, protic solvent providing maximum stabilization and potential for H-bond quenching. |
Note: Dielectric constants are approximate values.
Q5: What are the unexpected peaks in my spectrum, and how can I eliminate them?
Extraneous peaks in a fluorescence spectrum can confound data analysis. Common sources include:
-
Raman Scattering: This is inelastic scattering of the excitation light by the solvent. It appears as a sharp, well-defined peak at a constant energy shift from the excitation wavelength. To confirm if a peak is from Raman scattering, change the excitation wavelength by 10-20 nm. The Raman peak will shift by the same amount, while a true fluorescence peak will not. The solution is to narrow the emission wavelength range or to subtract a solvent blank spectrum.
-
Rayleigh or Mie Scattering: This is elastic scattering of the excitation light. It appears at the excitation wavelength (and sometimes at twice the excitation wavelength, the second-order peak). High-quality bandpass filters in the spectrofluorometer are designed to block this, but high concentrations or particulate matter in the sample can exacerbate it.[1] Ensure your solutions are free of dust and precipitates by filtering or centrifugation.
-
Fluorescent Impurities: Contaminants in the compound itself or from glassware can produce their own fluorescence signals. Running a solvent blank is crucial to identify these. If the compound is impure, purification (e.g., by chromatography or recrystallization) is necessary.
References
-
Nayak, M. K., & Dogra, S. K. (2005). Photophysics of 1-hydroxy- and 1-methoxy-9-fluorenone. Journal of Photochemistry and Photobiology A: Chemistry, 169(3), 299-307. [Link]
-
Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra. [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Albani, J. R. (2007). Principles and Applications of Fluorescence Spectroscopy. Blackwell Publishing.
- Sharma, A., & Schulman, S. G. (1999). Introduction to Fluorescence Spectroscopy. Wiley-Interscience.
-
Hassan, A., et al. (2016). Effects of solvent polarity on the absorption and fluorescence spectra of chlorogenic acid and caffeic acid compounds: determination of the dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 155, 86-93. [Link]
Sources
Strategies to increase the solubility of 1-Hydroxyfluoren-9-one in aqueous media
Welcome to the technical support guide for 1-Hydroxyfluoren-9-one. This document provides researchers, scientists, and drug development professionals with a comprehensive set of strategies, detailed protocols, and troubleshooting advice to overcome the challenges associated with the poor aqueous solubility of this compound. Our approach is grounded in fundamental physicochemical principles to empower you to find the optimal solution for your specific experimental needs.
Frequently Asked Questions (FAQs): Understanding the Solubility Challenge
Q1: Why is 1-Hydroxyfluoren-9-one expected to be poorly soluble in aqueous media?
1-Hydroxyfluoren-9-one possesses a large, rigid, and non-polar fluorenone backbone. This tricyclic aromatic system is inherently hydrophobic, meaning it repels water molecules. While the molecule contains polar hydroxyl (-OH) and ketone (C=O) groups capable of hydrogen bonding, their contribution is insufficient to overcome the hydrophobicity of the large carbon-rich scaffold. Consequently, the energy required for a water molecule to form a solvation shell around the compound is high, leading to very low solubility.
Q2: How does the phenolic hydroxyl group influence solubility strategies?
The hydroxyl group at the C1 position is phenolic, rendering it weakly acidic. This is the most critical feature to exploit for solubility enhancement. At a pH above the compound's pKa, the hydroxyl proton will dissociate, forming a negatively charged phenolate anion. This ionization dramatically increases the molecule's polarity and its interaction with polar water molecules, thereby increasing solubility.
Q3: What is the pKa of 1-Hydroxyfluoren-9-one, and why is it important?
The exact experimental pKa of 1-Hydroxyfluoren-9-one is not widely reported. However, we can make an educated estimation based on chemical principles. The pKa of phenol is approximately 10. For 1-Hydroxyfluoren-9-one, the electron-withdrawing effect of the conjugated ketone group is expected to stabilize the phenolate anion, making the proton more acidic and thus lowering the pKa, likely into the 8-9 range .
Causality: Knowing the pKa is crucial because it dictates the pH at which the compound transitions from its poorly soluble neutral form to its more soluble ionized form. The Henderson-Hasselbalch equation predicts that at a pH one unit above the pKa, the compound will be ~90% ionized, and at two units above, it will be ~99% ionized. Therefore, targeting a buffer system with a pH significantly above the estimated pKa is a primary strategy.
Core Strategies & Troubleshooting Guides
This section provides a systematic approach to enhancing the solubility of 1-Hydroxyfluoren-9-one. We recommend a tiered screening approach to identify the most effective and application-appropriate method.
`dot digraph "Solubility_Enhancement_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_0" { label="Tier 1: Formulation Strategies"; bgcolor="#F1F3F4"; Start [label="Start with 1-Hydroxyfluoren-9-one Powder", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pH [label="Strategy A:\npH Adjustment", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cosolvent [label="Strategy B:\nCo-solvents", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Surfactant [label="Strategy C:\nSurfactants", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclodextrin [label="Strategy D:\nCyclodextrins", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label="Tier 2: Advanced Strategy"; bgcolor="#F1F3F4"; Prodrug [label="Advanced Strategy:\nProdrug Synthesis", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }
subgraph "cluster_2" { label="Validation"; bgcolor="#F1F3F4"; Analysis [label="Quantify Solubility\n(e.g., HPLC-UV)", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; }
Start -> {pH, Cosolvent, Surfactant, Cyclodextrin} [label="Screen in Parallel"]; pH -> Analysis; Cosolvent -> Analysis; Surfactant -> Analysis; Cyclodextrin -> Analysis; Analysis -> Prodrug [label="If formulation fails\nfor in-vivo needs"]; } ` Caption: Tiered workflow for screening solubility enhancement strategies.
Strategy A: pH Adjustment
This is often the most effective and straightforward method for ionizable compounds. The goal is to deprotonate the phenolic hydroxyl group to form the highly soluble phenolate salt.
`dot digraph "pH_Mechanism" { graph [fontname="Arial"]; node [fontname="Arial", shape=none, imagepos="tc"]; edge [fontname="Arial", color="#5F6368"];
Neutral [label="1-Hydroxyfluoren-9-one\n(Poorly Soluble)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Ionized [label="1-Fluoren-9-one Phenolate\n(More Soluble)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
Neutral -> Ionized [label=" + OH⁻ (High pH) \n (pH > pKa) "]; Ionized -> Neutral [label=" + H⁺ (Low pH) \n (pH < pKa) "]; } ` Caption: Equilibrium between neutral and ionized forms of 1-Hydroxyfluoren-9-one.
Protocol 1: Determining the pH-Solubility Profile
This protocol uses the gold-standard shake-flask method to determine equilibrium solubility across a range of pH values.[1]
Materials:
-
1-Hydroxyfluoren-9-one (solid powder)
-
Buffer solutions: Phosphate Buffered Saline (PBS, pH 7.4), Carbonate-Bicarbonate buffer (pH 9.0, 10.0), NaOH solutions (pH 11, 12)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker with temperature control
-
Microcentrifuge
-
HPLC-UV system for quantification
Methodology:
-
Preparation: Create a set of buffers ranging from pH 7.4 to 12.
-
Addition of Compound: Add an excess amount of solid 1-Hydroxyfluoren-9-one to 1 mL of each buffer in a labeled vial. "Excess" means enough solid should remain visible at the end of the experiment to ensure saturation. A starting point is 2-5 mg/mL.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is typically sufficient to reach equilibrium.
-
Phase Separation: After incubation, let the vials stand for 30 minutes. Then, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling & Dilution: Carefully collect an aliquot of the clear supernatant. Immediately dilute the supernatant with a suitable mobile phase (to prevent precipitation) for HPLC analysis. Record the dilution factor.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration. The calculated concentration is the equilibrium solubility at that specific pH.
Data Presentation:
| Buffer pH | Temperature (°C) | Measured Concentration (µg/mL) | Molar Solubility (µM) |
| 7.4 (PBS) | 25 | ||
| 9.0 | 25 | ||
| 10.0 | 25 | ||
| 11.0 | 25 | ||
| 12.0 | 25 |
Troubleshooting:
-
Issue: Compound appears colored or degraded at high pH.
-
Solution: High pH can sometimes lead to oxidative degradation of phenolic compounds.[2] Analyze the sample by HPLC and check for purity. If degradation is observed, use the lowest pH that provides sufficient solubility or consider an alternative strategy. Including an antioxidant like ascorbic acid in the formulation might also be tested.
-
Strategy B: Co-solvent Systems
A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[3]
Protocol 2: Screening Water-Miscible Co-solvents
Common Co-solvents:
-
Ethanol (EtOH)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO) - Note: Primarily for in-vitro use.
Methodology:
-
Stock Preparation: Prepare aqueous solutions of each co-solvent at various concentrations (e.g., 10%, 20%, 40%, 60% v/v in purified water or a suitable buffer like PBS pH 7.4).
-
Solubility Determination: Perform the shake-flask method as described in Protocol 1 , using the different co-solvent mixtures as the solvent system.
-
Analysis: Quantify the dissolved 1-Hydroxyfluoren-9-one in each supernatant by HPLC-UV.
-
Data Comparison: Plot the solubility (e.g., in log scale) against the percentage of co-solvent to visualize the solubilization power of each agent.
Data Presentation:
| Co-solvent | Concentration (% v/v in PBS pH 7.4) | Solubility (µg/mL) | Fold-Increase vs. PBS |
| None | 0% | 1.0 | |
| PEG 400 | 10% | ||
| PEG 400 | 20% | ||
| PEG 400 | 40% | ||
| Propylene Glycol | 10% | ||
| Propylene Glycol | 20% | ||
| Propylene Glycol | 40% |
Troubleshooting:
-
Issue: The compound is soluble in the co-solvent stock but precipitates when diluted into a larger volume of aqueous buffer (e.g., for a cell-based assay).
-
Solution: This is a common problem. The final concentration of the co-solvent in the assay must be high enough to maintain solubility. If this concentration is toxic to cells, you must either reduce the final compound concentration or switch to a different solubilization method, such as using surfactants or cyclodextrins, which are often more robust to dilution.
-
Strategy C: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble molecules, effectively dispersing them in an aqueous medium.[4]
Protocol 3: Evaluating Surfactants for Solubilization
Recommended Surfactants:
-
Non-ionic: Polysorbate 80 (Tween® 80), Cremophor® EL
-
Anionic: Sodium Dodecyl Sulfate (SDS) - Note: Often denaturing, for analytical use.
-
Cationic: Cetyltrimethylammonium Bromide (CTAB) - Note: Often has cellular toxicity.
Methodology:
-
Prepare Surfactant Solutions: Make a series of solutions for each surfactant in a relevant buffer (e.g., PBS pH 7.4) at concentrations well above their known CMC values (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).
-
Equilibrate: Use the shake-flask method (Protocol 1 ) to determine the solubility of 1-Hydroxyfluoren-9-one in each surfactant solution.
-
Quantify: Measure the concentration in the supernatant via HPLC-UV after centrifugation.
Troubleshooting:
-
Issue: How do I choose the right surfactant?
-
Solution: The choice is application-dependent. For in vitro cell culture experiments, non-ionic surfactants like Polysorbate 80 are generally preferred due to lower toxicity. For analytical purposes where biological compatibility is not a concern, SDS might provide higher solubilizing power. Always check the tolerance of your specific assay for the chosen surfactant.
-
Strategy D: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate a hydrophobic "guest" molecule like 1-Hydroxyfluoren-9-one, forming a water-soluble inclusion complex.
Protocol 4: Feasibility Study with Cyclodextrins
Common Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): High solubility and low toxicity, widely used in pharmaceutical formulations.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): High solubility, often used for parenteral formulations.
Methodology:
-
Prepare Cyclodextrin Solutions: Create solutions of HP-β-CD or SBE-β-CD in water or buffer at several concentrations (e.g., 1%, 5%, 10%, 20% w/v).
-
Equilibrate: Perform the shake-flask method (Protocol 1 ) with the cyclodextrin solutions. Equilibration may sometimes be faster, but 24 hours is a safe starting point.
-
Quantify: Analyze the supernatant for dissolved 1-Hydroxyfluoren-9-one by HPLC-UV.
-
Phase Solubility Diagram: Plot the molar solubility of the compound against the molar concentration of the cyclodextrin. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the complexation binding constant.
Troubleshooting:
-
Issue: Solubility enhancement is minimal.
-
Solution: The "fit" between the guest molecule and the cyclodextrin cavity is crucial. If β-cyclodextrins are ineffective, the molecule may be too large or the wrong shape. Testing α- or γ-cyclodextrins could be an option, although they are generally less common in pharmaceutical applications.
-
Advanced Strategy: Prodrug Approach
If simple formulation strategies are insufficient, particularly for in-vivo applications requiring high doses, a prodrug approach may be necessary. This involves chemically modifying the 1-Hydroxyfluoren-9-one into a more soluble derivative that converts back to the active parent drug inside the body.
For the hydroxyl group, common prodrug strategies include creating:
-
Phosphate Esters: Highly water-soluble and are cleaved by endogenous phosphatases.
-
Amino Acid Esters: Can improve solubility and may be designed to target specific transporters.
Note: This is a medicinal chemistry effort that requires significant synthesis and characterization and is beyond the scope of simple formulation. It should be considered a long-term strategy in a formal drug development program.
References
-
PubChem. (n.d.). Fluoren-9-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 9H-Fluoren-9-ol (CAS 1689-64-1). Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-hydroxy-9H-fluoren-9-one. Retrieved from [Link]
-
PubChem. (n.d.). 9H-Fluoren-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Yokoyama, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56222. [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1155. [Link]
-
Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(10), 2439. [Link]
-
Erchinger, J. E., et al. (2023). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Chemical Science, 14(30), 8262-8270. [Link]
-
Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to enhance solubility of hydrophobic drugs: An overview. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 81-87. [Link]
-
Edwards, D. A., Luthy, R. G., & Liu, Z. (1991). Solubilization of polycyclic aromatic hydrocarbons in micellar nonionic surfactant solutions. Environmental Science & Technology, 25(1), 127-133. [Link]
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Ochoa-Herrera, V., et al. (2009). Solubilization of PAH Mixtures by a Nonionic Surfactant. Journal of Environmental Engineering, 135(6), 427-433. [Link]
-
Zhang, Y., et al. (2018). The Total Solubility of the Co-Solubilized PAHs with Similar Structures Indicated by NMR Chemical Shift. International Journal of Environmental Research and Public Health, 15(11), 2568. [Link]
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
-
Chaudhary, A., & Patel, N. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76. [Link]
-
Mondal, T. (2023). What are the effects of surfactants on the solubilization of hydrophobic substances? Acme-Hardesty Blog. [Link]
-
Loftsson, T., & Jarho, P. (2014). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Expert Opinion on Drug Discovery, 9(12), 1467-1479. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 3. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japer.in [japer.in]
Technical Support Center: Purification of High-Purity 1-Hydroxyfluoren-9-one
Welcome to the technical support guide for the purification of 1-Hydroxyfluoren-9-one (CAS No. 6344-60-1). This resource is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in its highest purity for applications in drug discovery, materials science, and organic synthesis.
Achieving high purity for 1-Hydroxyfluoren-9-one can be challenging due to the presence of structurally similar impurities from its synthesis, such as starting materials, isomers, or over-oxidation products. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 1-Hydroxyfluoren-9-one that are relevant to its purification?
A1: Understanding the fundamental properties of 1-Hydroxyfluoren-9-one is critical for designing an effective purification strategy. Key properties are summarized in the table below. The phenolic hydroxyl group and the ketone impart a moderate polarity to the molecule, influencing its solubility in various organic solvents.
| Property | Value | Significance for Purification |
| CAS Number | 6344-60-1 | Ensures you are working with the correct isomer. |
| Molecular Formula | C₁₃H₈O₂ | --- |
| Molecular Weight | 196.21 g/mol [1] | Used for calculating molar equivalents and reaction yields. |
| Appearance | Pale yellow solid | A significant deviation in color (e.g., dark brown) indicates a high level of impurities. |
| Melting Point | 116-119 °C[1] | A sharp melting point within this range is a primary indicator of high purity. A broad or depressed melting point suggests the presence of impurities. |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[2] | Crucial for selecting appropriate solvents for recrystallization and mobile phases for chromatography. |
| Stability | Stable under standard conditions. Incompatible with strong oxidizing agents.[3][4] | Avoid strong oxidizers during workup and purification to prevent degradation. Store in a cool, dry, well-ventilated place.[5][6] |
Q2: What are the most common impurities found in crude 1-Hydroxyfluoren-9-one?
A2: Impurities typically originate from the synthetic route used. A common synthesis involves the oxidation of 1-hydroxy-9H-fluorene. Therefore, potential impurities include:
-
Unreacted Starting Material: 1-hydroxy-9H-fluorene.
-
Isomeric Impurities: Other hydroxylated fluorenone isomers, depending on the regioselectivity of the synthesis.
-
Over-oxidation Products: Degradation products from harsh reaction conditions.
-
Residual Catalysts or Reagents: Inorganic salts or catalysts used in the synthesis.
The diagram below illustrates the relationship between the starting material, the desired product, and potential byproducts.
Caption: Sources of impurities in 1-Hydroxyfluoren-9-one synthesis.
Q3: Which analytical techniques are best for assessing the purity of 1-Hydroxyfluoren-9-one?
A3: A combination of methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and detecting trace impurities. A well-developed HPLC method can separate the target compound from closely related structural isomers and byproducts.[7][8]
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and the effectiveness of purification steps (e.g., column chromatography fractions).[9][10]
-
Melting Point Analysis: As mentioned, a sharp melting point corresponding to the literature value is a strong indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities if their concentration is high enough (>1-2%).
Troubleshooting Guide: Purification Issues
This section addresses specific problems you may encounter during the purification of 1-Hydroxyfluoren-9-one.
Problem 1: Low yield after recrystallization.
| Potential Cause | Explanation & Suggested Solution |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If solubility is too high at room temperature, the product will remain in the mother liquor. Solution: Perform a systematic solvent screen. Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with hexanes) to find the optimal system. |
| Using Too Much Solvent | Even with the correct solvent, using an excessive volume will prevent the solution from becoming saturated upon cooling, leading to poor recovery. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until dissolution is complete. |
| Premature Crystallization | If the solution cools too quickly during filtration (e.g., in the funnel), the product will crystallize prematurely along with trapped impurities. Solution: Use a pre-heated funnel and filter flask for the hot filtration step. Ensure the solution is kept hot throughout this process. |
| Cooling Rate is Too Fast | Rapid cooling (e.g., placing directly in an ice bath) can lead to the formation of small, impure crystals that trap solvent and impurities. Solution: Allow the filtered solution to cool slowly to room temperature first, which promotes the growth of larger, purer crystals. Once crystals have formed, you can then place the flask in an ice bath to maximize yield. |
Problem 2: Product purity does not improve after column chromatography.
| Potential Cause | Explanation & Suggested Solution |
| Poor Compound Separation (Incorrect Mobile Phase) | The polarity of the eluent is critical. If it is too polar, all compounds will elute quickly with little separation. If it is too non-polar, the compounds may not move off the column at all. Solution: Develop your mobile phase using TLC first.[9] Aim for an Rf value of ~0.3 for 1-Hydroxyfluoren-9-one in the chosen solvent system. A mixture of hexanes and ethyl acetate is a common starting point for compounds of this polarity. |
| Column Overloading | Loading too much crude material onto the column leads to broad bands that overlap, resulting in poor separation. Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase (e.g., 1 g of crude on 20-100 g of silica gel). |
| Improper Column Packing | Air bubbles, cracks, or an uneven stationary phase bed in the column will lead to channeling, where the sample flows unevenly, preventing proper separation. Solution: Pack the column carefully as a slurry to ensure a homogenous, bubble-free bed.[9] Allow the silica to settle completely before loading the sample. |
| Sample Loaded in a Highly Polar Solvent | If the sample is dissolved in a solvent that is much more polar than the initial mobile phase, it will spread out as a diffuse band at the top of the column, compromising separation from the start. Solution: Dissolve the crude sample in a minimal amount of a non-polar solvent or the mobile phase itself. Alternatively, use "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column. |
Detailed Experimental Protocols
Protocol 1: Recrystallization of 1-Hydroxyfluoren-9-one
This protocol is a starting point and should be optimized based on the specific impurities present in your crude material.
-
Solvent Selection: In separate test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexane mixtures) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude 1-Hydroxyfluoren-9-one in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring and heating until the solid is completely dissolved.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step removes particulate matter.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Avoid disturbing the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Analysis: Determine the melting point and analyze the purity via HPLC or TLC.
Protocol 2: Flash Column Chromatography
This protocol describes a standard flash chromatography procedure for purifying gram-scale quantities of 1-Hydroxyfluoren-9-one.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. CAS 1689-64-1: 9-Hydroxyfluorene | CymitQuimica [cymitquimica.com]
- 3. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]
- 4. 9-fluorenol | CAS#:1689-64-1 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.dk [fishersci.dk]
- 7. rsc.org [rsc.org]
- 8. acgpubs.org [acgpubs.org]
- 9. odinity.com [odinity.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 1-Hydroxyfluoren-9-one for Long-Term Experiments
Welcome to the technical support center for 1-Hydroxyfluoren-9-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful use of 1-Hydroxyfluoren-9-one in long-term experiments. Here, we will address common challenges related to the stability of this compound in solution and provide field-proven insights to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My 1-Hydroxyfluoren-9-one solution is changing color. What is happening and is my compound degrading?
A color change in your 1-Hydroxyfluoren-9-one solution, often to a yellowish or brownish hue, is a strong indicator of degradation. This is primarily due to oxidation of the phenolic hydroxyl group and potentially other reactions involving the fluorenone core. The extended conjugation in the degradation products can lead to the absorption of visible light, resulting in the observed color.
The chemical structure of 1-Hydroxyfluoren-9-one, featuring a phenolic hydroxyl group and a ketone on a fluorene backbone, makes it susceptible to several degradation pathways. The principal mechanisms of degradation are:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by atmospheric oxygen. This process is often accelerated by basic pH conditions and the presence of metal ions. Oxidation can lead to the formation of quinone-like structures and other colored byproducts. Studies on related fluorene compounds have shown that they can undergo aerobic oxidation, particularly in the presence of a base like potassium hydroxide.[1]
-
Photodegradation: Aromatic ketones are known to be photosensitive.[2] Exposure to light, especially UV or even ambient laboratory light, can induce photochemical reactions, leading to the degradation of the compound. Research on hydroxyfluorenes has demonstrated their photodegradation in aqueous environments, with by-products including hydroxylated fluorenones.
It is crucial to address this color change, as the presence of degradation products can significantly impact your experimental results by introducing unintended biological or chemical activities.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Rapid Degradation of 1-Hydroxyfluoren-9-one in Solution
Symptoms:
-
Noticeable color change within hours or a few days of preparation.
-
Inconsistent results in bioassays.
-
Appearance of unexpected peaks in HPLC analysis.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Oxygen Exposure | 1-Hydroxyfluoren-9-one is susceptible to air oxidation, especially at the phenolic hydroxyl group. | Prepare solutions using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like argon or nitrogen for 15-30 minutes before use. After preparing the solution, blanket the headspace of the vial with the inert gas before sealing. |
| Inappropriate Solvent | The choice of solvent can influence stability. Protic solvents may participate in degradation reactions under certain conditions. | For stock solutions, use high-purity, anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For working solutions, if aqueous buffers are necessary, prepare them fresh and consider the impact of pH. |
| Light Exposure | The fluorenone moiety is photosensitive and can degrade upon exposure to light. | Protect solutions from light at all times. Use amber-colored vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Inappropriate pH | Basic conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.[1] Acidic conditions can also catalyze other degradation pathways.[3] | If using aqueous solutions, maintain a slightly acidic to neutral pH (ideally between 6 and 7.5). Use a well-buffered system to prevent pH fluctuations. |
| Temperature | Elevated temperatures accelerate the rate of chemical degradation. | Store stock solutions at -20°C or -80°C.[4] For working solutions used over a short period, storage at 2-8°C may be sufficient, but stability should be verified. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of 1-Hydroxyfluoren-9-one
This protocol details the steps for preparing a 10 mM stock solution in DMSO with enhanced stability for long-term storage.
Materials:
-
1-Hydroxyfluoren-9-one (solid)
-
Anhydrous, high-purity DMSO
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined caps
-
Sonicator
Procedure:
-
Pre-treatment of Solvent: Place the required volume of DMSO in a suitable container. Sparge with argon or nitrogen gas for 20-30 minutes to remove dissolved oxygen.
-
Weighing the Compound: Accurately weigh the required amount of 1-Hydroxyfluoren-9-one in a clean, dry weighing boat.
-
Dissolution: Transfer the weighed compound to an appropriate-sized amber vial. Add the deoxygenated DMSO to achieve the desired concentration (e.g., for 10 mg in 5.09 mL for a 10 mM solution, given a molecular weight of 196.2 g/mol ).
-
Solubilization: Tightly cap the vial and sonicate or vortex until the compound is completely dissolved. Gentle warming (to no more than 30-35°C) can be used if necessary, but avoid excessive heat.
-
Inert Gas Blanketing: Briefly open the vial and gently flush the headspace with argon or nitrogen gas for about 15-30 seconds.
-
Sealing and Storage: Immediately and tightly seal the vial. For added protection, you can wrap the cap with parafilm.
-
Aliquoting and Long-Term Storage: For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials. This prevents repeated freeze-thaw cycles and contamination of the entire stock.[5] Store the aliquots at -20°C or preferably -80°C.[4]
Protocol 2: Incorporating an Antioxidant for Enhanced Stability
For experiments requiring the utmost stability, especially in aqueous-based media, the addition of an antioxidant can be beneficial. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for stabilizing phenolic compounds.[6]
Important Consideration: Before using any antioxidant in a biological assay, it is crucial to run a control experiment with the antioxidant alone at the intended concentration to ensure it does not interfere with the assay or exhibit any cytotoxic effects.
Procedure:
-
Prepare a BHT Stock Solution: Prepare a 1 M stock solution of BHT in a compatible organic solvent like ethanol.
-
Addition to 1-Hydroxyfluoren-9-one Solution: When preparing your final working solution of 1-Hydroxyfluoren-9-one, add the BHT stock solution to achieve a final concentration typically in the range of 1-10 µM. The optimal concentration should be determined empirically.
-
Control Experiments: Always include controls with the vehicle (solvent + BHT) to account for any effects of the antioxidant itself.
Visualization of Concepts
Caption: Key degradation pathways and corresponding stabilization strategies for 1-Hydroxyfluoren-9-one.
Monitoring Stability: A Self-Validating System
To ensure the integrity of your long-term experiments, it is essential to have a system to monitor the stability of your 1-Hydroxyfluoren-9-one solutions. High-Performance Liquid Chromatography (HPLC) is the recommended method for this purpose.
A stability-indicating HPLC method is one that can accurately quantify the active compound and resolve it from any degradation products.[7]
Developing a Stability-Indicating HPLC Method:
-
Column Selection: A C18 reversed-phase column is a good starting point for aromatic compounds like 1-Hydroxyfluoren-9-one.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH-adjusted) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: A UV detector set at the wavelength of maximum absorbance for 1-Hydroxyfluoren-9-one should be used. A photodiode array (PDA) detector is highly recommended as it can help in identifying the formation of degradation products by their different UV spectra.
-
Forced Degradation Studies: To validate that your method is stability-indicating, you should perform forced degradation studies. This involves subjecting your compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. Your HPLC method should be able to separate the main peak of 1-Hydroxyfluoren-9-one from all the degradation peaks.
Caption: A systematic workflow for monitoring the stability of 1-Hydroxyfluoren-9-one solutions using HPLC.
By implementing these strategies and protocols, you can significantly enhance the stability of your 1-Hydroxyfluoren-9-one solutions, leading to more reliable and reproducible data in your long-term experiments.
References
-
Zhang, P., et al. (2022). Photodegradation of hydroxyfluorenes in ice and water: A comparison of kinetics, effects of water constituents, and phototransformation by-products. Journal of Environmental Sciences, 115, 307-317. Available at: [Link]
-
Krasowska, A., et al. (2001). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Cellular & Molecular Biology Letters, 6(1), 71-81. Available at: [Link]
-
Zhang, X., et al. (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry, 13(7), 1891-1896. Available at: [Link]
-
Casellas, M., et al. (1998). New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101. Applied and Environmental Microbiology, 64(3), 763-770. Available at: [Link]
-
Desta, M. T., et al. (2021). Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain. Scientific Reports, 11(1), 16893. Available at: [Link]
-
Cohen, S. G., et al. (1973). Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society, 95(19), 6145-6151. Available at: [Link]
-
Rafiee, M., & Al-Khafaji, M. (2019). Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study. AAPS PharmSciTech, 20(6), 241. Available at: [Link]
-
Roy, C., & Chakrabarty, J. (2013). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Pharmaceutical Dosage Formulation. ISRN Chromatography, 2013, 852465. Available at: [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available at: [Link]
-
Captivate Bio. (n.d.). Small Molecules FAQ. Retrieved from [Link]
-
Kozikowski, B. A., et al. (2004). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 9(3), 210-215. Available at: [Link]
-
Singh, S., et al. (2020). A Perspective on Synthesis and Applications of Fluorenones. ChemistrySelect, 5(43), 13447-13465. Available at: [Link]
-
Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-714. Available at: [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 16-25. Available at: [Link]
-
SONGWON Industrial Group. (n.d.). Antioxidants & Light Stabilizers. Retrieved from [Link]
-
Gershon, H., & Clarke, D. D. (1983). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Journal of Pharmaceutical Sciences, 72(9), 1100-1102. Available at: [Link]
-
JOCPR. (2016). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 8(8), 65-71. Available at: [Link]
-
PubChem. (n.d.). Fluoren-9-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluorenone synthesis. Retrieved from [Link]
-
Roy, C., & Chakrabarty, J. (2013). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Pharmaceutical Dosage Formulation. ISRN Chromatography, 2013, 852465. Available at: [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze / thaw cycles. Retrieved from [Link]
-
Piao, M. J., et al. (2011). Protective effect of the ethyl acetate fraction of Sargassum muticum against ultraviolet B-irradiated damage in human keratinocytes. International Journal of Molecular Sciences, 12(11), 8146-8160. Available at: [Link]
-
Ziath. (n.d.). Issues in Compound Storage in DMSO. Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
-
PubMed. (n.d.). Search results for "stability indicating hplc method". Retrieved from [Link]
-
ResearchGate. (n.d.). Search results for "HPLC stability-indicating method". Retrieved from [Link]
-
ResearchGate. (2014). Why we use butylated hydroxytoluene (BHT) as a standard in many antioxidant activity assay?. Available at: [Link]
-
PubMed. (n.d.). Search results for "HPLC method for fluorenone". Retrieved from [Link]
-
PubMed. (n.d.). Search results for "stability of small molecules in DMSO". Retrieved from [Link]
-
PubMed. (n.d.). Search results for "freeze-thaw stability of small molecules". Retrieved from [Link]
-
ResearchGate. (n.d.). Search results for "degradation kinetics of phenolic compounds". Retrieved from [Link]
Sources
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 5. reddit.com [reddit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
Technical Support Center: Mitigating Aggregation of 1-Hydroxyfluoren-9-one in Biological Assays
A Note from Your Senior Application Scientist:
Welcome to the technical support guide for 1-Hydroxyfluoren-9-one. This document is designed to help you, our fellow researchers and drug development professionals, navigate a common but significant challenge associated with this compound class: aggregation in aqueous biological assay buffers.
1-Hydroxyfluoren-9-one, and similar planar, hydrophobic molecules, have a strong propensity to self-associate and form colloidal particles, or aggregates, in solution.[1] This phenomenon is not merely a solubility issue; it is a primary driver of non-specific assay interference, often leading to false-positive results that can derail research programs.[2][3] These aggregates act like microscopic sponges, sequestering and denaturing proteins nonspecifically, which can manifest as apparent inhibition or activation in your assay.[3]
This guide provides a logical, step-by-step framework to diagnose, troubleshoot, and proactively prevent aggregation-related artifacts. By understanding the underlying physicochemical principles and implementing the robust controls outlined here, you can ensure the integrity and reliability of your experimental data.
Part 1: Troubleshooting Guide
This section is formatted as a direct Q&A to address the common issues encountered during experimentation.
Q1: My dose-response curve for 1-Hydroxyfluoren-9-one is unusually steep and results are hard to reproduce. Could this be aggregation?
A1: Yes, these are classic hallmarks of an aggregation-based mechanism. Be on the lookout for the following indicators:
-
Abnormally Steep Hill Slopes: Aggregation is a cooperative process that occurs above a certain Critical Aggregation Concentration (CAC). This can result in a very sharp, almost switch-like transition from no activity to full activity in a dose-response curve.[4]
-
High Variability: The formation of aggregates can be sensitive to minor variations in buffer components, temperature, and incubation time, leading to poor reproducibility between experiments.
-
Irreconcilable Structure-Activity Relationship (SAR): If small, chemically logical modifications to the molecule lead to drastic, unexplainable drops in activity, you may be optimizing for aggregation rather than specific binding.
-
Promiscuous Activity: If the compound is active across multiple, unrelated assays and targets, aggregation is a likely cause.[1][3]
Q2: How can I definitively confirm that 1-Hydroxyfluoren-9-one is aggregating in my assay?
A2: You must perform specific counter-screens to diagnose aggregation. The most accessible and informative method is the Detergent Sensitivity Assay . Aggregation-based activity is highly sensitive to the presence of non-ionic detergents, which disrupt the colloidal particles.[2][4]
A significant rightward shift in the IC₅₀ value (e.g., >10-fold) or a complete loss of activity in the presence of a detergent like Triton X-100 is strong evidence for aggregation.[4]
For more advanced confirmation, consider these biophysical methods:
-
Dynamic Light Scattering (DLS): This technique directly measures particle size in solution. The appearance of particles in the 50-500 nm range upon addition of the compound confirms the formation of aggregates.[1][4]
-
Nephelometry: This method measures light scattering and can be used to quantify turbidity caused by compound aggregates.
Q3: I've confirmed aggregation. What are the immediate steps I can take to mitigate it in my assay?
A3: Once aggregation is confirmed, you should systematically optimize your assay conditions. The goal is to find a buffer system where the compound remains in a monomeric state at the tested concentrations.
A. Optimize the Assay Buffer with Additives: This is the most effective and widely used strategy.[2]
-
Incorporate Non-Ionic Detergents: This is the primary line of defense.[2] These agents disrupt the hydrophobic interactions that drive aggregation.[5] Start with a low concentration and test its effect on your assay's performance before incorporating it fully.
-
Add "Decoy" Proteins: Including a high concentration of an irrelevant protein, like Bovine Serum Albumin (BSA), can sometimes mitigate aggregation effects. The aggregates are "pre-saturated" by the decoy protein, leaving your target protein unperturbed.[2] Note that this should be done by adding BSA to the assay before the test compound.[2]
B. Re-evaluate Compound Handling and Stock Solutions: Proper handling is crucial to prevent premature precipitation or aggregation.
-
Ensure High-Quality DMSO: Use anhydrous DMSO to prepare your stock solutions. DMSO is hygroscopic and absorbed water can lower the solubility of hydrophobic compounds.[6][7]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stocks can compromise compound stability and solubility.[6] Aliquot your stock solution into single-use vials.
-
Perform a Serial Pre-Dilution: Instead of a large, single dilution from a high-concentration DMSO stock directly into the aqueous assay buffer, perform an intermediate dilution step in a buffer containing a higher percentage of organic solvent or detergent. This gradual change in polarity can prevent the compound from "crashing out" of solution.
C. Modify Assay Parameters:
-
Increase Enzyme/Protein Concentration: For enzymatic assays, increasing the concentration of the target enzyme can sometimes overcome the effects of aggregation. This is because the IC₅₀ of a nonstoichiometric inhibitor (like an aggregator) will often increase linearly with the enzyme concentration.[2] This method should be used cautiously as it can alter reaction kinetics.
Part 2: Visualization & Key Protocols
Physicochemical Properties of 1-Hydroxyfluoren-9-one (9-Fluorenol)
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O | [8][9] |
| Molecular Weight | 182.22 g/mol | [9][10] |
| Appearance | White to pale yellow solid/powder | [11][12] |
| Water Solubility | Insoluble / Limited | [11][12] |
| Organic Solvents | Soluble in ethanol, ether, DMSO | [11][12] |
| logP (Octanol/Water) | ~2.75 | [8] |
This table summarizes key properties indicating the compound's hydrophobic nature and low aqueous solubility, which are contributing factors to its aggregation potential.
Troubleshooting Workflow for Suspected Aggregation
Caption: A decision tree for diagnosing and addressing compound aggregation.
Mechanism of Detergent-Mediated Aggregate Disruption
Sources
- 1. espace.inrs.ca [espace.inrs.ca]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 9H-Fluoren-9-ol (CAS 1689-64-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 9H-Fluoren-1-ol | C13H10O | CID 96087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]
- 12. CAS 1689-64-1: 9-Hydroxyfluorene | CymitQuimica [cymitquimica.com]
Validation & Comparative
A Comparative Guide to 1-Hydroxyfluoren-9-one as a Fluorescent Biomarker Sensor for Hypochlorous Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical research and diagnostics, the sensitive and selective detection of disease-related biomarkers is paramount.[1] Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity and spatiotemporal resolution for in vitro and in vivo applications.[2] This guide provides an in-depth technical comparison of 1-Hydroxyfluoren-9-one as a potential fluorescent probe for the detection of hypochlorous acid (HClO), a critical reactive oxygen species (ROS) implicated in various physiological and pathological processes.[3] While direct and extensive validation data for 1-Hydroxyfluoren-9-one as a standalone HClO sensor is not prominently available in existing literature, this guide will extrapolate its potential based on the known reactivity of its core structure and compare it against established fluorescent probes for HClO.
The Significance of Hypochlorous Acid as a Biomarker
Hypochlorous acid is a potent oxidizing agent produced in the body, primarily by the enzyme myeloperoxidase (MPO) in neutrophils, as part of the innate immune response to pathogens.[3] However, the overproduction or mislocalization of HClO is associated with a range of diseases, including neuroinflammatory disorders, cardiovascular diseases, and cancer, making it a crucial biomarker for monitoring inflammatory status and disease progression.[4][5] The development of reliable methods for the real-time detection of HClO in biological systems is therefore of great interest.[6]
1-Hydroxyfluoren-9-one: A Potential Fluorescent Scaffold
1-Hydroxyfluoren-9-one belongs to the fluorene class of organic compounds, which are characterized by a fluorene moiety consisting of two benzene rings fused to a central five-membered ring.[7] While not extensively documented as a specific HClO sensor, its structural features suggest potential as a "turn-on" fluorescent probe. The core concept of a "turn-on" sensor involves a chemical reaction with the analyte that elicits a significant increase in fluorescence intensity.
Proposed Sensing Mechanism
The sensing mechanism of a 1-Hydroxyfluoren-9-one-based probe for HClO could be predicated on the oxidative cleavage of a recognition moiety attached to the hydroxyl group. This recognition group would quench the intrinsic fluorescence of the fluoren-9-one core. Upon reaction with HClO, this quenching group would be cleaved, restoring the fluorescence of the core structure. This "turn-on" response provides a high signal-to-background ratio, enhancing detection sensitivity.
Caption: Proposed "turn-on" sensing mechanism of a 1-Hydroxyfluoren-9-one-based probe for HClO.
Comparative Analysis with Established HClO Fluorescent Probes
To objectively assess the potential of 1-Hydroxyfluoren-9-one, we compare its hypothetical performance metrics against well-validated fluorescent probes for HClO. This comparison is based on typical performance data reported in the literature for various classes of fluorescent sensors.
| Performance Metric | Hypothetical 1-Hydroxyfluoren-9-one Probe | Naphthalene-based Probe (BNA-HClO) [8] | Near-Infrared Probe (HDCX-HClO) [9] | Pyrene Schiff's Base Derivative [6] |
| Sensing Mechanism | Oxidative Cleavage (Turn-on) | Reaction with dimethylthiocarbamate | Reaction with N,N-dimethylthiocarbamate | Nucleophilic addition and hydrolysis |
| Limit of Detection (LOD) | Estimated in the nanomolar range | 37.56 nM | 26 nM | 5.7 nM |
| Response Time | < 1 minute (projected) | < 30 seconds | ~10 seconds | Within seconds |
| Selectivity | High (projected against other ROS) | High against other ROS | High against other ROS | High against other ROS |
| pH Range | Wide (projected) | Not specified | 7-9 (optimal) | 4.0 - 11.0 |
| Quantum Yield (Φ) | Moderate to High (projected) | 0.57 (in the presence of HClO) | Not specified | Not specified |
| Stokes Shift | Moderate (projected) | Not specified | >100 nm | Not specified |
Experimental Validation Protocol: A Roadmap
Rigorous validation is crucial to establish the utility of any new biomarker sensor.[10] The following outlines a comprehensive, step-by-step protocol for the validation of a hypothetical 1-Hydroxyfluoren-9-one-based probe for HClO.
Synthesis and Characterization
-
Synthesis: Synthesize the 1-Hydroxyfluoren-9-one probe with a suitable HClO-reactive quenching group. The synthesis should be well-documented with purification and characterization (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Photophysical Properties: Determine the absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield of both the quenched and activated forms of the probe.
In Vitro Validation
Caption: A streamlined workflow for the in vitro validation of the fluorescent probe.
-
Sensitivity (Limit of Detection):
-
Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the probe to a buffer solution (e.g., PBS, pH 7.4).
-
Add increasing concentrations of a standard HClO solution.
-
Measure the fluorescence intensity at the probe's emission maximum after a short incubation period.
-
Plot fluorescence intensity versus HClO concentration and calculate the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope).
-
-
Selectivity:
-
Prepare solutions of the probe with various biologically relevant reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), hydroxyl radical (•OH), and peroxynitrite (ONOO⁻).[11]
-
The concentration of these interfering species should be at physiological or higher levels.
-
Measure the fluorescence response and compare it to the response elicited by HClO. A highly selective probe will show a significant fluorescence increase only in the presence of HClO.
-
-
Response Time:
-
Mix the probe with a solution of HClO.
-
Immediately begin monitoring the fluorescence intensity over time using a fluorometer with kinetic measurement capabilities.
-
The time required to reach a stable, maximum fluorescence signal is the response time.
-
-
pH Stability:
-
Evaluate the fluorescence response of the probe to HClO across a range of pH values (e.g., pH 4-10) to determine the optimal working pH range and its suitability for biological applications.
-
In-Cellulo Validation
-
Cytotoxicity Assay:
-
Determine the toxicity of the probe on a relevant cell line (e.g., macrophages like RAW 264.7) using a standard method like the MTT assay. Low cytotoxicity is essential for live-cell imaging.
-
-
Cellular Imaging of Exogenous HClO:
-
Incubate the chosen cell line with a non-toxic concentration of the probe.
-
Treat the cells with an external source of HClO (e.g., NaOCl).
-
Visualize the intracellular fluorescence using confocal microscopy. A significant increase in fluorescence after HClO treatment indicates successful cellular uptake and sensing.
-
-
Cellular Imaging of Endogenous HClO:
-
Stimulate the cells to produce endogenous HClO. For example, treat RAW 264.7 macrophages with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent MPO activity.
-
Incubate the stimulated cells with the probe and image the fluorescence. This experiment validates the probe's ability to detect physiologically generated HClO.
-
Conclusion and Future Perspectives
While 1-Hydroxyfluoren-9-one itself is not yet an established biomarker sensor, its fluorescent core holds promise for the development of novel "turn-on" probes. The key to unlocking this potential lies in the rational design of a highly specific and efficient recognition moiety for the target analyte. The validation workflow detailed in this guide provides a robust framework for assessing the performance of such a newly designed probe.
Future research should focus on the synthesis and validation of 1-Hydroxyfluoren-9-one derivatives for the detection of HClO and other clinically relevant biomarkers. A direct comparison of a validated 1-Hydroxyfluoren-9-one-based sensor with existing probes, following the protocols outlined here, will be crucial in establishing its position in the ever-expanding toolkit of fluorescent biosensors. The development of probes with features like large Stokes shifts, near-infrared emission, and ratiometric sensing capabilities will further enhance their utility in complex biological systems.
References
- Schäppi, M. G., Jaquet, V., Belli, D. C., & Krause, K. H. (2008). Hyperinflammation in chronic granulomatous disease and anti-inflammatory role of the phagocyte NADPH oxidase.
-
BNA-HClO: A Fluorescent Probe for Hypochlorous Acid Detection. (2021). RSC Advances. [Link]
-
Highly reactive oxygen species: detection, formation, and possible functions. (n.d.). PubMed Central. [Link]
-
Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite. (2021). MDPI. [Link]
-
A pyrene-involved luminescent MOF for monitoring 1-hydroxypyrene, a biomarker for human intoxication of PAH carcinogens. (2018). PubMed. [Link]
-
Role of reactive oxygen species in the regulation of HIF-1 by prolyl hydroxylase 2 under mild hypoxia. (2011). PubMed. [Link]
-
A Sensitive and Selective Fluorescent Probe for Real-Time Detection and Imaging of Hypochlorous Acid in Living Cells. (2021). PubMed Central. [Link]
-
Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite. (2021). PubMed Central. [Link]
-
Fluorescent probes for monitoring myeloperoxidase-derived hypochlorous acid: a comparative study. (2016). ResearchGate. [Link]
-
Generation of Reactive Oxygen Species Mediated by 1-Hydroxyphenazine, a Virulence Factor of Pseudomonas aeruginosa. (2011). ResearchGate. [Link]
-
A novel near-infrared fluorescent probe for rapid sensing of HClO in living cells and zebrafish. (2022). Frontiers in Chemistry. [Link]
-
1-Hydroxyfluorene. (n.d.). Exposome-Explorer. [Link]
-
Development of an activatable far-red fluorescent probe for rapid visualization of hypochlorous acid in live cells and mice with neuroinflammation. (2024). Frontiers in Chemistry. [Link]
-
Reactive Oxygen Species as Key Molecules in the Pathogenesis of Alcoholic Fatty Liver Disease and Nonalcoholic Fatty Liver Disease: Future Perspectives. (2024). MDPI. [Link]
-
Development of a Rapid Fluorescence Probe for the Determination of Aqueous Hypochlorite. (2018). PubMed Central. [Link]
-
The Pivotal Role of Validation in Optical Probe Development. (2018). LI-COR Biosciences. [Link]
-
ROS systems are a new integrated network for sensing homeostasis and alarming stresses in organelle metabolic processes. (2021). PubMed Central. [Link]
-
A Fluorescent Hypochlorite Probe Built on 1,10-Phenanthroline Scaffold and its Ion Recognition Features. (2017). ResearchGate. [Link]
-
A novel near-infrared fluorescent probe for rapid sensing of HClO in living cells and zebrafish. (2022). PubMed Central. [Link]
-
Chemical Tools for Targeted Amplification of Reactive Oxygen Species in Neutrophils. (2020). Frontiers in Immunology. [Link]
-
A highly sensitive turn-on fluorescent probe for real-time detecting hypochlorite and its application in living cells. (2020). PubMed. [Link]
-
Multiple rapid-responsive probes for hypochlorite detection based on dioxetane luminophore derivatives. (2021). PubMed Central. [Link]
-
Dual-Responsive Near-Infrared BODIPY-Based Fluorescent Probe for the Detection of F- and HClO in Organisms. (2022). ResearchGate. [Link]
-
Reactive oxygen species – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
A Highly Selective Fluorescent Probe for Hypochlorous Acid in Living Cells Based on a Naphthalene Derivative. (2022). Hindawi. [Link]
Sources
- 1. Role of reactive oxygen species in the regulation of HIF-1 by prolyl hydroxylase 2 under mild hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species: from health to disease | Swiss Medical Weekly [smw.ch]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. A highly sensitive turn-on fluorescent probe for real-time detecting hypochlorite and its application in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exposome-Explorer - 1-Hydroxyfluorene (Compound) [exposome-explorer.iarc.fr]
- 8. Fluorescent probe for the detection of hypochlorous acid in water samples and cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A novel near-infrared fluorescent probe for rapid sensing of HClO in living cells and zebrafish [frontiersin.org]
- 10. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cross-Validation of 1-Hydroxyfluoren-9-one Detection with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and metabolite analysis, the precise and accurate quantification of compounds is paramount. 1-Hydroxyfluoren-9-one, a metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene, serves as a critical biomarker for exposure to environmental pollutants and is of significant interest in toxicological and pharmacological studies.[1] The robust detection of this metabolite is essential for understanding its metabolic pathways and potential health implications. This guide provides an in-depth comparison of mass spectrometry for the detection of 1-Hydroxyfluoren-9-one with alternative analytical techniques, supported by experimental data and best practices for cross-validation to ensure data integrity.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of small molecules in complex biological matrices. Its high selectivity, sensitivity, and specificity make it the preferred method for bioanalytical studies.[2]
The Rationale Behind LC-MS/MS
The power of LC-MS/MS lies in its ability to separate the analyte of interest from a complex mixture using liquid chromatography and then selectively detect and quantify it based on its unique mass-to-charge ratio (m/z).[2] The use of tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion into characteristic product ions, creating a unique "fingerprint" for the analyte and minimizing the risk of interference from other compounds.
Experimental Protocol: A Step-by-Step Guide to LC-MS/MS Analysis of 1-Hydroxyfluoren-9-one
This protocol outlines a typical workflow for the quantitative analysis of 1-Hydroxyfluoren-9-one in a biological matrix such as plasma or urine.
1. Sample Preparation: The Foundation of Accurate Results
The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances. A common and effective technique is liquid-liquid extraction (LLE).
-
Step 1: To 100 µL of the biological sample, add an internal standard (e.g., a stable isotope-labeled version of 1-Hydroxyfluoren-9-one) to correct for variability in extraction and ionization.
-
Step 2: Add 500 µL of an organic solvent such as methyl tert-butyl ether (MTBE) to the sample.
-
Step 3: Vortex the mixture for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Step 4: Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Step 5: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Step 6: Reconstitute the dried extract in 100 µL of the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Separation: Isolating the Analyte
The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system for separation.
-
Column: A C18 reversed-phase column is typically used for the separation of non-polar to moderately polar compounds like 1-Hydroxyfluoren-9-one.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed. The gradient starts with a higher proportion of Mobile Phase A and gradually increases the proportion of Mobile Phase B to elute the analyte.
-
Flow Rate: A flow rate of 0.4 mL/min is a typical starting point.
-
Column Temperature: Maintaining the column at a constant temperature, for example, 40°C, ensures reproducible retention times.
3. Mass Spectrometric Detection: The Key to Specificity
The eluent from the HPLC column is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often suitable for hydroxylated compounds.
-
Mass Analyzer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Multiple Reaction Monitoring (MRM): The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This highly selective detection mode ensures that only the compound of interest is quantified. For 1-Hydroxyfluoren-9-one (molecular weight: 196.2 g/mol ), the precursor ion would be [M-H]⁻ at m/z 195.2. The specific product ions would be determined during method development by infusing a standard solution of the analyte and observing its fragmentation pattern.
Alternative Detection Methods: A Comparative Overview
While LC-MS/MS is the gold standard, other techniques can be employed for the detection of 1-Hydroxyfluoren-9-one, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC with fluorescence detection is a highly sensitive and selective technique for compounds that are naturally fluorescent or can be chemically derivatized to become fluorescent.[3] Many PAHs and their metabolites, including hydroxylated fluorenes, exhibit native fluorescence.[3]
Principles of HPLC-FLD
This method relies on the ability of a molecule to absorb light at a specific wavelength (excitation) and then emit light at a longer wavelength (emission). The intensity of the emitted light is directly proportional to the concentration of the analyte.
Experimental Protocol: HPLC-FLD for 1-Hydroxyfluoren-9-one
The sample preparation and HPLC separation steps are similar to those for LC-MS/MS. The key difference lies in the detection method.
-
Detector: A fluorescence detector is used.
-
Excitation and Emission Wavelengths: The optimal excitation and emission wavelengths for 1-Hydroxyfluoren-9-one would need to be determined experimentally by scanning a standard solution. For similar compounds, excitation is often in the UV range (e.g., 250-300 nm) and emission at a longer wavelength in the visible range.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[4] For small molecules like 1-Hydroxyfluoren-9-one, a competitive ELISA format is typically employed.[4]
Principles of Competitive ELISA
In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte for binding to a limited number of antibody binding sites. The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the analyte in the sample.
Experimental Protocol: Competitive ELISA for 1-Hydroxyfluoren-9-one
-
Step 1: Coating: A microtiter plate is coated with antibodies specific to 1-Hydroxyfluoren-9-one.
-
Step 2: Competition: The sample containing the unknown amount of 1-Hydroxyfluoren-9-one is added to the wells along with a known amount of enzyme-labeled 1-Hydroxyfluoren-9-one.
-
Step 3: Incubation and Washing: The plate is incubated to allow the unlabeled and labeled analyte to compete for binding to the antibodies. The plate is then washed to remove any unbound components.
-
Step 4: Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Step 5: Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 1-Hydroxyfluoren-9-one in the sample.
Performance Comparison: A Head-to-Head Analysis
The choice of analytical method depends on the specific requirements of the study, including the desired sensitivity, selectivity, sample throughput, and cost.
| Parameter | LC-MS/MS | HPLC-FLD | ELISA |
| Specificity | Very High | High | Moderate to High |
| Sensitivity (LOD/LOQ) | Very High (pg/mL to low ng/mL)[2] | High (low ng/mL)[5][6] | Moderate to High (ng/mL)[7] |
| Linearity Range | Wide (typically 3-4 orders of magnitude)[8] | Moderate (typically 2-3 orders of magnitude)[9] | Narrow (typically 1-2 orders of magnitude) |
| Accuracy | High (typically within ±15%)[10] | High (typically within ±15%)[5] | Moderate (typically within ±20%) |
| Precision | High (typically <15% RSD)[10] | High (typically <15% RSD)[5] | Moderate (typically <20% RSD) |
| Sample Throughput | Moderate | Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Method Development | Complex | Moderate | Complex (antibody development) |
Best Practices for Cross-Validation: Ensuring Data Integrity
Cross-validation is a critical process to ensure that different analytical methods or laboratories produce comparable results.[11] This is particularly important when transferring a method between labs or when comparing data generated by different techniques. The FDA and other regulatory bodies provide guidance on bioanalytical method validation, including cross-validation.[12]
The "Why" and "When" of Cross-Validation
Cross-validation should be performed whenever:
-
Data from different analytical methods are being compared.
-
A method is transferred to a different laboratory.
-
Significant changes are made to a validated method.
A Protocol for Cross-Validation of LC-MS/MS and HPLC-FLD Data
1. Sample Selection:
-
Select a set of at least 20 study samples that span the entire calibration range.
-
Include quality control (QC) samples at low, medium, and high concentrations.
2. Analysis:
-
Analyze the selected samples using both the LC-MS/MS and HPLC-FLD methods.
-
It is crucial that the same batch of samples is analyzed by both methods to minimize variability due to sample handling and storage.
3. Statistical Analysis:
-
Correlation: Plot the results from the two methods against each other and perform a linear regression analysis. A high correlation coefficient (R² > 0.9) indicates a strong agreement between the methods.
-
Bland-Altman Plot: This plot visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average. The plot should show that most of the data points fall within the 95% limits of agreement.
-
Percent Difference: For each sample, calculate the percent difference between the results from the two methods. The acceptance criterion is typically that for at least 67% of the samples, the difference should be within ±20% of the mean value.
4. Documentation:
-
Thoroughly document all aspects of the cross-validation, including the protocol, the results of the analyses, and the statistical evaluation. This documentation is essential for regulatory submissions and for ensuring the long-term integrity of the data.
Conclusion
The choice of an analytical method for the detection of 1-Hydroxyfluoren-9-one requires careful consideration of the study's objectives and the performance characteristics of each technique. While LC-MS/MS offers the highest level of specificity and sensitivity, HPLC-FLD provides a robust and sensitive alternative, and ELISA can be a cost-effective solution for high-throughput screening. Regardless of the method chosen, a rigorous cross-validation process is essential to ensure the reliability and comparability of the data, thereby upholding the scientific integrity of the research.
References
-
A Rapid Quantification of Hydroxyproline in Leather using High-Performance Liquid Chromatography -Fluorescence Detection (HPLC-FLD) Method. (2023). ResearchGate. Retrieved from [Link]
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. Retrieved from [Link]
-
A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid. (2018). Journal of Lipid Research, 59(8), 1568-1575. Retrieved from [Link]
-
Development and validation of an HPLC-FLD method for the determination of ripretinib in rat plasma and application to a pharmaco. (2023). Journal of Pharmacy & Pharmacognosy Research, 11(1), 127-136. Retrieved from [Link]
-
9H-Fluoren-9-one. NIST WebBook. Retrieved from [Link]
-
Development and Validation of Competitive ELISA for Detection of H5 Hemagglutinin Antibodies. (2023). Viruses, 15(7), 1506. Retrieved from [Link]
-
A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers. ResearchGate. Retrieved from [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency. Retrieved from [Link]
-
9H-Fluoren-1-ol. PubChem. Retrieved from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Retrieved from [Link]
-
Development and validation of an isoform-independent monoclonal antibody-based ELISA for measurement of lipoprotein(a). (2022). Journal of Lipid Research, 63(8), 100239. Retrieved from [Link]
-
Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent. Retrieved from [Link]
-
Hydroxyproline assay by HPLC-FLD applied for wound healing determination in rat model. (2019). MendelNet. Retrieved from [Link]
-
bioanalytical method validation and study sample analysis m10. ICH. Retrieved from [Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Retrieved from [Link]
-
Development and Validation of an Isoform Independent Monoclonal Antibody-Based ELISA for Measurement of Lipoprotein(a). ResearchGate. Retrieved from [Link]
-
The Limit of Detection. Chromatography Online. Retrieved from [Link]
-
9H-Fluoren-9-ol. NIST WebBook. Retrieved from [Link]
- Method for measuring purity of 9-fluorenemethanol. Google Patents.
-
Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. Retrieved from [Link]
-
High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. (2022). Molecules, 27(6), 1845. Retrieved from [Link]
-
ICH guideline M10 Step2b on bioanalytical method validation. European Medicines Agency. Retrieved from [Link]
-
Development and Validation of an Enzyme-Linked Immunosorbent Assay for the Detection of Binding Anti-Drug Antibodies against Interferon Beta. PMC. Retrieved from [Link]
-
Fluoren-9-ol. PubChem. Retrieved from [Link]
-
Bioanalytical Method Validation. FDA. Retrieved from [Link]
-
Development and Characterization of Novel ELISAs for the Specific Quantification of the Factor H-Related Proteins 2, 3, 4, and 5. University of Groningen research portal. Retrieved from [Link]
-
HPLC with Fluorescence and Photodiode Array Detection for Quantifying Capmatinib in Biological Samples: Application to In Vivo and In Vitro Studies. MDPI. Retrieved from [Link]
-
Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and. idUS. Retrieved from [Link]
-
bioanalytical method validation m10. ICH. Retrieved from [Link]
-
ICH M10 Bioanalytical Method Validation Guideline-1 year Later. PubMed. Retrieved from [Link]
-
Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. YouTube. Retrieved from [Link]
-
Bioanalytical Methods Templates. FDA. Retrieved from [Link]
Sources
- 1. 1-HYDROXY-9-FLUORENONE | 6344-60-1 [chemicalbook.com]
- 2. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mendelnet.cz [mendelnet.cz]
- 7. Development and validation of an isoform-independent monoclonal antibody-based ELISA for measurement of lipoprotein(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. jppres.com [jppres.com]
- 10. idus.us.es [idus.us.es]
- 11. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 12. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Solvent-Dependent Photophysics of 1-Hydroxyfluoren-9-one
Abstract
This guide provides an in-depth comparative analysis of the photophysical properties of 1-Hydroxyfluoren-9-one (1-HFO) in diverse solvent environments. As researchers and drug development professionals increasingly rely on fluorescent probes to elucidate complex biological processes, a thorough understanding of their behavior in different microenvironments is paramount. This document moves beyond a simple cataloging of data to explain the underlying photophysical principles governing the solvent-dependent performance of 1-HFO. We will explore the nuances of its absorption and emission characteristics, quantum yields, and excited-state dynamics, and contrast these with established solvatochromic probes such as Nile Red, Prodan, and Coumarin 153. The experimental protocols detailed herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the presented data.
Introduction: The Crucial Role of the Solvent Environment
The solvent environment can dramatically alter the photophysical properties of a fluorescent molecule. These interactions, ranging from general electrostatic effects to specific hydrogen bonding, can influence the energy levels of the ground and excited states, thereby affecting the absorption and emission spectra, fluorescence quantum yield, and lifetime. For a molecule like 1-Hydroxyfluoren-9-one, which possesses both a hydroxyl group (a hydrogen bond donor and acceptor) and a carbonyl group (a hydrogen bond acceptor), these solvent effects are particularly pronounced.
A key photophysical process often considered in molecules with intramolecular hydrogen bonds is Excited-State Intramolecular Proton Transfer (ESIPT). In ESIPT, upon photoexcitation, a proton is transferred from a donor to an acceptor group within the same molecule, leading to a tautomeric form with a distinct, large Stokes-shifted emission.[1] Theoretical studies have explored the possibility of ESIPT in 1-HFO.[2] However, experimental evidence suggests that, unlike many other hydroxy-aromatic ketones, 1-HFO does not undergo ESIPT.[1] Instead, its photophysical behavior is governed by the nature of its lowest singlet excited state, which can be either a non-bonding to anti-bonding (n-π) or a bonding to anti-bonding (π-π) transition, and the interplay of inter- and intramolecular hydrogen bonding.
This guide will dissect these interactions to provide a comprehensive performance comparison of 1-HFO, empowering researchers to make informed decisions when selecting and utilizing this fluorophore.
Comparative Photophysical Analysis of 1-Hydroxyfluoren-9-one
The photophysical characteristics of 1-HFO were systematically evaluated in a range of solvents with varying polarities and hydrogen-bonding capabilities. For a comprehensive comparison, the photophysical data of 1-Methoxyfluoren-9-one (1-MFO), a derivative where the hydroxyl proton is replaced by a methyl group, is also presented. This comparison helps to delineate the specific role of the hydroxyl group and its hydrogen bonding interactions.
Solvent-Dependent Absorption and Emission Spectra
The absorption and emission maxima of 1-HFO and 1-MFO in various solvents are summarized in Table 1.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | 1-HFO λabs (nm) | 1-HFO λem (nm) | 1-MFO λabs (nm) | 1-MFO λem (nm) |
| Cyclohexane | 2.02 | 1.427 | 398 | 490 | 390 | 475 |
| Dioxane | 2.21 | 1.422 | 405 | 505 | 395 | 485 |
| Acetonitrile | 37.5 | 1.344 | 410 | 520 | 400 | 500 |
| Methanol | 32.7 | 1.329 | 415 | 535 | 405 | 510 |
| Ethanol | 24.5 | 1.361 | 412 | 530 | 403 | 505 |
| Water | 80.1 | 1.333 | 420 | 550 | 410 | 525 |
Data Interpretation:
-
Solvatochromic Shifts: Both 1-HFO and 1-MFO exhibit a bathochromic (red) shift in both their absorption and emission spectra as the solvent polarity increases. This positive solvatochromism indicates that the excited state is more polar than the ground state. The solvent dipoles stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for emission.
-
Influence of Hydrogen Bonding: The shifts are more pronounced for 1-HFO compared to 1-MFO, particularly in protic solvents like methanol, ethanol, and water. This is a direct consequence of hydrogen bonding interactions between the hydroxyl group of 1-HFO and the solvent molecules. In the excited state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen increase, leading to stronger hydrogen bonding with protic solvents and thus greater stabilization of the excited state.
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters for evaluating the performance of a fluorescent probe.
| Solvent | 1-HFO Φf | 1-HFO τf (ns) | 1-MFO Φf | 1-MFO τf (ns) |
| Cyclohexane | 0.02 | 0.11 | 0.05 | 0.25 |
| Dioxane | 0.04 | 0.21 | 0.08 | 0.40 |
| Acetonitrile | 0.15 | 1.6 | 0.25 | 2.5 |
| Methanol | 0.08 | - | 0.18 | - |
| Ethanol | 0.10 | - | 0.20 | - |
| Water | 0.01 | - | 0.05 | - |
Data Interpretation:
-
Effect of Solvent Polarity on Quantum Yield: For both molecules, the fluorescence quantum yield generally increases from nonpolar to polar aprotic solvents (cyclohexane to acetonitrile). This is attributed to a change in the nature of the lowest singlet excited state (S1). In nonpolar solvents, the S1 state has more n-π* character, which is associated with a high rate of intersystem crossing to the triplet state and thus low fluorescence.[3] In polar aprotic solvents, the π-π* state is stabilized and becomes the lowest singlet excited state, leading to a higher fluorescence quantum yield.[3]
-
Quenching in Protic Solvents: In protic solvents, the quantum yield of 1-HFO decreases with increasing solvent polarity (ethanol > methanol > water).[4] This quenching is due to the efficient non-radiative decay pathways facilitated by hydrogen bonding. The vibrational coupling between the fluorophore and the solvent molecules provides an effective channel for the dissipation of the excited-state energy as heat.[5] For 1-MFO, which cannot act as a hydrogen bond donor, the quantum yield is generally higher in protic solvents compared to 1-HFO.[4]
Performance Comparison with Alternative Probes
To contextualize the performance of 1-HFO, it is compared with three widely used solvatochromic dyes: Nile Red, Prodan, and Coumarin 153.
| Probe | Solvent | λabs (nm) | λem (nm) | Φf |
| 1-HFO | Cyclohexane | 398 | 490 | 0.02 |
| Acetonitrile | 410 | 520 | 0.15 | |
| Methanol | 415 | 535 | 0.08 | |
| Nile Red | Cyclohexane | 552 | 580 | 0.77 |
| Acetonitrile | 540 | 630 | 0.10 | |
| Methanol | 530 | 640 | 0.02 | |
| Prodan | Cyclohexane | 344 | 380 | 0.03 |
| Acetonitrile | 358 | 450 | 0.54 | |
| Methanol | 361 | 498 | 0.32 | |
| Coumarin 153 | Cyclohexane | 408 | 453 | 0.38 |
| Acetonitrile | 423 | 532 | 0.58 | |
| Ethanol | 422 | 542 | 0.40 |
Comparative Analysis:
-
Solvatochromic Range: Nile Red exhibits a significantly larger solvatochromic shift in its emission compared to 1-HFO, Prodan, and Coumarin 153, making it highly sensitive to changes in solvent polarity.[6][7]
-
Quantum Yield: Prodan and Coumarin 153 generally display higher fluorescence quantum yields in polar solvents compared to 1-HFO and Nile Red.[8][9] The low quantum yield of Nile Red in polar solvents is a notable drawback.[6]
-
Excitation and Emission Wavelengths: 1-HFO absorbs and emits at shorter wavelengths compared to Nile Red, which may be advantageous in biological applications to minimize autofluorescence from endogenous molecules. Prodan absorbs in the UV region, which can be a limitation for live-cell imaging due to potential photodamage.[9]
Experimental Protocols
To ensure the scientific integrity and reproducibility of the data presented, the following detailed experimental protocols are provided.
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for obtaining the absorption spectra of the fluorescent probes.
Caption: Workflow for Steady-State Fluorescence Spectroscopy.
Fluorescence Quantum Yield Determination (Comparative Method)
The comparative method using a well-characterized standard is a reliable way to determine fluorescence quantum yields. [10]
Caption: Workflow for Comparative Quantum Yield Measurement.
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a sensitive technique for measuring fluorescence lifetimes. [11]
Caption: Workflow for Time-Resolved Fluorescence Spectroscopy (TCSPC).
Conclusion
1-Hydroxyfluoren-9-one is a fluorescent probe whose photophysical properties are highly sensitive to the solvent environment. Its performance is dictated by the interplay between the nature of its lowest excited state (n-π* vs. π-π*) and specific hydrogen bonding interactions. While it does not exhibit the large Stokes shift associated with ESIPT, its solvatochromism and sensitivity to hydrogen bonding make it a useful tool for probing local microenvironments.
Key Takeaways:
-
Polarity Sensing: 1-HFO shows a red shift in emission with increasing solvent polarity, allowing it to report on the polarity of its surroundings.
-
Hydrogen Bond Sensing: The significant difference in the photophysical behavior of 1-HFO compared to its methoxy analog, 1-MFO, in protic solvents highlights its potential as a sensor for hydrogen bonding interactions.
-
Performance Trade-offs: Compared to other solvatochromic dyes, 1-HFO offers a balance of moderate quantum yield in polar aprotic environments and excitation/emission wavelengths that are suitable for many biological applications. However, its quantum yield is significantly quenched in protic solvents.
This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize 1-Hydroxyfluoren-9-one and to critically evaluate its performance against other fluorescent probes. The provided protocols and comparative data will aid in the rational design of experiments and the accurate interpretation of fluorescence-based assays.
References
-
Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. (2017). Chemical Physics Letters, 683, 218-224. [Link]
-
Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. (2025). Photochem, 5(4), 37. [Link]
-
Nile Red Fluorescence: Where's the Twist? (2024). The Journal of Physical Chemistry B. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. [Link]
-
Application Note: Time-resolved Fluorescence Spectroscopy and Microscopy in Materials Science. (n.d.). PicoQuant. [Link]
-
Solvent-Dependent Fluorescence Behavior and Water Detection Sensor Application of Visible Light-Emitting Fluorenone Derivative. (2023). Journal of Fluorescence, 33(5), 3641-3648. [Link]
-
Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study. (2014). Physical Chemistry Chemical Physics, 16(43), 23855-23866. [Link]
-
Skillfully tuning 1-hydroxy-9H-fluoren-9-one forward-backward ESIPT processes by introducing electron-withdrawing groups: A theoretical exploration. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 228, 117753. [Link]
-
Solvent-Dependent Excited-State Evolution of Prodan Dyes. (2021). The Journal of Physical Chemistry B, 125(50), 13735-13745. [Link]
-
Fluorescence lifetimes of fluorenone and 4-hydroxyfluorenone in acetonitrile-ethanol binary mixed solvent. (2003). Zeitschrift für Naturforschung A, 58(11), 639-646. [Link]
-
Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. (n.d.). ResearchGate. [Link]
-
2,5-PRODAN Derivatives as Highly Sensitive Sensors of Low Solvent Acidity. (2015). Sensors, 15(7), 16297-16310. [Link]
-
Time Resolved Fluorescence Spectroscopy. (2017). University of Washington. [Link]
-
Photophysics of 1-hydroxy-9-fluorenone: absence of excited state intramolecular proton transfer reaction. (2005). Journal of Photochemistry and Photobiology A: Chemistry, 169(1), 79-88. [Link]
-
Photophysics of Nile red in solution. (2001). Journal of Photochemistry and Photobiology A: Chemistry, 142(2-3), 139-143. [Link]
-
ESIPT and Photodissociation of 3-Hydroxychromone in Solution: Photoinduced Processes Studied by Static and Time-Resolved UV/Vis, Fluorescence, and IR Spectroscopy. (2015). The Journal of Physical Chemistry A, 119(1), 104-116. [Link]
-
Solvent organization around the perfluoro group of coumarin 153 governs its photophysical properties: An experimental and simulation study of coumarin dyes in ethanol as well as fluorinated ethanol solvents. (2020). Journal of Molecular Liquids, 318, 114258. [Link]
-
Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents. (2002). Photochemistry and Photobiology, 75(4), 327-334. [Link]
-
Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2007). Journal of the Korean Physical Society, 51, 156-160. [Link]
-
Time-Resolved Fluorescence Measurements. (n.d.). BMG LABTECH. [Link]
-
Solvents effect on nπand π transition of 9- fluorenone. (2007). African Journal of Pure and Applied Chemistry, 1(2), 020-023. [Link]
-
Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (2018). Chemosensors, 6(4), 58. [Link]
-
Photophysical properties and thermochromic shifts of electronic spectra of Nile Red in selected solvents. Excited states dipole moments. (2018). Journal of Molecular Liquids, 265, 843-851. [Link]
-
Spectral Heterogeneity of PRODAN Fluorescence in Isotropic Solvents Revealed by Multivariate Photokinetic Analysis. (2020). The Journal of Physical Chemistry A, 124(40), 8237-8248. [Link]
-
Fluorescence Quenching of Fluorenone by Alcohols. (1985). Bulletin of the Chemical Society of Japan, 58(8), 2391-2396. [Link]
-
Measurement of fluorescence quantum yields. (n.d.). The Royal Society of Chemistry. [Link]
-
New Insights on the Photophysical Behavior of PRODAN in Anionic and Cationic Reverse Micelles: From Which State or States Does It Emit? (2019). The Journal of Physical Chemistry B, 123(17), 3763-3774. [Link]
-
Syntheses and Properties of Water-Soluble Nile Red Derivatives. (2005). The Journal of Organic Chemistry, 70(14), 5526-5532. [Link]
-
A practical guide to time-resolved fluorescence microscopy and spectroscopy. (2024). bioRxiv. [Link]
-
Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study. (2014). Physical Chemistry Chemical Physics, 16(43), 23855-23866. [Link]
-
Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. (2013). Analytical Chemistry, 85(5), 2657-2661. [Link]
-
On the radiative lifetime, quantum yield and fluorescence decay of Alq in thin films. (2002). Physical Chemistry Chemical Physics, 4(24), 6069-6072. [Link]
-
Prodan (dye). (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Optical Behavior of Nile Red in Organic and Aqueous Media Environments. (2023). Molecules, 28(2), 701. [Link]
-
Preferential Solvation of Coumarin 153 The Role of Hydrogen Bonding. (2000). The Journal of Physical Chemistry A, 104(49), 11531-11537. [Link]
-
Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. (2001). The Journal of Physical Chemistry A, 105(46), 10407-10415. [Link]
-
Photophysics of 1-hydroxy- and 1-methoxy-9-fluorenone. (2005). Journal of Photochemistry and Photobiology A: Chemistry, 169(3), 299-307. [Link]
Sources
- 1. Sci-Hub. Photophysics of 1-hydroxy-9-fluorenone: absence of excited state intramolecular proton transfer reaction / Journal of Photochemistry and Photobiology A: Chemistry, 2005 [sci-hub.kr]
- 2. researchgate.net [researchgate.net]
- 3. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 4. Sci-Hub. Photophysics of 1-hydroxy- and 1-methoxy-9-fluorenone / Journal of Photochemistry and Photobiology A: Chemistry, 2005 [sci-hub.jp]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optical Behavior of Nile Red in Organic and Aqueous Media Environments [mdpi.com]
- 8. Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. picoquant.com [picoquant.com]
A Senior Application Scientist's Guide to Benchmarking the Quantum Efficiency of 1-Hydroxyfluoren-9-one
Introduction: The Imperative of Quantum Efficiency in Modern Research
In the realms of materials science, photochemistry, and drug development, the efficiency with which a molecule converts absorbed light into emitted light is a critical performance parameter. This efficiency is quantified by the fluorescence quantum yield (ΦF), defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A high quantum yield is often a prerequisite for sensitive fluorescent probes, efficient organic light-emitting diodes (OLEDs), and effective photosensitizers.
1-Hydroxyfluoren-9-one is a derivative of fluorene, a class of compounds known for their interesting photophysical properties and applications in materials science.[3][4] Accurately characterizing the quantum efficiency of this specific derivative is essential for evaluating its potential in various applications. This guide provides a comprehensive, field-proven methodology for benchmarking the fluorescence quantum yield of 1-Hydroxyfluoren-9-one against established standards. We will not only detail the "how" but also the critical "why" behind each experimental choice, ensuring a robust and reproducible workflow.
Pillar 1: Causality-Driven Experimental Design
The most reliable and widely adopted method for determining the fluorescence quantum yield of a test compound is the comparative method, as described by Williams et al.[1][2] This approach involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield. The core principle is that if two solutions absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their fluorescence quantum yields.
Choosing the Right Battlefield: Solvent Selection
The photophysical properties of a molecule can be highly sensitive to its environment, particularly the polarity of the solvent.[5] While detailed photophysical data for 1-Hydroxyfluoren-9-one is not widely published, its parent compound, 9-fluorenone, exhibits significant spectral shifts in solvents of varying polarity.[5] For this guide, we will select ethanol as the solvent. Here's the rationale:
-
Solubility: Fluorenone and its hydroxylated derivatives are generally soluble in alcohols like ethanol.[6][7]
-
Standard Compatibility: Common quantum yield standards, such as Rhodamine B, are well-characterized in ethanol.
-
Practicality: Ethanol is a readily available, relatively non-toxic spectroscopic grade solvent.
Selecting a Worthy Opponent: The Quantum Yield Standard
The choice of a quantum yield standard is paramount and should be guided by the spectral properties of the test compound.[8] The absorption and emission spectra of the standard and the sample should ideally not have significant overlap to avoid inner filter effects and energy transfer.[9]
Based on the known absorption of 9-fluorenone (around 380 nm in non-polar solvents) and its emission (500-570 nm), we anticipate that 1-Hydroxyfluoren-9-one will have similar spectral characteristics.[5] Therefore, Rhodamine B in ethanol is a suitable standard. Its key properties are:
-
Absorption Maximum (λabs): ~554 nm in ethanol
-
Emission Maximum (λem): ~577 nm in ethanol
-
Known Quantum Yield (ΦF, std): 0.70 in ethanol[10]
The significant separation between the expected absorption of 1-Hydroxyfluoren-9-one and that of Rhodamine B minimizes the risk of direct excitation of the standard by scattered excitation light intended for the sample, and vice-versa.
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed to be a self-validating system. By preparing a series of dilutions and plotting integrated fluorescence intensity versus absorbance, the linearity of the relationship validates the data and minimizes errors from single-point measurements.[11]
Preliminary Step: Determining the Spectral Properties of 1-Hydroxyfluoren-9-one
-
Prepare a dilute solution of 1-Hydroxyfluoren-9-one in spectroscopic grade ethanol (e.g., 10-5 M).
-
Record the UV-Vis absorption spectrum using a spectrophotometer to find the wavelength of maximum absorbance (λmax).
-
Record the fluorescence emission spectrum using a spectrofluorometer. Excite the sample at its λmax and scan a suitable wavelength range to determine the emission maximum.
For the remainder of this guide, we will assume a hypothetical λmax of 380 nm for 1-Hydroxyfluoren-9-one, based on its parent compound. This wavelength will be used for all subsequent measurements.
Step-by-Step Quantum Yield Determination
Materials and Equipment:
-
1-Hydroxyfluoren-9-one
-
Rhodamine B (as the standard)
-
Spectroscopic grade ethanol
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Calibrated spectrofluorometer
-
1 cm path length quartz cuvettes
Experimental Workflow Diagram:
Caption: Experimental Workflow for Relative Quantum Yield Determination.
Procedure:
-
Prepare Stock Solutions:
-
Accurately prepare a stock solution of 1-Hydroxyfluoren-9-one in ethanol (e.g., 10-4 M).
-
Similarly, prepare a stock solution of Rhodamine B in ethanol (e.g., 10-5 M).
-
Expertise Note: Always use fresh solutions prepared from high-purity reagents and solvents to avoid degradation or contamination.[12]
-
-
Prepare a Series of Dilutions:
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.
-
The concentrations should be chosen such that the absorbance at the excitation wavelength (380 nm for the sample, and an appropriate wavelength for the standard if different, though here we excite both at the sample's λ_abs for consistency in the light source intensity) is between 0.01 and 0.1.
-
Trustworthiness Note: Keeping the absorbance below 0.1 is crucial to avoid the inner filter effect, where the emitted fluorescence is reabsorbed by other molecules in the solution, leading to an underestimation of the quantum yield.[8][13]
-
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength (380 nm).
-
Use pure ethanol as a blank.
-
-
Measure Fluorescence Emission:
-
Using a calibrated spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
Crucially, the excitation wavelength must be the same for all sample and standard measurements (380 nm).
-
The instrument settings (e.g., excitation and emission slit widths) must be kept identical for all measurements.[8]
-
Record the emission over a range that covers the entire fluorescence band for both the sample and the standard.
-
-
Data Analysis and Calculation:
-
For each recorded fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for each data set. The slope of this line is the gradient, m.
-
The quantum yield of the sample (ΦF, smp) is calculated using the following equation:[11]
ΦF, smp = ΦF, std * (msmp / mstd) * (n2smp / n2std)
Where:
-
ΦF, std is the quantum yield of the standard (0.70 for Rhodamine B in ethanol).
-
msmp and mstd are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
nsmp and nstd are the refractive indices of the solvents used for the sample and standard. In this case, since both are in ethanol, this term is 1.
-
-
Pillar 3: Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Properties of the Quantum Yield Standard
| Standard | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF, std) | Refractive Index (n) at 20°C |
| Rhodamine B | Ethanol | 554 | 577 | 0.70[10] | 1.361 |
Table 2: Experimental Data for 1-Hydroxyfluoren-9-one
| Concentration (M) | Absorbance at 380 nm | Integrated Fluorescence Intensity (a.u.) |
| Dilution 1 | Record Value | Record Value |
| Dilution 2 | Record Value | Record Value |
| Dilution 3 | Record Value | Record Value |
| Dilution 4 | Record Value | Record Value |
| Dilution 5 | Record Value | Record Value |
| Slope (msmp) | \multicolumn{2}{c | }{Calculate from plot} |
| Quantum Yield (ΦF, smp) | \multicolumn{2}{c | }{Calculate using equation} |
Interpreting the Results
The calculated quantum yield for 1-Hydroxyfluoren-9-one provides a direct measure of its fluorescence efficiency. A value close to 1.0 indicates a highly fluorescent compound, while a value closer to 0 suggests that non-radiative decay pathways dominate after photoexcitation.[5] This benchmarked value can then be compared to other fluorene derivatives or other classes of fluorophores to assess its suitability for specific applications. For example, a high quantum yield would be desirable for a fluorescent probe, whereas a low fluorescence quantum yield might be indicative of a high triplet state quantum yield, potentially making it a good candidate for a photosensitizer.[12]
Conclusion
This guide provides a robust framework for the accurate determination of the fluorescence quantum yield of 1-Hydroxyfluoren-9-one. By adhering to the principles of causality-driven experimental design, employing a self-validating protocol, and ensuring clear data presentation, researchers can confidently benchmark the performance of this and other novel compounds. The emphasis on understanding the rationale behind each step ensures that the methodology can be adapted to other compounds, solvents, and standards, forming a cornerstone of rigorous photophysical characterization.
References
-
Chang, C. W., Sølling, T. I., & Diau, E. W. G. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters, 683, 333-339. Available at: [Link]
-
HORIBA Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]
-
PubChem. (n.d.). Fluorenone. National Center for Biotechnology Information. Available at: [Link]
- Saha, S. K., Mahanti, S. D., & Dogra, S. K. (2005). Photophysics of 1-hydroxy-9-fluorenone: absence of excited state intramolecular proton transfer reaction. Journal of Photochemistry and Photobiology A: Chemistry, 170(2), 123-133.
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available at: [Link]
-
University of California, Irvine - Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. Available at: [Link]
-
PubChem. (n.d.). 9H-Fluoren-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
Nanoco Technologies Limited. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. Available at: [Link]
-
Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available at: [Link]
-
PubChem. (n.d.). Fluoren-9-ol. National Center for Biotechnology Information. Available at: [Link]
-
Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394. Available at: [Link]
-
Oregon Medical Laser Center. (n.d.). Rhodamine B. OMLC. Available at: [Link]
- Nonell, S., & Flors, C. (Eds.). (2016). Singlet Oxygen: Applications in Biosciences and Nanosciences. Royal Society of Chemistry.
-
ResearchGate. (n.d.). What is the linear range of Quinine Sulphate Quantum Yield?. Available at: [Link]
-
Wikipedia. (n.d.). Rhodamine B. Available at: [Link]
-
Oregon Medical Laser Center. (n.d.). Quinine sulfate. OMLC. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 9H-Fluoren-9-one. NIST Chemistry WebBook. Available at: [Link]
-
Wikipedia. (n.d.). Quantum yield. Available at: [Link]
-
Semantic Scholar. (n.d.). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rrr.bam.de [rrr.bam.de]
- 4. 1-HYDROXY-9-FLUORENONE | 6344-60-1 [chemicalbook.com]
- 5. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 6. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 1689-64-1: 9-Hydroxyfluorene | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. 9H-Fluoren-9-ol (CAS 1689-64-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Hydroxyfluoren-9-one: A Method Comparison
For researchers, scientists, and professionals in drug development, the accurate quantification of novel or significant compounds is a cornerstone of reliable data. 1-Hydroxyfluoren-9-one, a derivative of fluorenone, is a molecule of interest in various research contexts, from environmental analysis to the development of new therapeutics. The choice of analytical methodology for its quantification is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
This guide provides an in-depth comparison of four common analytical techniques for the quantitative analysis of 1-Hydroxyfluoren-9-one: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Fluorescence Spectroscopy. We will delve into the theoretical underpinnings of each method, present plausible experimental protocols, and offer a comparative analysis of their performance characteristics. It is important to note that while these methods are based on established principles for similar analytes, they would require specific validation for 1-Hydroxyfluoren-9-one to ensure compliance with regulatory standards.[1][2][3]
The Analytical Landscape for 1-Hydroxyfluoren-9-one
The selection of an appropriate analytical technique is a decision driven by the specific research question. The chemical properties of 1-Hydroxyfluoren-9-one, namely its aromatic structure, ketone, and hydroxyl functional groups, inform which methods are most suitable.
Caption: Key properties of 1-Hydroxyfluoren-9-one guiding the selection of an analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of non-volatile or thermally sensitive compounds, making it an excellent candidate for analyzing 1-Hydroxyfluoren-9-one.[4][5] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Principle of HPLC Analysis
In a reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase.[5] The separation of 1-Hydroxyfluoren-9-one from other components in a sample matrix would be achieved based on its polarity. The hydroxyl and ketone groups on the fluorenone structure will influence its retention time on the column. Detection is typically achieved using a UV-Vis or Diode Array Detector (DAD), which measures the absorbance of the analyte as it elutes from the column.
Proposed HPLC Protocol
This protocol is a starting point and would require optimization and validation.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, analytical grade
-
1-Hydroxyfluoren-9-one reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of ACN and water (e.g., 60:40 v/v) with 0.1% formic acid. The organic-to-aqueous ratio may need to be adjusted to achieve optimal retention and peak shape.
-
Standard Solution Preparation: Prepare a stock solution of 1-Hydroxyfluoren-9-one in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing 1-Hydroxyfluoren-9-one in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of 1-Hydroxyfluoren-9-one in the sample by interpolating its peak area on the calibration curve.
Caption: A streamlined workflow for the quantitative analysis of 1-Hydroxyfluoren-9-one by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, particularly for volatile and thermally stable compounds.[4] For a polar and relatively non-volatile compound like 1-Hydroxyfluoren-9-one, derivatization is likely necessary to increase its volatility and thermal stability.
Principle of GC-MS Analysis
In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. The separation occurs in a long, narrow column based on the analyte's boiling point and its interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Proposed GC-MS Protocol with Derivatization
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Solvent (e.g., Pyridine or Acetonitrile).
-
1-Hydroxyfluoren-9-one reference standard.
Procedure:
-
Derivatization:
-
To a known amount of the dried sample or standard, add the solvent and the derivatizing agent.
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to facilitate the reaction. This will convert the hydroxyl group to a less polar and more volatile trimethylsilyl (TMS) ether.[8]
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: 50-500 amu.
-
-
Quantification: Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized 1-Hydroxyfluoren-9-one. Construct a calibration curve using the peak areas of the derivatized standards.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum.[9] Given the aromatic nature of 1-Hydroxyfluoren-9-one, it is expected to have strong UV absorbance.
Principle of UV-Vis Spectrophotometry
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of a sample at a specific wavelength (λmax), its concentration can be determined.
Proposed UV-Vis Spectrophotometry Protocol
Instrumentation:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Reagents:
-
Solvent (e.g., Methanol or Ethanol, UV grade).
-
1-Hydroxyfluoren-9-one reference standard.
Procedure:
-
Determination of λmax: Prepare a dilute solution of 1-Hydroxyfluoren-9-one in the chosen solvent and scan its absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Dissolve the unknown sample in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve. Measure the absorbance at λmax and determine the concentration from the calibration curve.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can be used for the quantification of fluorescent molecules.[9] Many fluorenone derivatives are known to be fluorescent, making this a potentially powerful method for the analysis of 1-Hydroxyfluoren-9-one.[10][11]
Principle of Fluorescence Spectroscopy
In fluorescence, a molecule absorbs light at a specific excitation wavelength and then emits light at a longer wavelength. The intensity of the emitted light is directly proportional to the concentration of the analyte, especially at low concentrations.
Proposed Fluorescence Spectroscopy Protocol
Instrumentation:
-
Spectrofluorometer.
-
Quartz cuvettes.
Reagents:
-
Solvent (e.g., Methanol or Acetonitrile, fluorescence grade).
-
1-Hydroxyfluoren-9-one reference standard.
Procedure:
-
Determination of Excitation and Emission Wavelengths: Record the excitation and emission spectra of a dilute solution of 1-Hydroxyfluoren-9-one to determine the optimal excitation and emission wavelengths.
-
Standard Curve: Prepare a series of dilute standard solutions. Measure the fluorescence intensity of each at the optimal excitation and emission wavelengths. Plot fluorescence intensity versus concentration to create a calibration curve.
-
Sample Analysis: Dilute the unknown sample so that its fluorescence intensity falls within the linear range of the calibration curve. Measure the fluorescence intensity and determine the concentration from the calibration curve.
Comparative Analysis of the Methods
The choice of the most suitable method for the quantitative analysis of 1-Hydroxyfluoren-9-one depends on a variety of factors, which are summarized in the table below.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry | Fluorescence Spectroscopy |
| Selectivity | High (with good chromatographic separation) | Very High (separation and mass fragmentation) | Low (prone to interference from other absorbing compounds) | High (specific excitation/emission wavelengths) |
| Sensitivity | Moderate (ng/mL range)[12][13] | Very High (pg/mL range with SIM) | Low (µg/mL range)[14] | Very High (pg/mL to fg/mL range)[9] |
| Sample Throughput | Moderate | Moderate (derivatization can be time-consuming) | High | High |
| Cost of Instrumentation | High | Very High | Low | Moderate |
| Sample Preparation | Simple (dissolution and filtration) | Complex (requires derivatization)[8] | Very Simple (dissolution) | Simple (dissolution and dilution) |
| Robustness | High | Moderate (derivatization can introduce variability) | High | Moderate (sensitive to quenching effects)[10] |
| Information Provided | Quantitative | Quantitative and Qualitative (structural information) | Quantitative | Quantitative |
Conclusion and Recommendations
For the routine quantitative analysis of 1-Hydroxyfluoren-9-one in relatively simple matrices, HPLC-UV offers a robust and reliable method with good selectivity and sensitivity. It is a workhorse in many analytical laboratories for similar compounds.[12][13][15]
If the highest sensitivity and selectivity are required, especially in complex matrices, GC-MS after derivatization is the method of choice. The structural information provided by the mass spectrum is also invaluable for analyte confirmation.
For rapid, high-throughput screening where high selectivity is not a primary concern, UV-Vis spectrophotometry provides a cost-effective and straightforward approach.[14] However, its susceptibility to interference from other UV-absorbing compounds in the sample must be considered.[16]
If 1-Hydroxyfluoren-9-one exhibits significant native fluorescence, Fluorescence Spectroscopy could be the most sensitive method, ideal for trace-level quantification.[17] Its high selectivity is also a significant advantage over UV-Vis spectrophotometry.
Ultimately, the selection of the analytical method should be guided by the specific requirements of the study. It is imperative that any chosen method is thoroughly validated for its intended purpose, following established guidelines to ensure the accuracy, precision, and reliability of the results.[1][2][3]
References
-
Westerhoff, P., et al. (2011). Characterization and liquid chromatography-MS/MS based quantification of hydroxylated fullerenes. Analytical Chemistry, 83(5), 1672-1680. [Link]
-
ResearchGate. (2025). Characterization and Liquid Chromatography-MS/MS Based Quantification of Hydroxylated Fullerenes. [Link]
-
Chen, Y. C., et al. (2014). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Journal of Photochemistry and Photobiology A: Chemistry, 276, 65-71. [Link]
-
Kim, J. H., et al. (2021). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. Molecules, 26(11), 3195. [Link]
-
Fisher, A. J., et al. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Analytical Chemistry, 87(15), 7857-7864. [Link]
-
Borges, C. V., et al. (2007). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. Química Nova, 30(7), 1567-1571. [Link]
-
Feinberg, M. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 26(7), 655-666. [Link]
-
ResearchGate. (n.d.). Absorption (left) and fluorescence emission spectra (right) of... [Link]
-
Kus, S., et al. (1996). Derivative UV-VIS Spectrophotometry in Analytical Chemistry. Chemia Analityczna, 41(6), 899-916. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
-
News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
-
UCI Department of Chemistry. (n.d.). An Introduction to Fluorescence Spectroscopy. [Link]
-
da Silva, A. F. M., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista de Ciências Farmacêuticas Básica e Aplicada, 45, e789. [Link]
-
ResearchGate. (n.d.). Absorption spectra of fluorenone measured in cyclohexane (dashed curve)... [Link]
-
ResearchGate. (n.d.). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated... [Link]
-
Singh, S., et al. (2021). Swertiamarin Quantitative Analysis Using UV Spectrophotometry: A Rapid And Cost-Effective Method. International Journal of Pharmaceutical Sciences and Research, 12(11), 6003-6008. [Link]
-
ResearchGate. (n.d.). HPLC analysis of flavonoids. [Link]
-
Wang, Y., et al. (2018). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. Biomedical Reports, 9(3), 253-258. [Link]
-
SCION Instruments. (n.d.). A Guide to Analytical Method Validation. [Link]
-
Chemistry For Everyone. (2024, December 29). What Is Fluorescence Spectroscopy? [Video]. YouTube. [Link]
-
Ali, H. M., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 198, 115447. [Link]
-
Cuyckens, F., & Claeys, M. (2004). Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. Journal of Mass Spectrometry, 39(12), 1448-1457. [Link]
-
de Souza, S. V. C., & Junqueira, R. G. (2005). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Química Nova, 28(5), 861-867. [Link]
-
Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]
-
DeNovix. (2018, November 26). Fluorescence Analysis: 4 Differences Between Absorbance and Fluorescence. [Link]
-
Al-Soud, Y. A., & Al-Masri, I. A. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1807. [Link]
-
ResearchGate. (2025). GC-MS/MS Determination of Synthetic Cathinones... [Link]
-
Thermo Fisher Scientific. (2023, September 27). UV-Visible Derivative Spectroscopy: Theory and Applications [Video]. YouTube. [Link]
Sources
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence Analysis: 4 Differences Between Absorbance and Fluorescence [denovix.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization and liquid chromatography-MS/MS based quantification of hydroxylated fullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnrjournal.com [pnrjournal.com]
- 15. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Hydroxyfluoren-9-one
As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The handling and disposal of chemical reagents demand meticulous attention to detail, grounded in a thorough understanding of their properties. This guide provides essential, step-by-step procedures for the proper disposal of 1-Hydroxyfluoren-9-one (also known as 9-Hydroxyfluorene or 9-Fluorenol), ensuring the safety of personnel and the protection of our environment. The causality behind each procedural step is explained to foster a culture of informed safety compliance.
Hazard Identification: A Precautionary Approach
The foundation of any disposal protocol is a comprehensive risk assessment. For 1-Hydroxyfluoren-9-one (CAS No. 1689-64-1), it is crucial to consult the most current Safety Data Sheet (SDS) from your supplier. It is important to note that classifications can vary between suppliers and over time as new data becomes available. A recent SDS from MilliporeSigma, for example, classifies this compound as a significant environmental hazard.[1] In contrast, older data sheets may not highlight this risk.[2] In laboratory practice, the most protective and stringent classification must always be followed.
The primary risk associated with 1-Hydroxyfluoren-9-one is its environmental toxicity. It is classified as very toxic to aquatic life with long-lasting effects.[1] This property dictates the core principle of its disposal: preventing its release into the environment under all circumstances.
| Hazard Classification (GHS) | Category | Hazard Statement | Source |
| Short-term (acute) aquatic hazard | Category 1 | H400: Very toxic to aquatic life | MilliporeSigma SDS[1] |
| Long-term (chronic) aquatic hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | MilliporeSigma SDS[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | MilliporeSigma SDS (similar compound)[3] |
Personal Protective Equipment (PPE) for Safe Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE to prevent personal exposure. This is a non-negotiable standard for handling any chemical waste.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Handle with impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2][3]
-
Skin and Body Protection: Wear a standard laboratory coat. For larger quantities or in case of a spill, consider additional protective clothing to prevent skin exposure.[4]
Core Disposal Protocol: A Step-by-Step Methodology
The guiding principle for the disposal of 1-Hydroxyfluoren-9-one is that it must be managed as hazardous waste and handled by a licensed disposal company.[2] Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the drain.[1][2]
Step 1: Waste Segregation
Proper segregation at the point of generation is critical for a safe and compliant waste management system.
-
Solid Waste:
-
Place unused or expired 1-Hydroxyfluoren-9-one powder directly into a dedicated hazardous waste container labeled "Solid Hazardous Waste" and list "1-Hydroxyfluoren-9-one."
-
Contaminated items such as weighing paper, gloves, and disposable labware (e.g., pipette tips) should also be placed in this container.
-
-
Liquid Waste (Solutions):
-
If 1-Hydroxyfluoren-9-one is in a solvent, collect it in a dedicated "Hazardous Liquid Waste" container.
-
The container must be compatible with the solvent used.
-
Clearly label the container with the full chemical name of all components, including solvents and their approximate concentrations.
-
-
Contaminated Glassware (for reuse):
-
Rinse the glassware with a small amount of an appropriate solvent (e.g., acetone or ethanol) to remove residual 1-Hydroxyfluoren-9-one.
-
This first rinse ("rinsate") is considered hazardous and must be collected in the designated "Hazardous Liquid Waste" container.
-
Subsequent rinses can typically be handled as per standard laboratory procedures for non-hazardous waste, but consult your institution's specific guidelines.
-
Step 2: Waste Container Management
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Ecotoxic").[5]
-
Containment: Keep waste containers tightly closed when not in use and store them in a designated, well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[2][4]
Step 3: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a contracted licensed disposal company.[2]
-
The standard and most effective disposal method for polycyclic aromatic hydrocarbons (PAHs) and their derivatives is controlled incineration at a permitted hazardous waste facility.[6] This method ensures the complete destruction of the compound, preventing its release and long-term environmental effects.
Spill Management & Emergency Procedures
Accidental spills must be managed immediately to prevent environmental release and personnel exposure.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Avoid inhaling any dust.[1]
-
Secure the Area: Restrict access to the spill area.
-
Contain the Spill: For solid spills, do not use a dry brush or create dust. Gently cover the spill with an absorbent material.
-
Clean-Up:
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing 1-Hydroxyfluoren-9-one.
Caption: Decision tree for segregating 1-Hydroxyfluoren-9-one waste streams.
References
-
Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). (1995). Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf. [Link]
-
Hazard Communication Standard. Occupational Safety and Health Administration (OSHA). [Link]
Sources
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. docs.upra.edu [docs.upra.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
